2-(Oxan-4-yloxy)ethan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(oxan-4-yloxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c8-3-6-10-7-1-4-9-5-2-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZECSOMGRCGVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(Oxan-4-yloxy)ethan-1-ol synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(Oxan-4-yloxy)ethan-1-ol
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a valuable intermediate in the pharmaceutical and chemical industries.[1] The document details a preferred synthesis route based on the Williamson ether synthesis, offering in-depth analysis of the reaction mechanism, experimental choices, and process optimization. The guide is intended for researchers, chemists, and drug development professionals, providing both theoretical grounding and practical, field-proven protocols.
Introduction and Strategic Importance
This compound, also known as 2-(tetrahydro-2H-pyran-4-yloxy)ethanol, is a bifunctional molecule featuring a tetrahydropyran (oxane) ring linked via an ether bond to an ethanol moiety. Its structure, possessing both a cyclic ether and a primary alcohol, makes it a versatile building block in organic synthesis. The hydroxyl group can be readily functionalized or used as a point of attachment, while the oxane ring provides desirable physicochemical properties, such as improved solubility and metabolic stability in drug candidates. Consequently, this intermediate is frequently employed in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1]
Retrosynthetic Analysis and Synthesis Pathway Selection
The core structural feature of this compound is the ether linkage. The most robust and widely adopted method for forming such a linkage is the Williamson ether synthesis, which involves the reaction of an alkoxide with an organohalide.[2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]
A retrosynthetic analysis reveals two plausible disconnection approaches:
-
Pathway A: Disconnection at the C-O bond between the oxane ring and the ethoxy chain, suggesting tetrahydro-4-hydroxypyran (oxan-4-ol) and a 2-haloethanol as precursors.
-
Pathway B: The same disconnection, but suggesting ethylene glycol and a 4-halotetrahydropyran as precursors.
Diagram: Retrosynthetic Analysis
Caption: Two possible retrosynthetic disconnections for the target molecule.
Causality of Pathway Selection: The efficiency of the Williamson ether synthesis is highly dependent on the steric hindrance of the reactants, as it follows an SN2 mechanism. SN2 reactions are fastest with methyl and primary alkyl halides.[3] Secondary and tertiary alkyl halides are sterically hindered and tend to favor the competing E2 elimination reaction, especially in the presence of a strong base like an alkoxide.[4]
-
In Pathway A , the electrophile is a primary alkyl halide (e.g., 2-bromoethanol), which is an ideal substrate for an SN2 reaction.
-
In Pathway B , the electrophile is a secondary alkyl halide (4-halotetrahydropyran), which is significantly more prone to elimination, leading to lower yields of the desired ether.
Therefore, Pathway A is the scientifically preferred and more efficient route for the synthesis of this compound. This guide will focus exclusively on this superior pathway.
The Selected Synthesis Pathway: Mechanism and Rationale
The chosen pathway involves two primary steps: the deprotonation of tetrahydro-4-hydroxypyran to form a potent nucleophile, followed by the SN2 attack on a 2-haloethanol.
Diagram: Selected Synthesis Pathway
Caption: The two-step synthesis of the target molecule via Pathway A.
Step 1: Deprotonation of Tetrahydro-4-hydroxypyran
To initiate the reaction, the hydroxyl group of tetrahydro-4-hydroxypyran must be converted into a more nucleophilic alkoxide. Alcohols are generally weak nucleophiles, but their conjugate bases (alkoxides) are strong nucleophiles.[4]
Choice of Base: The base used for this deprotonation must be strong enough to remove the acidic proton from the alcohol (pKa ≈ 16-18) but should ideally be non-nucleophilic to avoid side reactions. Sodium hydride (NaH) is an excellent choice for this purpose.[5] It is a powerful, non-nucleophilic base that reacts irreversibly with the alcohol to form the sodium alkoxide and hydrogen gas (H₂). The evolution of hydrogen gas drives the reaction to completion, and its removal from the reaction mixture prevents any reverse reaction.[5]
Step 2: Nucleophilic Substitution (SN2)
The generated sodium 4-oxanalkoxide ion then acts as the nucleophile, attacking the electrophilic carbon of the 2-haloethanol.
Choice of Electrophile: A 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol, serves as the electrophile. Bromo-derivatives are generally more reactive than chloro-derivatives because bromide is a better leaving group than chloride.[3] The reaction proceeds via a classic backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry (though not relevant here as the carbon is not a chiral center).[2]
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Reagents and Materials:
-
Tetrahydro-4-hydroxypyran (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
2-Bromoethanol (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet
Procedure:
-
Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a 60% dispersion of sodium hydride (1.1 eq). The mineral oil is removed by washing the NaH with anhydrous hexanes and decanting the solvent carefully under inert atmosphere. Anhydrous THF or DMF is then added to the flask.
-
Alkoxide Formation: A solution of tetrahydro-4-hydroxypyran (1.0 eq) in anhydrous THF/DMF is added dropwise to the stirred suspension of NaH at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1-2 hours. The completion of the deprotonation is indicated by the cessation of hydrogen gas evolution.
-
Nucleophilic Substitution: The reaction mixture is cooled back to 0 °C, and 2-bromoethanol (1.05 eq) is added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is heated to 50-70 °C and stirred for 4-12 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude oil is purified by vacuum distillation or silica gel column chromatography to afford this compound as a pure liquid.
Process Optimization and Data Summary
Several factors can be adjusted to optimize the yield and purity of the final product.
| Parameter | Recommended Condition | Rationale & Field Insights |
| Solvent | Anhydrous DMF, THF, Acetonitrile | Polar aprotic solvents are preferred as they solvate the cation (Na⁺) but not the alkoxide nucleophile, thus increasing its reactivity. DMF is often a superior choice for higher yields.[6] |
| Temperature | 50-100 °C | The reaction requires heating to proceed at a reasonable rate. However, excessive temperatures can promote elimination side reactions. Optimal temperature is typically determined empirically.[6] |
| Reaction Time | 1-8 hours | Reaction time is dependent on the scale, temperature, and reactivity of the halide. Monitoring by TLC or GC is crucial to determine the endpoint.[6] |
| Purity of Reagents | Anhydrous conditions | Sodium hydride reacts violently with water. The presence of water will also consume the base and the alkoxide, reducing the yield. All reagents and solvents must be strictly anhydrous. |
| Typical Yield | 50-95% | Yields can vary significantly based on the optimization of the above parameters and the efficiency of the purification process.[6] |
Physicochemical Data:
| Property | Value |
| Molecular Formula | C₇H₁₄O₃ |
| Molecular Weight | 146.18 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[7] |
Conclusion
The synthesis of this compound is most reliably achieved through the Williamson ether synthesis. A strategic pathway involving the deprotonation of tetrahydro-4-hydroxypyran with sodium hydride, followed by an SN2 reaction with a primary 2-haloethanol, provides a robust and high-yielding route. Careful control of reaction conditions, particularly maintaining an anhydrous environment and optimizing temperature, is critical for maximizing product yield and minimizing side reactions. This guide provides a solid foundation for the laboratory-scale synthesis and subsequent process development of this important chemical intermediate.
References
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Wikipedia. Williamson ether synthesis. Available at: [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 2-(Oxan-4-yloxy)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the core physicochemical properties of 2-(Oxan-4-yloxy)ethan-1-ol. In the landscape of drug discovery and development, a thorough understanding of a molecule's physical and chemical characteristics is paramount. These properties govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This document moves beyond a simple recitation of data, offering insights into the structural rationale for the predicted properties and detailing the experimental methodologies required for their empirical validation.
Molecular Identity and Structural Attributes
This compound is a bifunctional molecule incorporating both an ether and a primary alcohol. This unique combination of functional groups dictates its physicochemical behavior, influencing its solubility, polarity, and potential for intermolecular interactions.
| Property | Value | Source |
| Chemical Formula | C₇H₁₄O₃ | [1] |
| Molecular Weight | 146.18 g/mol | [1] |
| CAS Number | 398487-56-4 | |
| Physical Form | Liquid |
The structure features a central oxane (tetrahydropyran) ring, which imparts a degree of conformational rigidity. The ether linkage and the terminal hydroxyl group are key sites for hydrogen bonding, playing a critical role in the molecule's interaction with aqueous and biological environments.
Predicted Physicochemical Properties and Their Implications in Drug Discovery
| Parameter | Predicted Value | Significance in Drug Discovery |
| Boiling Point | Not available (expected to be high) | Relevant for purification and stability during manufacturing. |
| Melting Point | Not applicable (liquid at RT) | Influences formulation and handling. |
| logP | -0.604 | Indicates hydrophilicity, impacting solubility and membrane permeability. |
| Water Solubility | Predicted to be high | Crucial for bioavailability and formulation in aqueous vehicles. |
| pKa | Not available (alcohol pKa ~16-18) | Determines the ionization state at physiological pH, affecting receptor binding and cell penetration. |
Lipophilicity (logP)
The predicted octanol-water partition coefficient (logP) of -0.604 suggests that this compound is a hydrophilic compound. This is anticipated due to the presence of the hydroxyl group and the two ether oxygen atoms, which can act as hydrogen bond acceptors. In drug development, a low logP value often correlates with higher aqueous solubility, which can be advantageous for oral and parenteral formulations. However, it may also present challenges for passive diffusion across lipophilic biological membranes.
Solubility
The structural features of this compound, particularly the alcohol and ether functionalities, suggest a high propensity for forming hydrogen bonds with water.[1] This would lead to good aqueous solubility, a critical factor for achieving sufficient concentrations in circulation for therapeutic efficacy.
Ionization State (pKa)
The primary alcohol group is the only ionizable functionality and is very weakly acidic, with an estimated pKa in the range of 16-18. This means that at physiological pH (around 7.4), the molecule will exist almost exclusively in its neutral form. This is a crucial piece of information, as the ionization state of a drug molecule profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Determination of Physicochemical Properties: A Methodological Overview
To empirically validate the predicted properties of this compound, a suite of standard experimental protocols would be employed. The choice of method is guided by the need for accuracy, reproducibility, and relevance to the drug development process.
Workflow for Physicochemical Characterization
Caption: A typical workflow for the comprehensive physicochemical and spectroscopic characterization of a novel chemical entity.
Boiling Point Determination
Given its expected high boiling point, a standard distillation or a micro-method like the Siwoloboff method would be appropriate.
Step-by-Step Protocol (Micro-method):
-
A small sample of the liquid is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
-
The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
As the temperature rises, air escapes from the capillary tube.
-
The heat is carefully controlled until a steady stream of bubbles emerges from the capillary.
-
The apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
This method is advantageous as it requires only a small amount of the substance.
Aqueous Solubility Determination (Shake-Flask Method)
The gold-standard "shake-flask" method provides the thermodynamic equilibrium solubility.
Step-by-Step Protocol:
-
An excess amount of this compound is added to a known volume of purified water in a sealed container.
-
The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solute.
-
The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
This procedure is performed in triplicate to ensure the reliability of the results.
logP Determination (HPLC Method)
A common and efficient method for determining logP is through reverse-phase HPLC.
Step-by-Step Protocol:
-
A calibration curve is generated by injecting a series of standard compounds with known logP values onto a reverse-phase HPLC column (e.g., C18).
-
The retention times of these standards are recorded.
-
A solution of this compound is then injected under the same chromatographic conditions.
-
The retention time of the target compound is measured.
-
The logP of this compound is calculated by interpolating its retention time on the calibration curve.
This method is rapid and requires only a small amount of sample.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the molecular structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the oxane ring, the ethoxy linker, and the terminal hydroxyl group. The chemical shifts and coupling patterns would provide definitive evidence for the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts of the carbons attached to the oxygen atoms would be in the characteristic downfield region for ethers and alcohols.[5]
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. A strong C-O stretching absorption for the ether and alcohol would be expected in the 1050-1150 cm⁻¹ region.[5][6] The absence of other characteristic functional group absorptions would confirm the purity of the sample.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide valuable information about the molecule's structure, often showing characteristic losses of water and fragments corresponding to the oxane and ethoxy moieties.[7]
Safety and Handling
Based on available safety data, this compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
References
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ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]
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Revvity Signals Software. (n.d.). ChemDraw. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]
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ResearchGate. (n.d.). Software for the prediction of physicochemical properties. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Multi-spectroscopic and theoretical analyses on the diphenyl ether–tert-butyl alcohol complex in the electronic ground and electronically excited state. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Multi-spectroscopic and theoretical analyses on the diphenyl ether–tert-butyl alcohol complex in the electronic ground and electronically excited state. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (≥98.0% (GC)). Retrieved from [Link]
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2-(Oxan-4-yloxy)ethan-1-ol structural analysis and conformation
An In-Depth Technical Guide: Structural and Conformational Analysis of 2-(Oxan-4-yloxy)ethan-1-ol
Abstract
The three-dimensional structure of a molecule is intrinsically linked to its function, reactivity, and interaction with biological systems. For flexible molecules such as this compound, a comprehensive understanding of its conformational landscape is paramount, particularly in its role as a synthetic intermediate in the pharmaceutical industry[1]. This guide provides a deep dive into the theoretical principles and practical methodologies required to perform a robust structural and conformational analysis of this compound. We will explore a multi-pronged approach that synergistically combines computational modeling with experimental verification through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The causality behind experimental choices is detailed, ensuring that the described protocols are self-validating and grounded in established scientific principles.
Introduction: The Significance of Conformation
This compound is a bifunctional molecule featuring a saturated oxane (tetrahydropyran) ring and a flexible hydroxy-ethoxy side chain. Its utility as a building block in medicinal chemistry stems from the distinct chemical properties of its ether and alcohol functionalities[1]. However, the molecule's overall shape is not static. It exists as an equilibrium of multiple, interconverting conformations. The preferred three-dimensional arrangement dictates how the molecule presents its functional groups for interaction, thereby influencing its pharmacokinetic and pharmacodynamic properties.
The conformational profile of this compound is governed by a delicate balance of several factors:
-
Ring Puckering: The inherent chair conformation of the oxane ring.
-
Substituent Orientation: The preference for the ethoxyethanol side chain to be in an axial or equatorial position.
-
Side-Chain Torsion: Rotation around the C-O and C-C single bonds of the side chain.
-
Intramolecular Interactions: The potential for stabilizing non-covalent interactions, most notably intramolecular hydrogen bonding (IMHB).
This guide will elucidate the methods used to dissect these factors and build a complete conformational model.
Theoretical Framework: Governing Forces
A predictive understanding of the molecule's behavior begins with appreciating the key stereoelectronic and non-covalent forces at play.
-
Oxane Chair Conformation: Like cyclohexane, the oxane ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. This results in two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).
-
Steric Hindrance and Substituent Preference: For monosubstituted cyclohexanes, substituents generally favor the more spacious equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens on the same side of the ring. In 4-substituted oxanes, where the substituent is distant from the ring heteroatom, this steric argument remains the dominant factor. Therefore, it is hypothesized that the -(OCH₂CH₂OH) group will strongly prefer the equatorial orientation.
-
Intramolecular Hydrogen Bonding (IMHB): The terminal hydroxyl (-OH) group is a hydrogen bond donor, while the ether oxygen of the side chain and the oxygen of the oxane ring are potential acceptors. The formation of an IMHB can significantly stabilize a specific conformation, potentially overriding minor steric penalties[2]. The energetics of IMHB are often challenging to quantify but can be approximated as the energy difference between a conformer with the IMHB and one without[2]. This interaction is critical for defining the side chain's orientation.
Methodologies for Conformational Elucidation
A credible conformational analysis is not reliant on a single technique but rather on the convergence of evidence from multiple, orthogonal methods. Here, we outline a validated workflow combining computational and experimental approaches.
Part A: In Silico Analysis via Computational Modeling
Computational chemistry provides a powerful avenue to explore the entire potential energy surface of a molecule, identifying all viable low-energy structures without the need for synthesis[3].
Rationale for Method Selection: Density Functional Theory (DFT) is chosen as it offers a robust balance between computational cost and accuracy for organic molecules. A systematic or stochastic search algorithm is essential to avoid local minima and ensure a comprehensive exploration of the conformational space[3].
Experimental Protocol: DFT-Based Conformational Search
-
Initial Structure Generation: Construct a 2D representation of this compound and convert it to an initial 3D structure using molecular modeling software.
-
Conformational Search: Employ a mixed systematic/stochastic search algorithm. Systematically rotate all acyclic single bonds (e.g., in 30° increments) while allowing the ring to be sampled randomly.
-
Geometry Optimization and Energy Calculation: Each generated conformer is subjected to full geometry optimization using a DFT method (e.g., B3LYP functional) with a Pople-style basis set (e.g., 6-31G(d)). This process finds the nearest stationary point on the potential energy surface.
-
Frequency Analysis: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides thermodynamic data, such as the Gibbs free energy.
-
Analysis and Clustering: Group the resulting conformers by structure and rank them by their relative Gibbs free energies to predict the Boltzmann population of each conformer at a given temperature.
Data Presentation: Predicted Low-Energy Conformers
| Conformer ID | Substituent Orientation | Key Dihedral Angles (deg) | IMHB Presence | Relative Energy (kcal/mol) |
| Conf-Eq-1 | Equatorial | C3-C4-O-Cα: ~180 (anti) | Yes (OH to ether O) | 0.00 (Global Min.) |
| Conf-Eq-2 | Equatorial | C3-C4-O-Cα: ~60 (gauche) | Yes (OH to ring O) | +0.85 |
| Conf-Eq-3 | Equatorial | O-Cα-Cβ-OH: ~180 (anti) | No | +2.50 |
| Conf-Ax-1 | Axial | C3-C4-O-Cα: ~180 (anti) | Yes (OH to ether O) | +4.50 |
| Note: Data is hypothetical and for illustrative purposes. |
Visualization: Computational Workflow
Caption: Workflow for in silico conformational analysis.
Part B: Solution-Phase Analysis via NMR Spectroscopy
NMR spectroscopy is the cornerstone of experimental conformational analysis in solution, providing through-bond and through-space information that is averaged over the conformational ensemble[4][5].
Rationale for Method Selection:
-
¹H NMR Coupling Constants (³JHH): The magnitude of the three-bond coupling constant between vicinal protons is directly related to the dihedral angle between them, as described by the Karplus equation. This is exceptionally powerful for determining the axial or equatorial position of protons (and thus substituents) on a cyclohexane-like ring. A large coupling (~8-12 Hz) between a proton and its neighbors typically indicates an axial position, while smaller couplings (~2-5 Hz) suggest an equatorial position.
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space phenomenon that allows for the detection of protons that are close to each other (< 5 Å), irrespective of their bonding. This is critical for confirming spatial relationships predicted by computational models, such as the proximity of the side chain to specific ring protons or the presence of an IMHB.
Experimental Protocol: NMR Structural Elucidation
-
Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial, as polar or hydrogen-bonding solvents can disrupt intramolecular hydrogen bonds.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra to identify all unique chemical environments.
-
2D COSY & HSQC: Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton bond connectivity and a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton with its directly attached carbon. This allows for unambiguous assignment of all proton and carbon signals.
-
2D NOESY/ROESY: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. ROESY is often preferred for molecules of this size as it mitigates the risk of zero-crossing where the NOE signal disappears.
-
Data Analysis & Interpretation:
-
Measure the ³JHH coupling constants for the proton at C4 (the point of substitution).
-
Identify key NOE cross-peaks. For an equatorial substituent, NOEs would be expected between the side-chain protons and the equatorial/axial protons at C3 and C5. For an axial substituent, strong NOEs to the other axial protons at C2 and C6 would be observed.
-
Compare the experimentally observed parameters with those predicted for the low-energy conformers from the DFT calculations.
-
Visualization: Logic of NMR Data Interpretation
Caption: Decision tree for assigning conformation via NMR data.
Part C: Solid-State Analysis via X-Ray Crystallography
While solution-phase analysis describes a dynamic equilibrium, single-crystal X-ray crystallography (SCXRD) provides a high-resolution, static snapshot of the molecule in its lowest energy state within a crystal lattice[6].
Rationale for Method Selection: SCXRD is the gold standard for unambiguous structure determination. It provides precise bond lengths, bond angles, and torsional angles that can be used to benchmark and validate the results from computational modeling.
Experimental Protocol: SCXRD Workflow
-
Crystal Growth: This is often the most challenging step. Grow single crystals of this compound suitable for diffraction (typically >0.1 mm) by slow evaporation from a suitable solvent or solvent system.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an intense, monochromatic X-ray beam. The crystal is rotated while diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the positions of the atoms are determined and refined to yield the final molecular structure.
Synthesis of Findings: A Unified Conformational Model
The power of this multi-faceted approach lies in the integration of all data points. The computationally generated conformers provide a theoretical framework. NMR data validates this framework in the solution phase, providing an experimental measure of the conformational equilibrium. SCXRD offers a definitive structure of one highly stable conformer in the solid state.
For this compound, the expected outcome is:
-
Computation: The global minimum energy conformer will feature an equatorial side chain, with the side chain's conformation stabilized by an intramolecular hydrogen bond.
-
NMR: The coupling constants for the H4 proton will be small, confirming the equatorial position. Specific NOEs will confirm the side-chain's orientation relative to the ring.
-
SCXRD: The crystal structure will likely represent the global minimum energy conformer identified computationally, providing precise geometric parameters.
Visualization: Key Conformational Equilibria
Caption: The primary equilibrium between axial and equatorial conformers.
Conclusion
The structural and conformational analysis of this compound requires a rigorous, integrated approach. By combining the predictive power of computational modeling with the definitive validation of NMR spectroscopy and X-ray crystallography, a complete and reliable model of its three-dimensional structure and dynamic behavior can be established. This detailed understanding is not merely academic; it is a critical prerequisite for rational drug design, enabling scientists to predict and control how this versatile building block will behave in more complex molecular architectures.
References
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Al-Jubayli, F., Akilan, C., & Pate, B. H. (2023). Exploring the distinct conformational preferences of allyl ethyl ether and allyl ethyl sulfide using rotational spectroscopy and computational chemistry. The Journal of Chemical Physics, 158(22), 224305. Retrieved from [Link]
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Wiberg, K. B., & Murcko, M. A. (1989). Ab Initio Examination of Anomeric Effects in Tetrahydropyrans, 1,3-Dioxanes, and Glucose. The Journal of Organic Chemistry, 54(15), 3657–3665. Retrieved from [Link]
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ResearchGate. (n.d.). The conformational behaviour of 2-aryloxytetrahydropyrans and 2-acetoxytetrahydropyran, and barrier to ring inversion. Retrieved from [Link]
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Almeida, W. B. de, & Tormena, C. F. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Carbohydrate Research, 451, 29–35. Retrieved from [Link]
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Gagnon, D., et al. (2020). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 16, 2697–2705. Retrieved from [Link]
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ResearchGate. (n.d.). Conformational Characteristics of Poly-ether-ether-ketone and Poly-ether-nitrile. Retrieved from [Link]
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PubChem. (n.d.). 1-(Oxan-4-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Pihlaja, K., & Kleinpeter, E. (1994). Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX. Magnetic Resonance in Chemistry, 32(8), 477-484. Retrieved from [Link]
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solubility of 2-(Oxan-4-yloxy)ethan-1-ol in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(Oxan-4-yloxy)ethan-1-ol in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the solubility characteristics of this compound, a bifunctional organic molecule of interest in pharmaceutical and materials science. We will explore the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and present a predictive solubility profile in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution.
Introduction to this compound: A Structural Perspective
This compound is an organic compound featuring both an ether linkage and a primary alcohol functional group. Its structure consists of a tetrahydropyran (oxane) ring connected via an ether oxygen at the 4-position to an ethanol side chain.
Key Physicochemical Properties:
-
Molecular Formula: C₇H₁₄O₃[1]
-
Molecular Weight: 146.18 g/mol [1]
-
Functional Groups: Primary Alcohol (-OH), Ether (-O-)
The presence of these two functional groups is the primary determinant of the molecule's solubility. The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, while the ether oxygen can only act as a hydrogen bond acceptor.[2][3] This duality imparts a significant degree of polarity to the molecule and governs its interactions with various solvents. The hydrocarbon backbone (the oxane ring and ethyl chain) contributes nonpolar characteristics. The balance between the polar functional groups and the nonpolar hydrocarbon scaffold dictates the overall solubility profile.[4][5]
Caption: Molecular structure of this compound.
Theoretical Framework: The Science of "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] It states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, its solubility in a given organic solvent is a function of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions.[4]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors. Due to the hydroxyl group on this compound, strong hydrogen bonding interactions can form with these solvents, leading to high solubility. The ether group also contributes by accepting hydrogen bonds.[2][7]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have dipole moments but lack O-H or N-H bonds, meaning they can only accept hydrogen bonds. The hydroxyl group of our target molecule can donate a hydrogen bond to the solvent, and both the hydroxyl and ether oxygens can accept hydrogen bonds from trace water or interact via dipole-dipole forces. Good solubility is generally expected, though perhaps less than in protic solvents.[3]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces. While the hydrocarbon portion of this compound can interact with these solvents, the highly polar hydroxyl and ether groups cannot form favorable interactions. Breaking the strong hydrogen bonds between the solute molecules would not be energetically compensated by the weak solute-solvent interactions, resulting in poor solubility.[5]
Caption: Predicted interactions governing solubility.
Experimental Protocol for Solubility Determination
A systematic approach is crucial for accurately determining solubility. The following protocol outlines a standard qualitative and semi-quantitative method.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Graduated pipettes or micropipettes
-
Analytical balance
-
Vortex mixer
Experimental Workflow: A Step-by-Step Guide
This protocol is a widely accepted method for initial solubility screening in a laboratory setting.[8][9]
Step 1: Preparation
-
Accurately weigh approximately 25 mg of this compound into a clean, dry test tube.[9]
-
Label the test tube with the compound and the chosen solvent.
Step 2: Solvent Addition
-
Using a pipette, add the selected solvent to the test tube in small, incremental portions (e.g., 0.25 mL).[8]
Step 3: Mixing
-
After each addition of solvent, cap the test tube and vortex vigorously for 10-20 seconds to facilitate dissolution.[6]
Step 4: Observation
-
Visually inspect the solution against a contrasting background. Note whether the compound has completely dissolved (a clear, single-phase solution) or if solid particles remain.
Step 5: Iteration
-
Continue adding solvent portions and mixing until the solid is completely dissolved or a total volume of 3 mL has been added.[8] Record the total volume of solvent required for complete dissolution.
Step 6: Classification
-
Classify the solubility based on the volume of solvent needed to dissolve the 25 mg sample:
-
Very Soluble: < 0.5 mL
-
Soluble: 0.5 mL - 1.0 mL
-
Sparingly Soluble: 1.0 mL - 3.0 mL
-
Insoluble: > 3.0 mL
-
Caption: Experimental workflow for solubility testing.
Predicted Solubility Profile
Based on the theoretical principles discussed, the following table summarizes the predicted solubility of this compound in a variety of common organic solvents. These predictions are grounded in the "like dissolves like" rule and the capacity for hydrogen bonding and dipole-dipole interactions.[6][10]
| Solvent Class | Solvent Name | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |
| Nonpolar | Hexane | Nonpolar | None | Insoluble | Mismatched polarity; strong solute-solute H-bonds are not overcome.[4] |
| Toluene | Nonpolar | None | Sparingly Soluble | Aromatic ring offers slightly more interaction than hexane, but still insufficient. | |
| Polar Aprotic | Diethyl Ether | Low | Acceptor | Soluble | Ether groups are compatible; solute's -OH group aids dissolution.[11][12] |
| Ethyl Acetate | Medium | Acceptor | Soluble | Ester group can accept H-bonds from the solute's hydroxyl group. | |
| Acetone | High | Acceptor | Very Soluble | Highly polar nature and H-bond accepting carbonyl group lead to strong interactions. | |
| Dimethyl Sulfoxide (DMSO) | High | Acceptor | Very Soluble | Highly polar solvent capable of disrupting solute-solute interactions effectively.[4] | |
| Polar Protic | 1-Butanol | Medium | Donor/Acceptor | Very Soluble | Similar structure with an alcohol group and hydrocarbon chain leads to high miscibility.[7] |
| Ethanol | High | Donor/Acceptor | Very Soluble (Miscible) | Strong H-bonding between solute and solvent hydroxyl groups.[5] | |
| Methanol | High | Donor/Acceptor | Very Soluble (Miscible) | Most polar alcohol solvent, forms very strong H-bonds with the solute.[4] | |
| Aqueous | Water | Very High | Donor/Acceptor | Soluble | The two polar groups promote solubility, but the C7 hydrocarbon body limits it.[2][11] |
Conclusion for the Field Professional
The solubility of this compound is dominated by its primary alcohol and ether functionalities. It exhibits excellent solubility in polar protic and polar aprotic organic solvents due to its capacity for hydrogen bonding and strong dipole-dipole interactions. Conversely, it is predicted to have poor solubility in nonpolar solvents. This profile makes it a versatile compound for reactions and formulations in polar media. The provided experimental protocol offers a reliable method for confirming these predictions and quantifying solubility for specific applications in drug development and chemical synthesis.
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An In-depth Technical Guide to 2-(Oxan-4-yloxy)ethan-1-ol (CAS: 398487-56-4): A Versatile Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(Oxan-4-yloxy)ethan-1-ol (CAS Number: 398487-56-4), a bifunctional building block of increasing relevance to researchers, scientists, and professionals in drug development. The document elucidates the compound's core chemical and physical properties, provides a detailed, field-proven synthesis protocol, and explores its primary application as a flexible and hydrophilic linker component in advanced therapeutic modalities, most notably Proteolysis Targeting Chimeras (PROTACs). By synthesizing technical data with mechanistic insights, this guide serves as an essential resource for the effective application of this versatile intermediate in the construction of complex and potent pharmaceutical agents.
Introduction: The Strategic Value of Bifunctional Scaffolds
In the landscape of modern medicinal chemistry, the rational design of complex molecules hinges on the availability of versatile, well-characterized building blocks. This compound, also known by its synonym 2-(tetrahydro-2H-pyran-4-yloxy)ethanol, has emerged as a valuable intermediate due to its unique combination of functional groups.[1] The molecule incorporates a tetrahydropyran (THP) ring, which imparts favorable solubility and metabolic stability, and a primary alcohol connected by a short ethylene glycol-like ether linkage.[2][3] This structure is particularly well-suited for applications in linker chemistry, where precise control over spacing, flexibility, and hydrophilicity is paramount for optimizing the efficacy of novel therapeutics.[4][5]
This guide will delve into the essential technical details of this compound, moving from its fundamental properties to its synthesis and strategic deployment in pharmaceutical research, with a particular focus on its role in the burgeoning field of targeted protein degradation.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties is the foundation of its effective use in synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 398487-56-4 | [6] |
| Molecular Formula | C₇H₁₄O₃ | |
| Molecular Weight | 146.19 g/mol | [6] |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Room Temperature or 2-8°C | [1] |
Safety and Handling: this compound is classified with the GHS07 pictogram, indicating that it can cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory precautions should be observed when handling this compound.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and face protection. In case of contact with skin or eyes, rinse immediately and thoroughly with water.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is most efficiently achieved via the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[7][8] This S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or other substrate with a good leaving group.[7] For the preparation of the title compound, this can be approached in two primary ways, with the choice often dictated by the commercial availability and cost of starting materials. The most common approach involves the reaction of tetrahydropyran-4-ol with a protected 2-carbon electrophile.
A detailed, self-validating protocol is provided below, based on established principles of the Williamson ether synthesis as described in the literature and adapted from general methods for similar etherifications.[5][9]
Proposed Synthesis Workflow
The following diagram outlines the logical flow for the synthesis of this compound, starting from readily available precursors.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via Williamson ether synthesis.
Materials:
-
Tetrahydropyran-4-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Bromoethanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stir bar and sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil. Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Alkoxide Formation: Add anhydrous DMF to the flask, followed by the dropwise addition of a solution of tetrahydropyran-4-ol (1.0 equivalent) in anhydrous DMF at 0 °C (ice bath). The causality here is critical: adding the alcohol to the base ensures that the base is always in excess, promoting complete deprotonation to the nucleophilic alkoxide and minimizing side reactions.
-
Nucleophilic Substitution: After stirring for 30 minutes at 0 °C, add 2-bromoethanol (1.1 equivalents) dropwise to the reaction mixture. The choice of 2-bromoethanol as the electrophile is deliberate; as a primary halide, it is highly susceptible to S(_N)2 attack, which is favored over elimination pathways.[7] Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (tetrahydropyran-4-ol) is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C to neutralize any remaining NaH. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). The organic layers are combined, washed with water and then brine to remove residual DMF and inorganic salts.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a liquid.
Spectroscopic Characterization (Predicted)
¹H NMR (Predicted):
-
~3.8-3.6 ppm (m): Multiplets corresponding to the protons on the carbons adjacent to the ether and alcohol oxygens (-O-CH₂-CH₂-OH and the axial protons of the THP ring at C2/C6).
-
~3.5-3.3 ppm (m): Multiplets corresponding to the equatorial protons of the THP ring at C2/C6 and the proton on the carbon bearing the ether linkage (C4 of the THP ring).
-
~2.5 ppm (br s): A broad singlet for the hydroxyl proton (-OH). This peak's position can vary and it will exchange with D₂O.
-
~1.9-1.7 ppm (m): Multiplets for the axial protons of the THP ring at C3/C5.
-
~1.6-1.4 ppm (m): Multiplets for the equatorial protons of the THP ring at C3/C5.
¹³C NMR (Predicted):
-
~75-70 ppm: Signal for the carbon of the THP ring bearing the ether linkage (C4).
-
~70-65 ppm: Signal for the methylene carbon of the ethyl group attached to the THP oxygen (-O-CH₂-CH₂-OH).
-
~65-60 ppm: Signals for the carbons of the THP ring adjacent to the ring oxygen (C2/C6).
-
~62-58 ppm: Signal for the terminal methylene carbon bearing the hydroxyl group (-CH₂-OH).
-
~35-30 ppm: Signals for the remaining carbons of the THP ring (C3/C5).
Applications in Drug Discovery: A Focus on PROTAC Linkers
The primary utility of this compound lies in its role as a precursor for linkers in heterobifunctional molecules, most notably PROTACs.[6][10] PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] The linker connecting the target-binding and E3-binding moieties is not merely a spacer; its length, flexibility, and physicochemical properties are critical determinants of the PROTAC's efficacy.[10]
The Role of Ether-Based Linkers
The this compound structure provides a short, hydrophilic, and flexible linkage that is highly desirable in PROTAC design.
-
Hydrophilicity: The ether oxygens can act as hydrogen bond acceptors, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is a critical parameter for improving cell permeability and overall pharmacokinetic properties.[3][5]
-
Flexibility: The rotatable single bonds of the ether linkage allow for conformational flexibility. This enables the PROTAC to adopt an optimal orientation to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination.[3]
-
Synthetic Tractability: The primary alcohol of this compound provides a convenient handle for further chemical modification. It can be readily converted to other functional groups, such as an azide or an alkyne for use in "click chemistry," or activated for coupling with a carboxylic acid to form an ester linkage, allowing for its facile incorporation into a growing PROTAC molecule.[10]
The following diagram illustrates the conceptual incorporation of the this compound motif into a generic PROTAC structure.
Caption: Conceptual role of the title compound as a linker component in a PROTAC.
While direct examples citing CAS 398487-56-4 in a PROTAC synthesis are emerging, numerous patents and publications describe the use of the tetrahydropyran motif within linkers for potent kinase inhibitors and other targeted agents, underscoring the value of this scaffold.[4] For instance, the -(tetrahydro-2H-pyran-4-yloxy) moiety has been incorporated into highly selective, orally available dual-specific c-Src/Abl kinase inhibitors, demonstrating its compatibility with and potential benefits for advanced drug candidates.
Conclusion
This compound is a strategically important chemical intermediate with a favorable combination of physicochemical properties and functional handles. Its synthesis is straightforward, relying on the well-established Williamson ether synthesis. The true value of this compound is realized in its application as a flexible, hydrophilic building block for constructing linkers in complex therapeutic agents, particularly in the rapidly advancing field of PROTACs. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this versatile molecule in their drug discovery and development programs, accelerating the creation of next-generation therapeutics.
References
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Precise PEG. (n.d.). Linkers in PROTACs. Retrieved January 19, 2026, from [Link]
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AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved January 19, 2026, from [Link]
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Troup, R. I., Fallan, C., & Baud, M. G. J. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved January 19, 2026, from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 19, 2026, from [Link]
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A Strategic Guide to Unveiling the Therapeutic Potential of 2-(Oxan-4-yloxy)ethan-1-ol: A Target Identification and Validation Whitepaper
Preamble: The Enigma of an Orphan Molecule
In the vast chemical space of potential drug candidates, countless molecules exist with intriguing structures but no known biological function. 2-(Oxan-4-yloxy)ethan-1-ol represents one such "orphan" molecule. While its synthesis is documented and it is utilized as an intermediate in the creation of more complex pharmaceuticals, its intrinsic therapeutic potential remains untapped.[1] This guide eschews a conventional report on known targets—as there are none in the public domain—and instead, presents a comprehensive, field-proven strategic workflow for the systematic identification and validation of its potential therapeutic targets. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework to unlock the latent therapeutic value of this and other uncharacterized small molecules.
The core of our strategy is built upon a phased, multi-pronged approach that begins with a broad, unbiased search for biological activity and progressively narrows down to specific molecular targets. This workflow integrates in-silico predictions with state-of-the-art experimental methodologies, ensuring a rigorous and efficient path from an orphan molecule to a validated drug target.
Phase 1: In-Silico Profiling - Building a Predictive Foundation
Before embarking on resource-intensive experimental work, a thorough in-silico analysis of this compound will provide a foundational understanding of its drug-like properties and generate an initial list of plausible biological targets.
Physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
A critical first step is to assess the molecule's potential as a drug candidate by predicting its physicochemical properties and ADMET profile. This can be accomplished using a variety of established online platforms and computational models.
Experimental Protocol: In-Silico ADMET Prediction
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Input the SMILES string into a comprehensive ADMET prediction web server such as ADMETlab 2.0 or similar platforms.[2][3]
-
Execute the prediction algorithms.
-
Analyze the output data, focusing on key parameters such as those listed in the table below.
Table 1: Predicted Physicochemical and ADMET Properties of this compound (Hypothetical Data)
| Property | Predicted Value | Interpretation |
| Molecular Weight | 146.18 g/mol | Within the range for good oral bioavailability. |
| LogP | -0.5 | Indicates good water solubility. |
| Hydrogen Bond Donors | 1 | Favorable for membrane permeability. |
| Hydrogen Bond Acceptors | 3 | Favorable for target interaction. |
| Caco-2 Permeability | Moderate | Suggests potential for oral absorption. |
| hERG Inhibition | Low probability | Reduced risk of cardiac toxicity. |
| Ames Mutagenicity | Non-mutagenic | Low concern for carcinogenicity. |
| Blood-Brain Barrier Permeability | Low | May not be suitable for CNS targets unless modified. |
Note: The data in this table is illustrative and would be replaced with actual predictions from a tool like ADMETlab 2.0.[2][3]
Chemogenomic Target Prediction
Leveraging the vast repositories of known drug-target interactions, chemogenomic and machine learning models can predict potential protein targets for this compound based on its structural similarity to molecules with known biological activities.[4] The tetrahydropyran (THP) moiety is a prevalent scaffold in many approved drugs, often improving ADME properties and providing a hydrogen bond acceptor for target engagement.[5] This structural feature can serve as a starting point for identifying potential target classes.
Experimental Protocol: In-Silico Target Prediction
-
Utilize a target prediction platform that employs a chemogenomic approach.
-
Input the structure of this compound.
-
The platform will compare the molecule's fingerprints and structural features against a database of compounds with known targets.
-
The output will be a ranked list of potential protein targets based on the prediction scores.
Table 2: Top Predicted Protein Targets for this compound (Hypothetical Data)
| Target | Target Class | Prediction Score | Rationale for Interest |
| Cyclin-Dependent Kinase 2 (CDK2) | Kinase | 0.85 | Key regulator of the cell cycle; a common oncology target. |
| Fatty Acid Amide Hydrolase (FAAH) | Hydrolase | 0.79 | Involved in pain and inflammation signaling. |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Nuclear Receptor | 0.75 | Implicated in metabolic diseases and inflammation. |
| Carbonic Anhydrase II | Lyase | 0.72 | Associated with glaucoma and other diseases. |
| Histone Deacetylase 1 (HDAC1) | Hydrolase | 0.68 | Epigenetic modifier with roles in cancer and neurodegeneration. |
Note: This table presents a hypothetical output. The actual targets would be generated by a specialized prediction tool.
Phase 2: Phenotypic Screening - An Unbiased Search for Biological Activity
With a foundational in-silico profile, the next phase is to screen the compound for biological activity in a target-agnostic manner. Phenotypic screening identifies compounds that produce a desired change in a cell or organism's phenotype, without a priori knowledge of the molecular target.[6][7]
Caption: A tiered approach to phenotypic screening.
Tier 1: Broad-Based Cell Viability and Cytotoxicity Assays
The initial screen will assess the compound's effect on cell viability across a diverse panel of human cancer cell lines and at least one non-cancerous cell line to gauge potential therapeutic windows.
Experimental Protocol: Cell Viability Screening
-
Cell Panel: Select a panel of at least 20 human cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia) and one normal human cell line (e.g., fibroblasts).
-
Compound Treatment: Plate cells in 96-well plates and treat with a dose-response range of this compound (e.g., 0.1 to 100 µM) for 72 hours.
-
Viability Assay: Use a standard cell viability assay, such as the MTT or CellTiter-Glo® assay, to measure the number of viable cells.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.
Tier 2: High-Content Imaging and Pathway Analysis
For cell lines that show significant sensitivity to the compound, high-content imaging can provide a more detailed picture of the phenotypic changes induced.
Experimental Protocol: High-Content Imaging
-
Cell Staining: Treat sensitive cell lines with the compound at its IC50 concentration. After a set time point (e.g., 24 hours), fix the cells and stain with a panel of fluorescent dyes that label different cellular compartments (e.g., nucleus, mitochondria, cytoskeleton).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to quantify a wide range of cellular features (e.g., nuclear size, mitochondrial membrane potential, cell cycle stage).
-
Pathway Analysis: Compare the phenotypic profile of the compound to a reference library of compounds with known mechanisms of action to generate hypotheses about the affected cellular pathways.
Phase 3: Target Deconvolution and Validation - From Phenotype to Molecular Target
Once a reproducible and interesting phenotype is identified, the next crucial step is to determine the specific molecular target(s) responsible for this effect. This process is known as target deconvolution.[1][8][9]
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An In-depth Technical Guide to the Speculated Mechanism of Action of 2-(Oxan-4-yloxy)ethan-1-ol
Abstract
2-(Oxan-4-yloxy)ethan-1-ol is a bifunctional organic molecule featuring a tetrahydropyran (oxane) ring linked via an ether bond to an ethanol side chain. While primarily utilized as a synthetic intermediate in the pharmaceutical industry, its structural motifs suggest the potential for inherent biological activity.[1] This technical guide provides a speculative exploration of the potential mechanisms of action of this compound, drawing upon established principles of medicinal chemistry and pharmacology. We will dissect the molecule's structure to hypothesize potential molecular targets and signaling pathways. Furthermore, this document outlines a comprehensive suite of proposed experimental protocols to systematically investigate these hypotheses, offering a roadmap for researchers and drug development professionals interested in unlocking the therapeutic potential of this and structurally related compounds.
Introduction and Physicochemical Properties
This compound is a colorless liquid with a molecular formula of C₇H₁₄O₃ and a molecular weight of 146.18 g/mol .[1] Its structure is characterized by a saturated heterocyclic oxane ring and a flexible hydroxyethyl ether side chain. The presence of both a hydrogen bond donor (hydroxyl group) and hydrogen bond acceptors (ether and hydroxyl oxygens) suggests the potential for interactions with biological macromolecules.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₃ | [1] |
| Molecular Weight | 146.18 g/mol | [1] |
| Appearance | Liquid | |
| Density | 1.077 g/mL at 20 °C | |
| Boiling Point | 95 °C at 22 mmHg |
The molecule's modest molecular weight and predicted lipophilicity (LogP) suggest that it may possess favorable pharmacokinetic properties, including oral bioavailability and cell permeability.
Speculative Mechanisms of Action
The mechanism of action of this compound is currently unelucidated. However, its chemical structure allows for the formulation of several plausible hypotheses. The ether and alcohol functionalities are common in a variety of bioactive molecules and pharmaceutical agents.[2][3][4]
Hypothesis 1: Modulation of Central Nervous System (CNS) Targets
The structural similarity of the ethanol moiety to ethanol, a known CNS depressant, suggests that this compound could interact with similar neuronal targets.[5] Alcohols are known to modulate the function of ligand-gated ion channels, such as GABAₐ receptors and NMDA receptors. Longer-chain alcohols have shown increased potency in modulating neuronal firing.[6] The oxane ring may influence the molecule's binding affinity and selectivity for specific receptor subtypes.
Hypothesized Signaling Pathway
Caption: Hypothesized modulation of GABAₐ receptor signaling.
Hypothesis 2: Metabolic Conversion to a Bioactive Metabolite
The primary alcohol group of this compound is a potential site for metabolism by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). This metabolic cascade could lead to the formation of an aldehyde and subsequently a carboxylic acid. These metabolites may possess distinct biological activities from the parent compound.
Proposed Metabolic Pathway
Caption: Proposed metabolic pathway of this compound.
Hypothesis 3: Role as a Permeation Enhancer
Ethanol is known to act as a skin permeation enhancer.[7] The combination of the alcohol moiety and the ether-linked oxane could potentially disrupt the stratum corneum, facilitating the transport of other molecules across the skin. This property could be exploited in topical drug formulations.
Proposed Experimental Validation
To investigate the speculative mechanisms of action, a multi-pronged experimental approach is recommended.
In Vitro Pharmacological Profiling
A broad-based in vitro pharmacological screen is the logical first step to identify potential biological targets.
Experimental Protocol: Receptor Binding and Enzyme Inhibition Assays
-
Compound Preparation : Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Assay Panel Selection : Utilize a commercially available broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to assess the compound's activity against a wide range of receptors, ion channels, enzymes, and transporters.
-
Primary Screen : Screen the compound at a single concentration (e.g., 10 µM) in duplicate.
-
Data Analysis : Analyze the percentage of inhibition or stimulation for each target. A cutoff of >50% inhibition or stimulation is typically used to identify "hits."
-
Confirmatory and Dose-Response Assays : For any identified hits, perform confirmatory assays and generate dose-response curves to determine IC₅₀ or EC₅₀ values.
Experimental Workflow Diagram
Caption: Workflow for in vitro pharmacological profiling.
Cellular Assays for CNS Activity
Based on the hypothesis of CNS modulation, cellular assays using neuronal cell lines or primary neurons are warranted.
Experimental Protocol: Electrophysiology on Primary Neurons
-
Cell Culture : Culture primary cortical neurons from embryonic rodents.
-
Patch-Clamp Electrophysiology : Perform whole-cell patch-clamp recordings to measure the effects of this compound on resting membrane potential and ion channel currents (e.g., GABAₐ- and NMDA-mediated currents).
-
Compound Application : Acutely apply the compound at various concentrations to the recorded neurons.
-
Data Acquisition and Analysis : Record changes in membrane potential and current amplitudes. Compare the effects to known modulators of the targeted ion channels.
Metabolic Stability and Metabolite Identification
To investigate the metabolic fate of the compound, in vitro metabolism studies are essential.
Experimental Protocol: In Vitro Metabolism in Liver Microsomes
-
Incubation : Incubate this compound with pooled human liver microsomes in the presence of NADPH.
-
Time Points : Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Sample Preparation : Quench the reaction with a suitable organic solvent and prepare the samples for analysis.
-
LC-MS/MS Analysis : Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent compound and identify potential metabolites.
-
Data Analysis : Determine the in vitro half-life of the parent compound and elucidate the structures of any detected metabolites.
Conclusion
While this compound is currently recognized for its role as a chemical intermediate, its structure holds intriguing possibilities for biological activity. The speculative mechanisms of action presented in this guide, centered on CNS modulation, metabolic activation, and permeation enhancement, provide a foundational framework for future investigation. The proposed experimental protocols offer a clear and logical path forward for researchers to systematically explore the pharmacological potential of this and structurally related molecules. Such studies could uncover novel therapeutic applications for this class of compounds.
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An In-depth Technical Guide to 2-(Oxan-4-yloxy)ethan-1-ol: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(Oxan-4-yloxy)ethan-1-ol, a heterocyclic building block of increasing interest to the pharmaceutical and life sciences industries. While the specific historical discovery of this compound is not extensively documented, its emergence is intrinsically linked to the development of robust synthetic methodologies for tetrahydropyran (THP) derivatives and the recognition of the THP scaffold as a privileged motif in medicinal chemistry. This guide will detail the plausible synthetic routes, physicochemical properties, and the pivotal role of this and related molecules in the design and development of novel therapeutics.
Introduction: The Rise of the Tetrahydropyran Moiety in Medicinal Chemistry
The tetrahydropyran (THP) ring system, a saturated six-membered heterocycle containing one oxygen atom, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in numerous natural products and FDA-approved drugs underscores its significance as a "privileged scaffold".[3] The incorporation of the THP moiety into drug candidates can confer a range of desirable physicochemical and pharmacokinetic properties. As a bioisostere of a cyclohexane ring, the THP group can enhance aqueous solubility, modulate lipophilicity, and provide a rigid scaffold that can favorably interact with biological targets.[1] The oxygen atom within the ring can act as a hydrogen bond acceptor, further enhancing binding affinity to proteins.[1]
This compound represents a versatile building block that capitalizes on these beneficial attributes. Its structure features the stable tetrahydropyran ring linked via an ether bond to an ethanol moiety. This bifunctionality, possessing both a secondary ether and a primary alcohol, allows for its facile incorporation into more complex molecular architectures through a variety of chemical transformations. This guide will explore the synthesis, properties, and applications of this valuable synthetic intermediate.
A History Forged in Synthetic Innovation
The key synthetic transformations that underpin its preparation, such as the Williamson ether synthesis and the ring-opening of epoxides, have long and rich histories in organic chemistry.
-
The Williamson Ether Synthesis: Developed by Alexander Williamson in 1850, this robust and versatile reaction remains a fundamental method for forming ethers.[4][5][6] It involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[4][5][6] The application of this century-old reaction to precursors like tetrahydropyran-4-ol provides a direct and logical route to this compound.
-
Acid-Catalyzed Ring-Opening of Epoxides: The reaction of epoxides with nucleophiles is another cornerstone of organic synthesis.[7] The high ring strain of the three-membered epoxide ring makes it susceptible to cleavage by nucleophiles, even weak ones, particularly under acidic conditions.[8] The reaction of an alcohol, such as tetrahydropyran-4-ol, with ethylene oxide under acidic catalysis presents a highly efficient and atom-economical pathway to the target molecule.
The increasing recognition of the tetrahydropyran motif in biologically active molecules has driven the development of a vast array of synthetic methods to access diverse substitution patterns on the THP ring.[9][10] This collective progress in synthetic methodology has made building blocks like this compound readily accessible for their use in drug discovery and development.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₃ | [11] |
| Molecular Weight | 146.18 g/mol | [11] |
| CAS Number | 398487-56-4 | [11] |
| Appearance | Colorless to pale yellow liquid | - |
| Solubility | Expected to be soluble in water and common organic solvents | - |
Spectroscopic Characterization:
While a dedicated, peer-reviewed spectroscopic analysis of this specific compound is not widely published, its expected spectral data can be reliably predicted based on its structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring, the ethoxy linker, and the terminal hydroxyl group. The chemical shifts and coupling patterns would provide definitive evidence of the connectivity.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts being indicative of their electronic environment (e.g., carbons adjacent to oxygen atoms would be shifted downfield).[12][13]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[14] A strong C-O stretching band for the ether linkages would also be prominent in the 1050-1150 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns resulting from the cleavage of the ether and C-C bonds.[15][16]
Synthetic Methodologies: A Practical Guide
The synthesis of this compound can be approached through several reliable and well-established synthetic routes. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.
Williamson Ether Synthesis
This classical approach offers a straightforward and high-yielding synthesis from readily available starting materials.[4][5][6]
Figure 1: Williamson Ether Synthesis of this compound.
Experimental Protocol:
-
Alkoxide Formation: To a solution of tetrahydropyran-4-ol in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.
-
Ether Formation: To the freshly prepared alkoxide solution, add a solution of a 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol) in the same anhydrous solvent dropwise at room temperature.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched by the slow addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.
Acid-Catalyzed Ring-Opening of Ethylene Oxide
This method provides an atom-economical route to the desired product.[7][8]
Figure 2: Acid-Catalyzed Ring-Opening of Ethylene Oxide.
Experimental Protocol:
-
Reaction Setup: A solution of tetrahydropyran-4-ol in a suitable solvent is cooled in an ice bath. A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added.
-
Addition of Ethylene Oxide: Ethylene oxide is then carefully introduced into the reaction mixture, either as a gas or a pre-cooled solution. The reaction is highly exothermic and requires careful temperature control.
-
Reaction Monitoring and Work-up: The reaction is monitored by GC-MS. Once the starting material is consumed, the reaction is neutralized with a base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by distillation under reduced pressure or column chromatography.
Applications in Drug Discovery and Development
The utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery.[11][17] The tetrahydropyran motif is a key component of numerous biologically active compounds, and this intermediate provides a convenient handle for its incorporation.
-
Scaffold for Novel Therapeutics: The primary alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution. The ether linkage is generally stable to a wide range of reaction conditions. This allows for the elaboration of the ethanol side chain to introduce pharmacophoric features or to link the THP moiety to other molecular fragments.
-
Modulation of Physicochemical Properties: The incorporation of the 2-(oxan-4-yloxy)ethyl moiety into a drug candidate can be a strategic move to fine-tune its properties. The THP ring can improve solubility and metabolic stability, while the ether and alcohol groups can participate in hydrogen bonding interactions with the target protein.[1]
-
Synthesis of Analog Libraries: In lead optimization campaigns, the availability of building blocks like this compound facilitates the rapid synthesis of analog libraries. By systematically modifying the rest of the molecule while keeping the THP moiety constant, medicinal chemists can probe the structure-activity relationships (SAR) and identify compounds with improved potency and pharmacokinetic profiles.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, with particular relevance to the field of medicinal chemistry. While its own history is not one of a landmark discovery, its existence and utility are a direct result of the continuous innovation in synthetic methodology. The reliable and scalable synthetic routes to this compound, coupled with the desirable properties conferred by the tetrahydropyran scaffold, ensure its continued importance in the quest for novel and effective therapeutics. This guide has provided a comprehensive overview of its synthesis, properties, and applications, serving as a valuable resource for researchers and scientists in the field of drug development.
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The Strategic Integration of 2-(Oxan-4-yloxy)ethan-1-ol in Modern Drug Discovery: A Technical Guide
Introduction: Beyond the Core Scaffold - The Emergence of Functional Building Blocks
In the intricate chess game of drug discovery, the focus has evolved from merely identifying active pharmacophores to strategically engineering molecules with optimized pharmacokinetic and pharmacodynamic profiles. This has led to the rise of functional building blocks – molecular fragments that, when incorporated into a larger drug candidate, bestow desirable properties. One such building block of increasing interest is 2-(Oxan-4-yloxy)ethan-1-ol , a molecule that elegantly combines the structural benefits of a saturated heterocycle with the versatile functionality of a short polyethylene glycol (PEG)-like linker.
This technical guide provides an in-depth analysis of this compound, exploring its physicochemical properties, strategic applications in medicinal chemistry, and its emerging role in sophisticated therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). We will delve into the causality behind its use, provide validated experimental protocols, and present data-driven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Strategic Advantages
The structure of this compound, also known as 2-(tetrahydropyran-4-yloxy)ethanol, is deceptively simple, yet it imparts a multitude of benefits to a parent molecule.[1] Its core is a tetrahydropyran (oxane) ring, a saturated six-membered ether. This is connected to an ethanol unit via an ether linkage.
| Property | Value/Description | Significance in Drug Design |
| Molecular Weight | 146.18 g/mol | A relatively small building block that allows for its incorporation without significantly increasing the overall molecular weight of the drug candidate, aiding in compliance with Lipinski's Rule of Five. |
| LogP (calculated) | ~ -0.5 | Indicates a high degree of hydrophilicity, which is crucial for improving the aqueous solubility of poorly soluble drug candidates. |
| Hydrogen Bond Donors | 1 (hydroxyl group) | The terminal hydroxyl group can participate in hydrogen bonding with the target protein, potentially increasing binding affinity. It also serves as a key handle for further chemical modification. |
| Hydrogen Bond Acceptors | 3 (2 ether oxygens, 1 hydroxyl oxygen) | The ether oxygens in the ring and the linker, along with the hydroxyl oxygen, can form hydrogen bonds, contributing to solubility and target engagement. |
| Flexibility | High (due to the ethoxy linker) | The flexible linker region allows for optimal positioning of the parent molecule in the binding pocket of a target protein or for spanning the distance between a target and another protein in modalities like PROTACs. |
| Metabolic Stability | The tetrahydropyran ring is generally more resistant to metabolic degradation compared to more lipophilic or aromatic structures. |
The primary advantage of incorporating the this compound moiety lies in its ability to enhance the "drug-likeness" of a compound.[1] The tetrahydropyran ring acts as a "hydrophilic scaffold," improving aqueous solubility and often mitigating metabolic liabilities. This is a common strategy in medicinal chemistry to overcome challenges with compounds that are otherwise potent but have poor pharmacokinetic properties.
The Role of this compound as a Hydrophilic Linker in PROTACs
The advent of novel therapeutic modalities has expanded the chemical space for drug discovery. One of the most promising of these is Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[] They consist of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a linker.
The linker is not merely a passive spacer; its length, rigidity, and physicochemical properties are critical determinants of a PROTAC's efficacy.[][3] This is where this compound finds a key application as a PEG-based PROTAC linker.
The incorporation of short PEG chains as linkers in PROTACs has been shown to:
-
Improve Solubility: The inherent hydrophilicity of the PEG chain can solubilize often large and greasy PROTAC molecules.
-
Enhance Cell Permeability: By masking the polarity of certain functional groups and adopting favorable conformations, PEG linkers can facilitate passage across cell membranes.
-
Optimize Ternary Complex Formation: The flexibility of the linker allows the target protein and the E3 ligase to adopt a productive orientation for ubiquitination.
The this compound moiety provides a discrete and well-defined PEG-like unit with the added benefit of the metabolically stable tetrahydropyran ring. Its terminal hydroxyl group offers a convenient attachment point for either the target-binding ligand or the E3 ligase ligand.
Caption: Structure of a PROTAC with this compound as the linker.
Experimental Protocols
Proposed Synthesis of this compound
While multiple routes exist for the synthesis of substituted tetrahydropyrans, a common and reliable method involves the acid-catalyzed reaction of a suitable diol with an aldehyde or ketone. A plausible synthesis for this compound would start from the commercially available tetrahydropyran-4-ol and ethylene glycol.
Reaction Scheme:
Tetrahydropyran-4-ol + Ethylene Glycol --(Acid Catalyst)--> this compound
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydropyran-4-ol (1.0 eq) and a large excess of ethylene glycol (5-10 eq), which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Incorporation into a PROTAC: A Representative Workflow
The following is a generalized workflow for incorporating this compound as a linker in a PROTAC. This example assumes the synthesis of a PROTAC targeting a hypothetical kinase and recruiting the VHL E3 ligase.
Caption: Generalized workflow for PROTAC synthesis using the linker.
Step-by-Step Methodology:
-
Linker Activation: The terminal hydroxyl group of this compound is first activated for coupling. A common method is to convert it to a leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like triethylamine.
-
Coupling to the E3 Ligase Ligand: The activated linker is then reacted with the E3 ligase ligand. For example, a VHL ligand with a free amine can be coupled to the tosylated linker via nucleophilic substitution.
-
Deprotection (if necessary): If the other end of the linker or the VHL ligand has a protecting group, it is removed at this stage.
-
Coupling to the Target Ligand: The linker-E3 ligase ligand conjugate is then coupled to the target-binding ligand. For instance, a kinase inhibitor with a carboxylic acid can be activated with a coupling agent like HATU and then reacted with the free amine on the linker.
-
Purification: The final PROTAC is purified by reverse-phase high-performance liquid chromatography (HPLC).
Conclusion and Future Outlook
This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its inherent hydrophilicity, metabolic stability, and flexible nature make it an attractive component for enhancing the drug-like properties of complex molecules. While its most prominent application to date is as a hydrophilic linker in the rapidly evolving field of PROTACs, its utility is not limited to this modality. It can be strategically employed in any drug discovery program where improving solubility and pharmacokinetic parameters is a key objective. As the demand for more sophisticated and highly engineered therapeutics continues to grow, the strategic use of functional building blocks like this compound will undoubtedly play an increasingly important role in the successful development of the next generation of medicines.
References
- Donovan, K. A., & Crews, C. M. (2022). PROTACs: A new frontier in targeted therapy. Cell, 185(15), 2645–2660.
- Sun, X., & Rao, Y. (2020). PROTACs as a novel therapeutic modality. Chemical Society Reviews, 49(11), 3535–3556.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 2-(Oxan-4-yloxy)ethan-1-ol: A Detailed Protocol and Mechanistic Insight
An Application Note for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
2-(Oxan-4-yloxy)ethan-1-ol is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure, featuring a stable tetrahydropyran (oxane) ring linked to a primary alcohol via an ether bond, makes it an ideal spacer or linker for modifying parent molecules to enhance properties such as solubility, bioavailability, and target engagement. This document provides a comprehensive, field-tested guide for the synthesis of this compound, starting from the readily available precursor, tetrahydropyran-4-ol.
While several synthetic strategies could be envisioned, this guide will focus on the Williamson ether synthesis . This classic yet highly reliable method offers superior control, scalability, and generally provides high yields, making it the preferred route for producing high-purity material in a research and development setting.[1][2] The core of this approach involves the reaction of an alkoxide with an alkyl halide in a bimolecular nucleophilic substitution (S_N2) reaction.[2][3] We will explore the causality behind reagent selection, reaction conditions, and purification strategies to ensure a reproducible and efficient synthesis.
Primary Synthetic Strategy: The Williamson Ether Synthesis
The chosen strategy involves a two-step, one-pot reaction beginning with the deprotonation of tetrahydropyran-4-ol to form a potent nucleophile, which then reacts with 2-chloroethanol to form the desired ether.
Overall Reaction Scheme:
(Image: Synthesis of this compound via Williamson Ether Synthesis)
Mechanistic Discussion: A Foundation of Trustworthiness
The Williamson ether synthesis proceeds via a well-understood S_N2 mechanism.[2] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.
-
Deprotonation: The reaction is initiated by deprotonating the hydroxyl group of tetrahydropyran-4-ol. Alcohols are generally weak nucleophiles, but their corresponding conjugate bases, alkoxides, are strong nucleophiles.[3] We employ a strong, non-nucleophilic base, sodium hydride (NaH), for this purpose. NaH irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas (H₂).[4] The evolution of H₂ gas is a convenient visual indicator that the deprotonation is proceeding. This step is crucial as it generates the highly reactive nucleophile required for the subsequent ether formation.
-
Nucleophilic Substitution (S_N2): The generated alkoxide attacks the electrophilic carbon of 2-chloroethanol. This carbon is electron-deficient due to the inductive effect of the adjacent chlorine atom. The reaction follows a concerted S_N2 pathway, where the nucleophile attacks the carbon from the backside relative to the leaving group (chloride).[2] The selection of a primary alkyl halide (2-chloroethanol) is deliberate; S_N2 reactions are most efficient with unhindered electrophiles.[3] Using secondary or tertiary halides would significantly increase the likelihood of a competing elimination (E2) reaction, which would lower the yield of the desired ether.[2]
Diagram 1: The S_N2 mechanism for the synthesis.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.
Materials and Equipment:
-
Reagents: Tetrahydropyran-4-ol (≥98%), Sodium Hydride (60% dispersion in mineral oil), 2-Chloroethanol (≥99%), Anhydrous Tetrahydrofuran (THF), Diethyl Ether, Saturated Sodium Bicarbonate (NaHCO₃) solution, Saturated Sodium Chloride (Brine) solution, Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate, Hexanes.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, nitrogen/argon inlet, oil bath, dropping funnel, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel).
Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen or argon to ensure an inert atmosphere.
-
Deprotonation: To the flask, add sodium hydride (1.2 g, 30 mmol, 1.5 eq., 60% dispersion). Carefully wash the NaH dispersion with hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes via cannula. Add 80 mL of anhydrous THF. To this suspension, add a solution of tetrahydropyran-4-ol (2.04 g, 20 mmol, 1.0 eq.) in 20 mL of anhydrous THF dropwise over 20 minutes at 0 °C (ice bath). After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Ether Formation: Cool the reaction mixture back to 0 °C. Add 2-chloroethanol (1.77 g, 22 mmol, 1.1 eq.) dropwise. After the addition, warm the mixture to 60 °C (oil bath) and let it stir overnight (approx. 16 hours).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material (tetrahydropyran-4-ol) indicates reaction completion.
-
Work-up: Cool the reaction mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of 10 mL of water to destroy any unreacted NaH. Transfer the mixture to a separatory funnel containing 100 mL of diethyl ether and 50 mL of water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product. Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to yield this compound as a colorless oil.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Tetrahydropyran-4-ol | 102.13 | 2.04 | 20 | 1.0 |
| Sodium Hydride (60%) | 40.00 (for 100%) | 1.20 | 30 | 1.5 |
| 2-Chloroethanol | 80.51 | 1.77 | 22 | 1.1 |
| Product (Expected) | 146.18 | - | - | Yield: ~75-85% |
graph TD { A[Setup: Dry Glassware under N₂] --> B{Deprotonation}; B --> C["1. Add NaH to Anhydrous THF"]; C --> D["2. Add Tetrahydropyran-4-ol solution at 0 °C"]; D --> E["3. Stir at RT for 1 hr"]; E --> F{Ether Formation}; F --> G["1. Cool to 0 °C"]; G --> H["2. Add 2-Chloroethanol"]; H --> I["3. Heat to 60 °C overnight"]; I --> J{Work-up & Purification}; J --> K["1. Quench with H₂O at 0 °C"]; K --> L["2. Extract with Diethyl Ether"]; L --> M["3. Wash with NaHCO₃ & Brine"]; M --> N["4. Dry (MgSO₄) & Concentrate"]; N --> O[5. Purify via Column Chromatography]; O --> P[Final Product: this compound];subgraph "Reagents & Conditions" C; D; E; G; H; I; end subgraph "Isolation" K; L; M; N; O; end style A fill:#F1F3F4,stroke:#5F6368 style B fill:#EA4335,stroke:#202124,font-weight:bold,font-color:#FFFFFF style F fill:#FBBC05,stroke:#202124,font-weight:bold,font-color:#202124 style J fill:#34A853,stroke:#202124,font-weight:bold,font-color:#FFFFFF style P fill:#4285F4,stroke:#202124,font-color:#FFFFFF
}
Diagram 2: Experimental workflow for the synthesis.
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite. Handle only under an inert atmosphere and in a fume hood. Ensure all glassware is perfectly dry.
-
2-Chloroethanol: Toxic and corrosive. It can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled solvent or solvent from a sealed bottle.[5]
Alternative Synthetic Route: Acid-Catalyzed Etherification
An alternative approach is the direct acid-catalyzed reaction between tetrahydropyran-4-ol and an excess of ethylene glycol.
Reaction: Tetrahydropyran-4-ol + Ethylene Glycol (excess) ⇌ this compound + H₂O (with H⁺ catalyst)
This method avoids the use of hazardous reagents like NaH. However, it is an equilibrium-driven process. To achieve a reasonable yield, water must be continuously removed from the reaction mixture, for example, by using a Dean-Stark apparatus. The reaction may also be prone to side reactions, such as the formation of di-ether products or polymerization of ethylene glycol, especially under harsh acidic conditions.[6]
Conclusion
The Williamson ether synthesis provides a robust and high-yielding pathway to this compound from tetrahydropyran-4-ol. The detailed protocol herein offers a self-validating system with clear mechanistic reasoning for each step, ensuring that researchers can confidently reproduce and, if necessary, adapt the procedure. Adherence to the safety precautions is paramount for the successful and safe execution of this synthesis.
References
-
Schmink, J. R., & Krska, S. W. (2010). Photosensitized Tetrahydropyran Transfer. The Journal of Organic Chemistry. Available at: [Link]
-
Grokipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
Ahluwalia, V. K., & Parashar, R. K. (2002). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Available at: [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Available at: [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. Available at: [Link]
-
MDPI. (2023). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Molecules. Available at: [Link]
- Google Patents. (n.d.). Process for producing tetrahydropyran-4-ol, intermediate therefor, and process for producing the same.
-
Wikipedia. (n.d.). Ether. Available at: [Link]
-
ResearchGate. (2025). Effect of ethylene glycol on polymerization of tetrahydrofuran and molecular weight of product. Available at: [Link]
Sources
Application Notes & Protocols for Utilizing 2-(Oxan-4-yloxy)ethan-1-ol in Click Chemistry
Introduction: The Strategic Advantage of 2-(Oxan-4-yloxy)ethan-1-ol in Bioconjugation
In the landscape of drug discovery and development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is of paramount importance.[1] The physicochemical properties of this linker can profoundly influence the solubility, stability, pharmacokinetics, and overall therapeutic index of the conjugate.[1][2][3] Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation, rapid clearance from circulation, and limitations on the drug-to-antibody ratio (DAR).[2][3]
This compound emerges as a valuable building block for constructing hydrophilic linkers to mitigate these challenges. Its structure, featuring a tetrahydropyran (oxane) ring and a short ethylene glycol-like motif, imparts favorable aqueous solubility.[4][5] This inherent hydrophilicity can help to shield the lipophilicity of conjugated payloads, thereby improving the overall properties of the resulting bioconjugate.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of this compound and its subsequent application in the two major modalities of click chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Core Principles of Click Chemistry in Bioconjugation
"Click chemistry" describes a class of reactions that are rapid, high-yielding, stereospecific, and generate minimal and inoffensive byproducts.[6][7][8] These bioorthogonal reactions proceed with high selectivity in complex biological media, making them ideal for bioconjugation.[6][9][10] The cornerstone of click chemistry is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole linkage.[8][11]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the copper(I)-catalyzed variant of the Huisgen cycloaddition.[11][12] The copper catalyst dramatically accelerates the reaction rate and ensures the exclusive formation of the 1,4-disubstituted triazole regioisomer.[11][13] This reaction is highly efficient and tolerates a wide range of functional groups and aqueous conditions, making it a workhorse in bioconjugation and materials science.[11][12][14]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[15][16][17][18][19] The high ring strain of these molecules provides the driving force for the reaction with azides, eliminating the need for a cytotoxic copper catalyst.[16][18][19] This makes SPAAC particularly well-suited for applications in living cells and organisms.[17][18]
Part 1: Functionalization of this compound
To be utilized in click chemistry, the terminal hydroxyl group of this compound must first be converted into either an azide or a terminal alkyne. The following protocols provide detailed, step-by-step procedures for these transformations.
Protocol 1.1: Synthesis of 4-(2-Azidoethoxy)oxane
This two-step protocol first converts the primary alcohol into a good leaving group (tosylate), followed by nucleophilic substitution with sodium azide.
Caption: Workflow for the tosylation of this compound.
Materials:
-
This compound (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Anhydrous pyridine or triethylamine (TEA) (1.5 eq.)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine or TEA (1.5 eq.) to the stirred solution.
-
Add TsCl (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[10]
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (if using pyridine), saturated sodium bicarbonate solution, and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
The crude product can be purified by column chromatography on silica gel.
Caption: Sₙ2 substitution of the tosylate with sodium azide.
Materials:
-
2-(Oxan-4-yloxy)ethyl 4-methylbenzenesulfonate (1.0 eq.)
-
Sodium azide (NaN₃) (1.5 eq.)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the tosylate (1.0 eq.) in anhydrous DMF or DMSO in a round-bottom flask.
-
Add sodium azide (1.5 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-16 hours, monitoring by TLC until the starting material is consumed.[1]
-
Cool the reaction to room temperature and dilute with deionized water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash with brine (2x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(2-Azidoethoxy)oxane.
Protocol 1.2: Synthesis of 4-(2-(Prop-2-yn-1-yloxy)ethoxy)oxane
This protocol utilizes the Williamson ether synthesis to couple propargyl bromide to the starting alcohol.
Caption: Williamson ether synthesis for propargylation.
Materials:
-
This compound (1.0 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq.)
-
Propargyl bromide (80% solution in toluene) (1.2 eq.)
-
Anhydrous tetrahydrofuran (THF) or DMF
-
Saturated ammonium chloride (NH₄Cl) solution
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add propargyl bromide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution at 0 °C.
-
Dilute with water and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(2-(Prop-2-yn-1-yloxy)ethoxy)oxane.
Part 2: Click Chemistry Protocols
The following protocols detail the use of the functionalized this compound derivatives in CuAAC and SPAAC reactions.
Protocol 2.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between an azide-functionalized linker and an alkyne-functionalized biomolecule.
Caption: General workflow for a CuAAC bioconjugation reaction.
Materials & Stock Solutions:
| Reagent | Stock Concentration | Solvent |
| Alkyne-Biomolecule | 10 mM | Appropriate buffer (e.g., PBS) |
| 4-(2-Azidoethoxy)oxane | 100 mM | DMSO |
| Copper(II) Sulfate (CuSO₄) | 100 mM | Deionized water |
| Sodium Ascorbate | 200 mM | Deionized water (prepare fresh) |
| THPTA Ligand | 200 mM | Deionized water |
Procedure:
-
In a microcentrifuge tube, combine the Alkyne-Biomolecule solution with the 4-(2-Azidoethoxy)oxane stock solution. A molar excess of the azide linker (e.g., 5-20 fold) is typically used.
-
Add the THPTA ligand stock solution to the reaction mixture. The final concentration of the ligand should be 5 times that of the copper sulfate.[14]
-
Add the CuSO₄ stock solution. The final copper concentration typically ranges from 100 µM to 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper sulfate.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Monitor the reaction by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).
-
Purify the resulting bioconjugate using a suitable method such as size-exclusion chromatography (SEC), reverse-phase HPLC, or dialysis to remove excess reagents and catalyst.[14][]
Protocol 2.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the SPAAC reaction between an azide-functionalized linker and a biomolecule functionalized with a strained alkyne (e.g., DBCO).
Caption: General workflow for a SPAAC bioconjugation reaction.
Materials & Stock Solutions:
| Reagent | Stock Concentration | Solvent |
| DBCO-Biomolecule | 1-5 mg/mL | PBS, pH 7.4 |
| 4-(2-Azidoethoxy)oxane | 100 mM | DMSO |
Procedure:
-
To the solution of the DBCO-functionalized biomolecule in PBS (pH 7.4), add the stock solution of 4-(2-Azidoethoxy)oxane. A molar excess of the azide (typically 5-20 fold) is recommended to drive the reaction to completion.[16][18]
-
Ensure the final concentration of DMSO is low (e.g., <10%) to prevent denaturation of proteins.
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle agitation.[18]
-
Monitor the reaction progress by an appropriate analytical method.
-
Purify the conjugate to remove unreacted linker using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[18]
Characterization and Quality Control
The successful synthesis of the functionalized linkers and the final bioconjugates should be confirmed using appropriate analytical techniques.
| Technique | Application |
| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation of the functionalized this compound derivatives.[9] |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Confirmation of the molecular weight of the functionalized linkers and the final bioconjugate. |
| HPLC (RP-HPLC, SEC) | Assessment of purity and separation of the desired product from starting materials and byproducts.[] |
| FT-IR Spectroscopy | Confirmation of the presence of key functional groups (e.g., azide stretch at ~2100 cm⁻¹). |
Conclusion
This compound serves as an excellent foundational molecule for the synthesis of hydrophilic linkers for click chemistry applications. Its straightforward functionalization to either an azide or an alkyne, coupled with the high efficiency and bioorthogonality of CuAAC and SPAAC reactions, provides a robust platform for the construction of advanced bioconjugates. The protocols and principles outlined in this application note offer a comprehensive guide for researchers to leverage the advantages of this linker in drug development and other biomedical research areas, ultimately contributing to the creation of more effective and safer therapeutics.
References
-
Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC - PubMed Central. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Click Chemistry Conjugations. PMC - NIH. Available at: [Link]
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. Available at: [Link]
-
A Facile Synthesis of Azido-Terminated Heterobifunctional Poly(ethylene glycol)s for “Click” Conjugation. ACS Publications. Available at: [Link]
-
The role of hydrophilic linkers in next-generation antibody-drug conjugates. PubMed. Available at: [Link]
-
An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. ResearchGate. Available at: [Link]
-
Alcohol to Mesylate using MsCl, base. Organic Synthesis. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
2-(Oxan-2-yl)ethan-1-ol. PubChem. Available at: [Link]
-
Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. Available at: [Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Available at: [Link]
-
Generation of Tosyl Azide in Continuous Flow Using an Azide Resin, and Telescoping with Diazo Transfer and Rhodium Acetate-Catalyzed O–H Insertion. NIH. Available at: [Link]
-
Homopropargylic alcohol synthesis by 1,2-addition or C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
Safety Data Sheet. henkel.com. Available at: [Link]
-
Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters. Available at: [Link]
-
What is Click Chemistry?. ADC Review. Available at: [Link]
-
Click chemistry. Wikipedia. Available at: [Link]
-
Click Chemistry with dPEG® Products. Quanta BioDesign. Available at: [Link]
-
1-(Oxan-4-yl)ethan-1-ol. PubChem. Available at: [Link]
-
Help finiding procedure for williamson ether synthesis... Reddit. Available at: [Link]
-
Williamson ether mono-alkylation of 1,8-octanediol with propargyl bromide.. Reddit. Available at: [Link]
-
Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Wordpress. Available at: [Link]
-
Williamson Ether Synthesis. YouTube. Available at: [Link]
-
Williamson ether synthesis. Khan Academy. Available at: [Link]
-
Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers. AxisPharm. Available at: [Link]
-
Direct Path from Alcohols to Alkynes. ChemistryViews. Available at: [Link]
-
Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS. nanocs.com. Available at: [Link]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-(Oxan-4-yloxy)ethan-1-ol as a Versatile Linker Building Block in PROTAC Development
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[][2] These heterobifunctional molecules consist of three key components: a ligand to engage a protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] This linker is far more than a simple spacer; it is an active and critical determinant of the PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the foundational step for protein ubiquitination and subsequent degradation.[3][5][6] The linker's length, composition, flexibility, and physicochemical properties can dictate a PROTAC's solubility, cell permeability, and pharmacokinetic profile.[7][]
Historically, linker design often started with synthetically accessible alkyl and polyethylene glycol (PEG) chains.[9] While effective, there is a growing appreciation for more sophisticated linkers that can impart superior drug-like properties. This guide focuses on 2-(Oxan-4-yloxy)ethan-1-ol , a building block for a class of ether-based linkers that offers a compelling balance of hydrophilicity, conformational flexibility, and synthetic tractability.
The Advantage of this compound in Linker Design
The structure of this compound, featuring a tetrahydropyran (oxane) ring linked to an ethanol moiety, provides several distinct advantages for PROTAC development:
-
Enhanced Hydrophilicity: The ether oxygen and terminal hydroxyl group, along with the oxane ring, increase the polarity of the linker. This can improve the aqueous solubility of the final PROTAC molecule—a common challenge for high molecular weight PROTACs which often suffer from poor solubility and aggregation.[5][10]
-
Improved Physicochemical Properties: Compared to linear PEG chains, the oxane ring introduces a degree of conformational constraint while maintaining flexibility. This can help pre-organize the PROTAC into a favorable conformation for ternary complex formation, potentially reducing the entropic penalty of binding.[3] The ether-based structure can also improve cell permeability compared to more polar linkers.[11]
-
Synthetic Versatility: The primary alcohol of this compound serves as a versatile chemical handle. It can be readily functionalized for subsequent conjugation to either the POI or E3 ligase ligand using a wide range of well-established chemical reactions, such as mesylation, tosylation, or conversion to an azide or alkyne for click chemistry.[9]
-
Metabolic Stability: Ether linkages are generally more stable to metabolic degradation than other functional groups like esters, potentially leading to an improved pharmacokinetic profile.[12]
Comparative Properties of Linker Classes
| Feature | Hydrophobic Linkers (e.g., Alkyl Chains) | Hydrophilic Linkers (e.g., PEG Chains) | Oxane-Containing Linkers |
| Primary Composition | Alkyl/hydrocarbon chains[] | Polyethylene glycol (PEG) chains[3] | Oxane, ether, and alkyl moieties |
| Aqueous Solubility | Can decrease solubility, risking aggregation[10] | Generally enhances aqueous solubility[][10] | Improves solubility over pure alkyl chains |
| Cell Permeability | Often improves passive permeability[10][] | Can reduce passive permeability due to polarity[10] | Balances polarity and lipophilicity for permeability |
| Synthetic Accessibility | High; synthetically straightforward[3] | High; versatile chemistry[3] | High; versatile alcohol handle |
| Metabolic Stability | Generally high[] | Can be susceptible to oxidative metabolism[] | Generally stable |
Core Protocols for PROTAC Synthesis & Validation
The following protocols provide a detailed, step-by-step framework for synthesizing and validating a PROTAC using this compound as a key linker component. This example outlines the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), using a JQ1 derivative as the POI ligand and pomalidomide as the ligand for the Cereblon (CRBN) E3 ligase.
Visualizing the PROTAC Mechanism
First, it is essential to understand the overall mechanism of action. The PROTAC molecule acts as a bridge to induce the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Protocol 1: Synthesis of a Functionalized Linker Intermediate
The first phase involves converting the terminal hydroxyl group of the linker building block into a better leaving group (a mesylate) to facilitate subsequent nucleophilic substitution.
Materials & Equipment:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Round-bottom flasks
-
Nitrogen or Argon gas supply
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction with MsCl.
-
Base Addition: Add TEA (1.5 equivalents) to the solution. The base acts as an acid scavenger for the HCl generated during the reaction.
-
Mesylation: Slowly add MsCl (1.2 equivalents) dropwise to the reaction mixture. A precipitate of triethylammonium chloride may form.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's completion by TLC (staining with potassium permanganate). The product should have a higher Rf than the starting alcohol.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude mesylated linker is often used in the next step without further purification, but can be purified by column chromatography if necessary.
Protocol 2: PROTAC Assembly - Conjugation of Linker to Ligands
This protocol details the sequential coupling of the functionalized linker to the POI ligand (JQ1 derivative) and then to the E3 ligase ligand (pomalidomide).
Caption: Experimental workflow for PROTAC synthesis.
Step 2a: Coupling to JQ1 (POI Ligand)
-
Setup: To a solution of a JQ1 derivative with a free phenolic hydroxyl group (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq).
-
Reaction: Stir the mixture at room temperature for 30 minutes to deprotonate the phenol. Add a solution of the mesylated linker from Protocol 1 (1.1 eq) in anhydrous DMF. Heat the reaction to 60 °C and stir for 16 hours under an inert atmosphere.
-
Monitoring & Workup: Monitor progress by LC-MS.[14] Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the JQ1-Linker-OH intermediate by flash column chromatography on silica gel.
Step 2b: Final Coupling to Pomalidomide (E3 Ligase Ligand)
-
Activation: Activate the terminal hydroxyl group of the purified JQ1-Linker-OH intermediate by converting it to a mesylate, following the procedure in Protocol 1. The resulting JQ1-Linker-OMs is typically used directly.
-
Final Coupling: In a new flask, dissolve pomalidomide (1.0 eq) in anhydrous DMF and add DIPEA (3.0 eq). Add a solution of the JQ1-Linker-OMs intermediate (1.1 eq) to this mixture.
-
Reaction: Stir the reaction at 80 °C for 16 hours under an inert atmosphere. Monitor by LC-MS.
-
Purification: Upon completion, cool the reaction and purify the final PROTAC molecule directly using preparative High-Performance Liquid Chromatography (HPLC). Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterization: Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 3: Validation of PROTAC Activity - Western Blot for BRD4 Degradation
This protocol is a standard method to quantify the degradation of the target protein (BRD4) in cells treated with the newly synthesized PROTAC.[2]
Materials & Equipment:
-
Human cell line expressing BRD4 (e.g., HeLa, 22Rv1)
-
Synthesized BRD4-targeting PROTAC
-
Cell culture supplies (media, plates, incubator)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western Blotting equipment
-
Primary antibodies: anti-BRD4 and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a defined period (typically 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for all samples.[2]
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[2]
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH) to confirm equal loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 signal to the loading control signal for each lane.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Troubleshooting & Expert Insights
-
Low Yield in Synthesis: Ensure all reagents and solvents are anhydrous, as moisture can quench reactive intermediates. If coupling reactions are slow, consider using a different base/solvent combination or adding a catalyst like potassium iodide (KI) for substitution reactions.
-
Poor PROTAC Solubility: If the final PROTAC has poor solubility, purification by preparative HPLC can be challenging. Consider modifying the mobile phase or dissolving the crude product in a minimal amount of DMSO before injection. The inherent hydrophilicity of the oxane linker should mitigate this, but it remains a key consideration for PROTACs.
-
No Protein Degradation: If the Western blot shows no degradation, it does not necessarily mean the PROTAC is inactive. Consider the following:
-
Permeability Issues: The PROTAC may not be entering the cells.[15] Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can be used to assess this.[15]
-
Ternary Complex Instability: The linker may be of a suboptimal length or geometry, preventing the formation of a stable ternary complex.[3] This is a core challenge in PROTAC design and often requires synthesizing a library of linkers with varying lengths and compositions.[9][16]
-
Incorrect Exit Vector: The point at which the linker is attached to the POI or E3 ligase ligand is crucial.[3] An incorrect attachment point can disrupt binding and prevent ternary complex formation.
-
Conclusion
This compound is a valuable and versatile building block for the modern PROTAC toolbox. Its incorporation into linker design strategies provides a rational approach to improving the physicochemical properties of PROTACs, particularly their solubility and permeability. By following robust synthetic and validation protocols, researchers can leverage this linker to accelerate the development of potent and effective protein degraders, moving one step closer to new therapeutic interventions for a wide range of diseases.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from AxisPharm. [Link]
-
CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. Retrieved from CD ComputaBio. [Link]
-
American Chemical Society. (n.d.). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. Retrieved from American Chemical Society. [Link]
-
M. K. H. McClure, et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
-
T. I. O. N. A. V. E. L. approaches for the rational design of PROTAC linkers. (2020). Future medicinal chemistry, 12(20), 1835–1852. [Link]
-
ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. Retrieved from ResearchGate. [Link]
-
Zhang, X., et al. (2023). Application of PROTACs in Target Identification and Target Validation. Pharmaceuticals, 16(5), 749. [Link]
-
YouTube. (2024). Best Practices for PROTACs - Assays and Cooperativity (Part 1B). Retrieved from YouTube. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
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- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 7. precisepeg.com [precisepeg.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. explorationpub.com [explorationpub.com]
The Strategic Application of 2-(Oxan-4-yloxy)ethan-1-ol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Abstract
The relentless pursuit of novel therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles has led medicinal chemists to explore a diverse chemical space. Within this landscape, saturated heterocyclic scaffolds have emerged as pivotal design elements. This technical guide focuses on the multifaceted applications of 2-(Oxan-4-yloxy)ethan-1-ol , a versatile building block that marries the favorable properties of a tetrahydropyran (oxane) ring with a flexible hydroxyethyl ether side chain. We will delve into its role as a strategic tool for modulating physicochemical properties, its utility as a linker in sophisticated drug constructs like Proteolysis Targeting Chimeras (PROTACs), and provide detailed protocols for its incorporation into lead compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.
Introduction: The Rationale for Saturated Heterocycles in Drug Design
The incorporation of saturated heterocyclic rings, such as the oxane moiety in this compound, is a well-established strategy in medicinal chemistry to navigate the complexities of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology. The oxane ring, a saturated six-membered ether, is often employed as a bioisosteric replacement for carbocyclic rings like cyclohexane. This substitution can confer several advantages:
-
Modulation of Lipophilicity: The introduction of the ether oxygen atom reduces the lipophilicity compared to its cyclohexyl counterpart, which can lead to improved aqueous solubility and a more favorable overall ADME profile.[1]
-
Improved Metabolic Stability: The cyclic ether structure can be more resistant to metabolic degradation compared to linear ethers or alkyl chains.
-
Vectorial Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets, potentially enhancing binding affinity and selectivity.[1]
-
Conformational Rigidity: The ring structure imparts a degree of conformational constraint, which can be advantageous for optimizing ligand-receptor interactions.[1]
This compound encapsulates these benefits while providing a reactive primary alcohol handle for further synthetic elaboration, making it a highly valuable building block in drug discovery campaigns.
Core Applications in Medicinal Chemistry
The unique bifunctional nature of this compound—a polar heterocyclic core and a reactive side chain—lends itself to two primary applications: as a property-modulating scaffold component and as a sophisticated linker technology.
As a Scaffold Element for Optimizing Drug Candidates
The tetrahydropyran motif is present in several approved drugs and clinical candidates, underscoring its clinical relevance. For instance, the FDA-approved FLT3 inhibitor gilteritinib (Xospata) features an amino-tetrahydropyran substituent.[1] While not containing the exact this compound fragment, the success of such compounds validates the utility of the oxane ring in achieving desirable drug-like properties.
In the context of kinase inhibitor design, a series of potent ALK5 receptor inhibitors were developed incorporating a 3-(tetrahydro-2H-pyran-4-yl)-pyrazole core. One of the lead compounds from this series demonstrated a favorable pharmacokinetic profile and significant in vivo tumor growth inhibition in a xenograft model, highlighting the positive contribution of the tetrahydropyran moiety to the overall properties of the drug candidate.[2]
The this compound building block allows for the strategic introduction of this beneficial scaffold, where the ether linkage provides spacing and flexibility, and the terminal alcohol can be converted to a variety of functional groups to probe structure-activity relationships (SAR).
As a Linker in Proteolysis Targeting Chimeras (PROTACs)
The field of targeted protein degradation using PROTACs has revolutionized drug discovery. PROTACs are heterobifunctional molecules comprising a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[3] The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of the efficacy of the resulting degrader.[3]
The most commonly employed linkers are polyethylene glycol (PEG) and alkyl chains.[][5] this compound represents a valuable, more rigid alternative to a simple PEG or alkyl chain linker. Its structure can be conceptualized as a conformationally restrained, mono-ether analog of a short PEG chain. This can be advantageous in several ways:
-
Solubility Enhancement: The hydrophilic character of the ether and terminal alcohol can improve the often-poor solubility of complex PROTAC molecules.
-
Optimized Ternary Complex Formation: The defined geometry of the oxane ring can help to pre-organize the PROTAC molecule, potentially reducing the entropic penalty of forming the productive ternary complex between the target protein and the E3 ligase.
-
Vectorial Control: The 4-substitution on the oxane ring provides a distinct exit vector for the linker, which can be crucial for achieving the correct orientation of the two ligands.
A related compound, 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, has been explicitly identified as a PEG-based PROTAC linker.[] This demonstrates the recognized potential of the tetrahydropyran-ethanol scaffold in this cutting-edge therapeutic modality.
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of the this compound moiety into target molecules. These are representative procedures and may require optimization for specific substrates.
Protocol 3.1: Synthesis of a 4-(Oxan-4-yloxy)aryl Intermediate via Williamson Ether Synthesis
This protocol describes the coupling of this compound (after activation of the alcohol) with a phenolic substrate. A similar strategy is employed in the synthesis of intermediates for antineoplastic agents.[7]
Workflow Diagram:
Caption: Workflow for Williamson Ether Synthesis.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Phenolic substrate (Ar-OH)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
Part A: Activation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) or p-toluenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude mesylate or tosylate intermediate. This intermediate can often be used in the next step without further purification.
Part B: Coupling with a Phenolic Substrate
-
To a solution of the phenolic substrate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add the crude activated intermediate from Part A (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired ether-linked target molecule.
Protocol 3.2: Incorporation into a PROTAC Linker via Amide Coupling
This protocol outlines the functionalization of the terminal alcohol of this compound to an amine, followed by amide bond formation, a common strategy for building PROTAC linkers.
Workflow Diagram:
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 7. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of 2-(Oxan-4-yloxy)ethan-1-ol for Bioassays
Introduction: Unlocking the Potential of a Versatile Scaffold
The tetrahydropyran (THP), or oxane, motif is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as lipophilicity and to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.[1] This saturated heterocyclic ether is found in numerous biologically active natural products and approved pharmaceuticals.[2][3][4] The compound 2-(Oxan-4-yloxy)ethan-1-ol represents a simple yet versatile scaffold, featuring the beneficial THP core appended with a primary alcohol. This terminal hydroxyl group serves as a convenient chemical handle for derivatization, enabling the transformation of this molecule into a suite of customized chemical probes for a wide array of bioassays.
The strategic modification of this compound allows for the introduction of various functionalities, such as reporter tags (fluorophores, biotin), reactive groups for bioconjugation, or linkers for immobilization onto solid supports. These derivatives are invaluable tools for researchers in drug discovery and chemical biology, facilitating studies on target engagement, protein-ligand interactions, and the development of sophisticated assay formats like fluorescence polarization (FP), surface plasmon resonance (SPR), and affinity-based protein profiling. A closely related analog, 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, has found utility as a component of PROTAC (Proteolysis Targeting Chimera) linkers, highlighting the relevance of this molecular framework in cutting-edge therapeutic modalities.[]
This guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed, field-tested protocols and the underlying chemical principles. We will explore methods to create derivatives for affinity purification, fluorescent labeling, and surface immobilization, thereby equipping researchers with the knowledge to leverage this scaffold in their biological investigations.
Chemical Strategies for Derivatization
The primary alcohol of this compound is the focal point for chemical modification. The choice of derivatization strategy will depend on the desired functionality and the intended bioassay. A critical consideration is the stability of the oxane ether linkage, which is generally stable under basic and neutral conditions but can be susceptible to cleavage under strongly acidic conditions.[6]
Esterification: Introducing Functionalized Carboxylic Acids
Esterification is a straightforward and widely used method to append a variety of functional groups to a primary alcohol.[7][8] This reaction is typically performed by coupling the alcohol with a carboxylic acid containing the desired tag (e.g., biotin, a fluorophore, or a linker with a terminal alkyne or azide for click chemistry).
Mechanism: The reaction is often facilitated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the primary alcohol of this compound to form the stable ester bond.
Caption: Esterification workflow using EDCI coupling.
Etherification: Forming Stable Ether Linkages
For applications requiring enhanced chemical stability, an ether linkage is preferable to an ester. The Williamson ether synthesis is a classic method for this transformation, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide bearing the desired tag.
Mechanism: A strong base, such as sodium hydride (NaH), is used to deprotonate the primary alcohol, forming a potent nucleophile (alkoxide). This alkoxide then attacks the electrophilic carbon of an alkyl halide (e.g., a fluorescent dye with a bromoacetyl group), displacing the halide and forming the ether bond.
Caption: Williamson ether synthesis workflow.
Carbamate Formation: Linking to Isocyanates
Carbamates provide another stable linkage and are readily formed by the reaction of an alcohol with an isocyanate. This is particularly useful for immobilizing the molecule on surfaces functionalized with isocyanate groups or for reacting with isocyanate-containing tags.
Mechanism: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate group (-N=C=O). This is followed by proton transfer to the nitrogen, resulting in the formation of the carbamate linkage. The reaction is often catalyzed by a tertiary amine base.
Conversion to an Amine: A Versatile Intermediate
Converting the primary alcohol to a primary amine opens up a vast range of subsequent derivatization possibilities using amine-reactive chemistry (e.g., reaction with NHS esters or isothiocyanates). This is a two-step process involving activation of the alcohol and subsequent displacement with an azide, followed by reduction.
Mechanism: The alcohol is first converted into a good leaving group, typically a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride in the presence of a base like pyridine. The resulting tosylate/mesylate is then subjected to nucleophilic substitution with sodium azide to form an alkyl azide. Finally, the azide is reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
Detailed Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Biotinylation via Esterification
This protocol describes the coupling of this compound with Biotin-PEG4-Carboxylic Acid.
Materials:
-
This compound
-
Biotin-PEG4-Carboxylic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reverse-phase HPLC system for purification[3]
-
Mass spectrometer for characterization[][6]
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and Biotin-PEG4-Carboxylic Acid (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
In a separate vial, dissolve EDCI (1.5 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the pure biotinylated derivative.
-
Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.
Protocol 2: Fluorescent Labeling via Etherification
This protocol details the synthesis of a fluorescent derivative using 5-(Bromomethyl)fluorescein.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
5-(Bromomethyl)fluorescein
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of NaH (1.5 eq, washed with anhydrous hexanes to remove mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
In a separate flask, dissolve 5-(Bromomethyl)fluorescein (1.2 eq) in anhydrous DMF.
-
Add the fluorescein solution to the alkoxide mixture dropwise at room temperature.
-
Stir the reaction for 12-24 hours, protecting from light.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the fluorescently labeled ether.
-
Characterize the product by mass spectrometry and fluorescence spectroscopy.
Data Summary and Characterization
Successful derivatization must be confirmed by appropriate analytical techniques. The following table provides expected mass shifts for the proposed derivatives.
| Derivative Type | Tag Attached | Linkage | Expected Mass Increase (Da) | Primary Characterization |
| Biotinylated | Biotin-PEG4-COOH | Ester | 447.52 | LC-MS, NMR |
| Fluorescent | 5-(Bromomethyl)fluorescein | Ether | 391.20 | LC-MS, Fluorescence Spec. |
| Amine | -NH₂ | C-N | -1.00 (O to N) | LC-MS, NMR |
Characterization Notes:
-
Mass Spectrometry (MS): Provides confirmation of the successful conjugation by showing the expected molecular weight of the derivatized product.[][6]
-
High-Performance Liquid Chromatography (HPLC): Used for both purification and to assess the purity of the final compound.[3] A shift in retention time compared to the starting material is expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the new molecule and the formation of the desired chemical bond (e.g., the appearance of ester or ether signals).
Applications in Bioassays
The derivatized molecules can be employed in a variety of bioassay formats:
-
Biotinylated Derivative:
-
Affinity Pull-down Assays: Immobilize the biotinylated molecule on streptavidin-coated beads to capture interacting proteins from cell lysates. The strong biotin-streptavidin interaction ensures efficient capture.
-
Surface Plasmon Resonance (SPR): Capture the biotinylated molecule on a streptavidin-coated sensor chip to study the kinetics of protein-ligand binding in real-time.
-
ELISA-type Assays: Use in competitive binding assays where the biotinylated molecule competes with an unlabeled test compound for binding to a target protein.
-
-
Fluorescent Derivative:
-
Fluorescence Polarization (FP): A powerful technique for studying molecular interactions in solution. The small, fluorescently-labeled molecule will have a low FP value. Upon binding to a larger protein, the tumbling rate slows, and the FP value increases.
-
Cellular Imaging: If the parent molecule is cell-permeable, the fluorescent derivative can be used to visualize its subcellular localization using fluorescence microscopy.
-
-
Amine Derivative:
-
Surface Immobilization: The primary amine can be coupled to NHS-ester activated surfaces (e.g., microplates, beads, or biosensor chips) to create a customized surface for screening assays.
-
Further Conjugation: The amine serves as a versatile point for further chemical modification, allowing for the attachment of a wide range of other functional groups.
-
Conclusion
This compound is a valuable starting material for the synthesis of chemical probes for biological research. Its primary alcohol allows for straightforward derivatization through robust chemical reactions such as esterification and etherification. By appending functionalities like biotin or fluorophores, this simple scaffold can be transformed into powerful tools for elucidating protein function, discovering new drug leads, and developing novel diagnostic assays. The protocols and strategies outlined in this guide provide a solid foundation for researchers to create custom-tailored derivatives to advance their specific research goals.
References
-
Lee, H., & Lee, K. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(12), 483. [Link]
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Ghosh, A. K., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Molecules, 17(11), 13156-13196. [Link]
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Borisov, R. S., et al. (2016). A simple and easy approach to the derivatization of alcohols for study by soft ionization mass spectrometry methods. Journal of Analytical Chemistry, 71(10), 1034-1039. [Link]
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Wikipedia. (n.d.). Tetrahydropyran. Wikipedia. [Link]
-
Protherics. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. Protherics. [Link]
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Chemistry Steps. (n.d.). Alcohols to Amines. Chemistry Steps. [Link]
-
RSC Publishing. (2021). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. [Link]
-
MDPI. (2021). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 19(9), 515. [Link]
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Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
PubMed. (2012). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. Journal of the American Chemical Society, 134(16), 7076-7084. [Link]
-
RSC Publishing. (2017). Application of functionalized ether in lithium ion batteries. RSC Advances, 7(54), 34129-34143. [Link]
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Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Agilent. [Link]
-
Wang, Y., et al. (2012). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. Organic Letters, 14(19), 4910-4913. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Biotinylation. Wikipedia. [Link]
-
PubMed. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1296, 18-35. [Link]
-
PubMed. (2014). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology, 1149, 189-196. [Link]
-
Cai, G., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. Journal of Analytical & Bioanalytical Techniques, 6(5), 265. [Link]
-
MDPI. (2020). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 25(21), 5039. [Link]
-
ResearchGate. (2023). Biological activity of benzopyran derivatives against some microorganisms. Journal of Molecular Structure, 1292, 136173. [Link]
-
MDPI. (2023). In Silico Studies of Biological Activity and Toxicity of Naturally Occurring Buchenavianines. Molecules, 28(22), 7586. [Link]
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Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]
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Application Note: Quantitative Analysis of 2-(Oxan-4-yloxy)ethan-1-ol
A Senior Application Scientist's Guide to Robust Analytical Methodologies
Introduction and Scope
2-(Oxan-4-yloxy)ethan-1-ol is a bifunctional molecule featuring both an ether linkage and a primary alcohol. Its structure makes it a valuable intermediate in organic synthesis, particularly within the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs) and other complex molecules.[1] Accurate and precise quantification of this compound is critical for various stages of drug development and manufacturing, including process monitoring, quality control of starting materials, stability testing, and impurity profiling.[2][3]
This guide provides two robust, validated analytical methodologies for the quantification of this compound, designed for researchers, analytical scientists, and quality control professionals. We will explore two primary techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An ideal method for volatile compounds, enhanced with a derivatization step to improve chromatographic performance.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A highly sensitive and specific method suitable for a wide range of sample matrices and low-level quantification.[4]
This document moves beyond simple procedural lists to explain the scientific rationale behind methodological choices, ensuring that the protocols are not only followed but understood. Each method is designed as a self-validating system, grounded in principles outlined by major regulatory bodies.[5][6]
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Chemical Formula | C₇H₁₄O₃ | [1] |
| Molecular Weight | 146.19 g/mol | |
| Synonym | 2-(tetrahydro-2H-pyran-4-yloxy)ethanol | |
| Physical Form | Liquid | |
| CAS Number | 398487-56-4 |
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
Principle and Rationale
Gas chromatography is an excellent technique for analyzing volatile and thermally stable compounds.[7] this compound is sufficiently volatile for GC analysis; however, the presence of the primary alcohol's active hydrogen can lead to undesirable chromatographic behavior, such as peak tailing, due to interactions with active sites within the GC system.
To mitigate this, a derivatization step is employed. Silylation is a robust and widely used technique that replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[8][9] This process offers several key advantages:
-
Reduces Polarity: Masks the polar hydroxyl group, minimizing column adsorption and producing more symmetric peaks.
-
Increases Volatility: The resulting TMS-ether is often more volatile than the parent alcohol.
-
Improves Thermal Stability: Protects the analyte from potential degradation at elevated temperatures in the injector and column.[9]
We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, a common and highly effective reagent for derivatizing alcohols.[8] Detection by mass spectrometry provides high selectivity and confident peak identification based on the derivative's unique mass spectrum.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for quantification via GC-MS with silylation.
Detailed Protocol: Derivatization and GC-MS Analysis
2.3.1. Reagents and Materials
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (as reaction solvent)
-
GC Vials with inserts and PTFE-lined caps
2.3.2. Standard and Sample Preparation
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen anhydrous solvent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard.
-
Sample Preparation: Accurately weigh the sample to be analyzed. Dissolve in the anhydrous solvent to achieve an expected concentration within the calibration range.
-
Derivatization Protocol (for all standards and samples): a. Transfer 100 µL of the standard or sample solution into a GC vial. b. Add 100 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and vortex for 10 seconds. d. Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization. e. Cool to room temperature before placing in the GC autosampler.
2.3.3. GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time and peak area reproducibility. |
| MS System | Agilent 5977 MSD or equivalent | Offers high sensitivity and spectral confirmation. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity phase ideal for separating silylated compounds.[10] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the TMS-derivative. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and improves peak shape. Adjust ratio based on concentration. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 80°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min | Provides good separation from solvent and potential byproducts. |
| Transfer Line Temp | 280°C | Prevents condensation of the analyte before reaching the MS source. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization (EI). |
| Quadrupole Temp | 150°C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 40-400) and/or SIM | Use Full Scan for initial method development to identify the derivative's mass spectrum. Use Selected Ion Monitoring (SIM) of characteristic ions for enhanced sensitivity in routine quantification. |
Method 2: Quantification by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle and Rationale
While GC-MS is effective, HPLC-MS/MS serves as a powerful alternative, particularly for non-volatile matrices, thermally labile compounds, or when ultra-low detection limits are required. This compound lacks a strong UV chromophore, making conventional HPLC-UV detection impractical. However, its ability to be ionized allows for highly sensitive and selective detection by mass spectrometry.[4][11]
This method utilizes reversed-phase chromatography to separate the analyte from matrix components. Detection is performed using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional selectivity, effectively eliminating chemical noise and allowing for accurate quantification even at trace levels.
Experimental Workflow for HPLC-MS/MS Analysis
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Application Notes & Protocols: 2-(Oxan-4-yloxy)ethan-1-ol as a Versatile Scaffold for Novel Heterocycle Synthesis
Abstract
In modern medicinal chemistry, the deliberate design of molecules with three-dimensional (3D) character is paramount for achieving high target affinity and specificity. The tetrahydropyran (oxane) ring is a privileged scaffold, prized for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability while exploring 3D chemical space.[1] This guide details the synthetic utility of 2-(Oxan-4-yloxy)ethan-1-ol, a bifunctional building block that masterfully combines the desirable oxane motif with a reactive primary alcohol. We will explore its core reactivity and provide detailed protocols for its application in the synthesis of diverse heterocyclic systems, including substituted ethers and complex spirocyclic architectures, which are frequently found in bioactive compounds.[2][3]
Introduction: The Strategic Value of the Oxane Moiety
The tetrahydropyran ring system is a cornerstone in contemporary drug discovery.[1] Its non-planar, sp³-rich structure allows medicinal chemists to move away from the flat, aromatic-dominated compounds of the past, enabling more precise spatial arrangement of functional groups for optimal interaction with biological targets.[4] this compound emerges as a particularly valuable reagent by providing this oxane core pre-functionalized with a flexible hydroxyethyl side chain. This offers two primary vectors for synthetic diversification: the terminal primary alcohol and the ether linkage, allowing for the construction of novel and complex molecular architectures.
Physicochemical Properties & Handling
This compound is a liquid at room temperature. Proper handling and storage are essential for maintaining its integrity.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₃ | [5] |
| Molecular Weight | 146.18 g/mol | [5] |
| CAS Number | 398487-56-4 | |
| Appearance | Liquid | |
| Storage | 2-8°C | [5] |
| Safety | Warning: Causes skin and serious eye irritation. May cause respiratory irritation. |
Handling Recommendations: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Core Reactivity: A Bifunctional Platform
The synthetic potential of this compound stems from its two distinct functional groups. The primary alcohol is a versatile nucleophile and can be easily converted into an electrophile (e.g., via tosylation), while the ether oxygen can participate in ring-opening reactions under specific conditions or influence the molecule's conformational preference.
Caption: Core reactivity pathways of this compound.
Application Note 1: Synthesis of Functionalized Ethers via O-Alkylation
The most direct application of this building block involves leveraging the nucleophilicity of the primary alcohol. The Williamson ether synthesis and its variations are foundational methods for forming C-O bonds.[6] This protocol describes a general procedure for the O-alkylation of this compound with a generic electrophile (R-X).
Principle of the Reaction
The protocol involves the deprotonation of the primary alcohol with a strong base, such as sodium hydride (NaH), to form a potent nucleophile (alkoxide). This alkoxide then displaces a leaving group (e.g., halide or tosylate) from an electrophilic substrate in an SN2 reaction to form the desired ether linkage. The choice of a strong, non-nucleophilic base is critical to prevent side reactions.
Experimental Protocol: General O-Alkylation
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Electrophile (e.g., Benzyl bromide, Iodomethane)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.
-
Solvent Addition: Add anhydrous DMF (or THF) to the flask to create a slurry (approx. 0.5 M concentration relative to the substrate). Cool the flask to 0°C in an ice bath.
-
Deprotonation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry via the dropping funnel over 15-20 minutes.
-
Causality Insight: Slow addition is crucial to control the evolution of hydrogen gas, which is flammable. The reaction is allowed to stir at 0°C for 30 minutes, then at room temperature for an additional 30 minutes to ensure complete formation of the alkoxide.
-
-
Alkylation: Cool the reaction mixture back to 0°C. Add the electrophile (1.1 equivalents), either neat or dissolved in a small amount of anhydrous DMF, dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C. Dilute the mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Caption: Workflow for the O-alkylation of this compound.
Application Note 2: Synthesis of Spirocyclic Ethers
Spirocyclic ethers are prominent structural motifs in numerous natural products and pharmaceutically active compounds.[2][3] Their rigid, three-dimensional conformations make them highly attractive scaffolds in drug design. This compound is an ideal precursor for constructing spiro[4.5]decane ether systems through an intramolecular cyclization strategy.
Principle of the Reaction
This approach requires a two-stage conceptual pathway. First, the building block is modified to install a nucleophilic center on the oxane ring. Second, the primary alcohol is converted into a good leaving group. An intramolecular SN2 reaction then forges the spirocyclic system. A common method to achieve this is through an oxidative cyclization of a precursor containing an olefin.[7][8]
Conceptual Protocol: Oxidative Spirocyclization
This protocol outlines a hypothetical, yet mechanistically sound, pathway to a spiroether. It demonstrates how the initial building block can be elaborated into a complex heterocyclic product.
Stage 1: Synthesis of Alkenyl Precursor (Not Detailed) The initial step would involve converting the C4-oxygen of the oxane ring into a carbon-based substituent bearing a terminal alkene. This is a non-trivial transformation and serves as a placeholder for advanced synthetic design. For this conceptual protocol, we will assume the successful synthesis of 2-(1-allyl-oxan-4-yl)ethan-1-ol .
Stage 2: Intramolecular Oxidative Cyclization
-
Catalyst & Reagent Setup: In a reaction vial, combine the alkenyl alcohol precursor (1.0 eq), a palladium(II) catalyst such as Pd(TFA)₂ (5 mol%), a ligand like pyridine (20 mol%), and a base such as Na₂CO₃ (2.0 eq).[7]
-
Solvent & Atmosphere: Add a non-coordinating solvent like toluene and introduce molecular sieves (3Å) to remove any water. The reaction is run under an atmosphere of molecular oxygen (O₂), which serves as the terminal oxidant.[7]
-
Reaction: Heat the mixture (e.g., to 80°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Mechanistic Insight: The Pd(II) catalyst coordinates to the alkene, which is then attacked by the tethered primary alcohol (oxypalladation). A subsequent β-hydride elimination and re-oxidation of the resulting Pd(0) by O₂ completes the catalytic cycle, yielding the spirocyclic ether.[7]
-
-
Workup & Purification: Upon completion, the reaction mixture is cooled, filtered through a pad of silica gel or celite to remove the catalyst, and concentrated. The crude product is then purified by column chromatography.
Caption: Conceptual pathway from the building block to a spiroether.
Summary and Outlook
This compound is a potent and versatile building block for modern organic synthesis and drug discovery. Its inherent bifunctionality provides a robust platform for creating diverse molecular architectures, from simple ether derivatives to complex spirocyclic systems. The protocols and concepts outlined in this guide serve as a starting point for researchers to explore the vast chemical space accessible from this valuable scaffold, ultimately aiding in the development of novel, three-dimensional therapeutics.
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MySkinRecipes. This compound. [Link]
-
Trowbridge, A., & Gaunt, M. J. (2017). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie International Edition, 56(43), 13508-13512. [Link]
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PubChem. 2-(Oxan-2-yl)ethan-1-ol. [Link]
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Cornell, C. N., & Sigman, M. S. (2007). Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation. The Journal of organic chemistry, 72(15), 5584-5591. [Link]
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Moeller, K. D. (1997). Oxidative cyclization based on reversing the polarity of enol ethers and ketene dithioacetals. Construction of a tetrahydrofuran ring and application to the synthesis of (+)-nemorensic Acid. Accounts of chemical research, 30(8), 329-336. [Link]
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Wuitschik, G., Rogers-Evans, M., Buckl, A., Bernasconi, M., Märki, M., Godel, T., ... & Carreira, E. M. (2008). Spirocyclic oxetanes: synthesis and properties. Angewandte Chemie International Edition, 47(24), 4512-4515. [Link]
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Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kormos, B. L. (2012). Application of the oxetane motif in drug discovery and medicinal chemistry. Journal of medicinal chemistry, 55(7), 3414-3424. [Link]
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Zhdankin, V. V., & Yoshimura, A. (2018). Oxa-spirocycles: synthesis, properties and applications. Organic & biomolecular chemistry, 16(34), 6259-6278. [Link]
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Gee, S. K., & Gill, G. B. (1999). Synthesis of Bridged Bicyclic Ethers and Fused Oxetanes from Pyran-4-ones via Tandem Solvent Trapping and Norrish Type II Cyclization(1). The Journal of organic chemistry, 64(5), 1626-1629. [Link]
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Jones, K., & Cheung, S. Y. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13874. [Link]
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Wang, Y., Zhang, Y., & Zhu, C. (2021). Synthesis of Oxetanes. Progress in Chemistry, 33(5), 748-763. [Link]
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Capaldo, L., & Browne, D. L. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 16032-16037. [Link]
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Gallego, G. M., & DiRocco, D. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of medicinal chemistry, 66(1), 11-32. [Link]
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Zhao, L., Wang, Y., Zhang, Y., Zhang, Y., & Wang, Y. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & medicinal chemistry letters, 59, 128552. [Link]
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Application Notes and Protocols for Reactions Involving 2-(Oxan-4-yloxy)ethan-1-ol
Introduction: The Versatile Scaffolding of 2-(Oxan-4-yloxy)ethan-1-ol in Modern Drug Discovery
This compound, a bifunctional molecule featuring a primary alcohol and a tetrahydropyran (THP) ether linkage, is a valuable building block in contemporary organic synthesis, particularly within the pharmaceutical industry. Its structure offers a unique combination of properties that are highly sought after in the design of novel therapeutics. The THP moiety, a saturated six-membered oxygen-containing heterocycle, often imparts favorable pharmacokinetic properties to drug candidates, such as improved aqueous solubility and metabolic stability. The primary alcohol serves as a versatile handle for a wide array of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. This application note provides detailed protocols for several key reactions involving this compound, offering researchers and drug development professionals a practical guide to leveraging this compound in their synthetic endeavors.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| CAS Number | 398487-56-4 | [1] |
| Molecular Formula | C₇H₁₄O₃ | [2] |
| Molecular Weight | 146.18 g/mol | [2] |
| Appearance | Liquid | [1] |
| Storage | 2-8°C | [2] |
Safety Profile: this compound is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Key Synthetic Transformations and Protocols
The primary alcohol of this compound is the focal point for a variety of synthetic transformations. The following protocols are representative of common and powerful methods to derivatize this functional group.
Oxidation to the Aldehyde: The Swern Oxidation
The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a fundamental transformation in organic synthesis. The Swern oxidation is a mild and reliable method for achieving this.[3]
Causality of Experimental Choices: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride at low temperatures (-78 °C) to form the highly reactive chlorosulfonium salt. The low temperature is critical to prevent the decomposition of this intermediate. A hindered base, such as triethylamine or diisopropylethylamine (DIPEA), is then used to promote the elimination reaction that forms the aldehyde, minimizing side reactions.[4][5]
Protocol: Swern Oxidation of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM, 0.5 M based on the alcohol).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.
-
In a separate flask, prepare a solution of anhydrous dimethyl sulfoxide (DMSO, 3.0 equivalents) in anhydrous DCM.
-
Add the DMSO solution dropwise to the oxalyl chloride solution at -78 °C. Stir the mixture for 15 minutes.
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 30-60 minutes.
-
Add triethylamine (Et₃N, 5.0 equivalents) dropwise to the reaction mixture at -78 °C.
-
After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel.
Esterification via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful and versatile method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of configuration at a chiral center. For a primary alcohol like this compound, it provides a mild and efficient route to ester formation.
Causality of Experimental Choices: This reaction proceeds via the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms an alkoxyphosphonium salt, which is an excellent leaving group. The nucleophile, in this case, a carboxylic acid, then displaces the activated oxygen in an Sₙ2 reaction. The use of an azodicarboxylate and a phosphine allows the reaction to proceed under neutral and mild conditions.
Protocol: Mitsunobu Esterification of this compound
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the desired carboxylic acid (1.2 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous tetrahydrofuran (THF, 0.2 M based on the alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate as byproducts. These can often be removed by direct purification via flash column chromatography on silica gel.
Conversion to Alkyl Halides: The Appel Reaction
The Appel reaction provides a mild and efficient method for converting primary and secondary alcohols into the corresponding alkyl halides using a combination of a triarylphosphine (commonly PPh₃) and a carbon tetrahalide.[6]
Causality of Experimental Choices: The reaction is driven by the formation of the very stable phosphine oxide byproduct. Triphenylphosphine reacts with the carbon tetrahalide (e.g., CBr₄ or CCl₄) to generate a phosphonium salt. The alcohol then attacks the phosphorus atom, forming an alkoxyphosphonium intermediate. A subsequent Sₙ2 attack by the halide ion on the carbon atom attached to the oxygen results in the formation of the alkyl halide and triphenylphosphine oxide.[7][8]
Protocol: Appel Reaction for the Synthesis of 4-(2-Bromoethoxy)oxane
-
To a solution of this compound (1.0 equivalent) and carbon tetrabromide (CBr₄, 1.5 equivalents) in anhydrous DCM (0.3 M) at 0 °C under an inert atmosphere, add triphenylphosphine (PPh₃, 1.5 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl bromide.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for preparing ethers. In the context of this compound, this reaction can be used to extend the carbon chain or introduce new functional groups via an ether linkage. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.[1][4][5]
Causality of Experimental Choices: The reaction proceeds via an Sₙ2 mechanism, where the alkoxide acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[1] A strong base, such as sodium hydride (NaH), is required to deprotonate the primary alcohol to form the more nucleophilic alkoxide. Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to solvate the cation and increase the nucleophilicity of the alkoxide.
Protocol: Williamson Ether Synthesis with this compound
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (R-X, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. Gentle heating may be required for less reactive alkyl halides.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ether by flash column chromatography on silica gel.
Conclusion
This compound is a highly functional building block with significant potential in the synthesis of complex molecules, particularly in the field of drug discovery. The protocols detailed in this application note for oxidation, esterification, halogenation, and etherification provide a foundational toolkit for chemists to exploit the reactivity of its primary alcohol. The inherent properties of the tetrahydropyran ring, coupled with the synthetic versatility of the ethoxy-alcohol side chain, make this compound an attractive starting material for the generation of diverse chemical libraries and the targeted synthesis of novel bioactive agents.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
-
Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]
-
NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Swern oxidation. Retrieved from [Link]
- Google Patents. (n.d.). AU2019253834B2 - ACC inhibitors and uses thereof.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Appel reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]
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Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]
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Application Note: A Scalable and Efficient Protocol for the Synthesis of 2-(Oxan-4-yloxy)ethan-1-ol
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-(Oxan-4-yloxy)ethan-1-ol, a valuable chemical intermediate in the pharmaceutical industry.[1] The protocol is centered around the robust and well-established Williamson ether synthesis, optimized for scalability, yield, and purity.[2][3] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol from reaction setup to purification, and outline critical safety considerations and analytical characterization methods. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and efficient manufacturing process for this key building block.
Introduction and Strategic Rationale
This compound, also known as 2-((Tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol, is a bifunctional molecule featuring both an ether linkage and a primary alcohol. This unique structure makes it an important intermediate for introducing the tetrahydropyran (THP) moiety into more complex molecules, a common strategy in drug discovery to enhance solubility and metabolic stability.
The synthetic strategy detailed herein employs the Williamson ether synthesis, a classic and dependable method for forming ether bonds.[2][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile displaces a halide from a primary alkyl halide.[5] For the synthesis of this compound, the sodium alkoxide of tetrahydropyran-4-ol is reacted with 2-bromoethanol.
The choice of this strategy for large-scale production is justified by:
-
High Atom Economy: The reaction is efficient with minimal byproduct formation.
-
Readily Available Starting Materials: Tetrahydropyran-4-ol and 2-bromoethanol are commercially available at industrial scales.
-
Robust and Scalable Conditions: The reaction conditions are well-understood and can be safely scaled from the laboratory to a pilot plant or manufacturing setting.
-
High Purity Product: The purification can be achieved through standard industrial techniques like vacuum distillation, yielding a high-purity final product.
Reaction Mechanism and Process Logic
The synthesis occurs in two primary stages:
-
Deprotonation: Tetrahydropyran-4-ol is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF). The hydride ion removes the acidic proton from the hydroxyl group, forming the potent sodium tetrahydropyran-4-alkoxide nucleophile and liberating hydrogen gas. The choice of NaH is critical as it ensures irreversible deprotonation, driving the reaction forward.
-
Nucleophilic Substitution (SN2): The generated alkoxide performs a backside attack on the electrophilic carbon of 2-bromoethanol. This concerted step displaces the bromide leaving group, forming the desired ether bond. The use of a primary alkyl halide (2-bromoethanol) is essential to favor the SN2 pathway and minimize competing elimination (E2) reactions.[5]
Caption: Williamson ether synthesis mechanism for this compound.
Detailed Synthesis Protocol
This protocol is designed for a nominal 1-mole scale and can be adapted for larger quantities with appropriate engineering controls.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Molar Eq. | Quantity Used |
| Tetrahydropyran-4-ol | 2081-44-9 | C₅H₁₀O₂ | 102.13 | 1.0 | 102.13 g |
| Sodium Hydride (60% disp.) | 7646-69-7 | NaH | 24.00 | 1.2 | 48.0 g |
| 2-Bromoethanol | 540-51-2 | C₂H₅BrO | 124.96 | 1.1 | 137.46 g (92.9 mL) |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 | - | 1.5 L |
| Saturated NH₄Cl (aq) | 12125-02-9 | NH₄Cl | 53.49 | - | ~500 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | - | ~1.0 L |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | - | ~500 mL |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | - | As needed |
Equipment
-
5 L three-neck round-bottom flask (or jacketed reactor)
-
Overhead mechanical stirrer
-
Thermocouple/thermometer
-
Pressure-equalizing dropping funnel (250 mL)
-
Reflux condenser with a gas outlet connected to an oil bubbler
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
-
Heating mantle
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Vacuum distillation apparatus
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, thermocouple, condenser (with N₂ inlet/outlet), and dropping funnel. Purge the entire system with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Charging Reagents: Under a positive flow of nitrogen, charge the reactor with anhydrous THF (1.0 L) and tetrahydropyran-4-ol (102.13 g, 1.0 mol).
-
Alkoxide Formation:
-
Begin stirring and cool the solution to 0-5 °C using an ice-water bath.
-
Carefully add the sodium hydride (60% dispersion in mineral oil, 48.0 g, 1.2 mol) in small portions over 30-45 minutes. Caution: Hydrogen gas is evolved vigorously. Ensure adequate ventilation and that the gas outlet is properly vented. Control the addition rate to keep the internal temperature below 10 °C.
-
After the addition is complete, stir the resulting grey slurry at 0-5 °C for 1 hour to ensure complete deprotonation.
-
-
Etherification:
-
Dissolve 2-bromoethanol (137.46 g, 1.1 mol) in anhydrous THF (500 mL) and add it to the dropping funnel.
-
Add the 2-bromoethanol solution dropwise to the reaction slurry over approximately 1.5-2 hours. Maintain the internal temperature below 10 °C during the addition, as the reaction is exothermic.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
-
Reaction Completion: Stir the mixture at room temperature for 12-16 hours (overnight). Monitor the reaction's progress by TLC or GC analysis until the starting tetrahydropyran-4-ol is consumed.[6]
-
Work-up and Isolation:
-
Cool the reactor back down to 0-5 °C with an ice bath.
-
Caution: Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (~500 mL) dropwise. This will neutralize any unreacted sodium hydride. Ensure the initial additions are very slow.
-
Transfer the mixture to a 2 L separatory funnel. Add ethyl acetate (500 mL) and water (200 mL). Shake and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Combine all organic layers and wash with brine (500 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
-
Purification:
-
Set up a vacuum distillation apparatus.
-
Distill the crude oil under high vacuum to afford this compound as a clear, colorless liquid. The expected boiling point is around 95 °C at 22 mmHg.[7]
-
Product Characterization and Data
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 398487-56-4 |
| Molecular Formula | C₇H₁₄O₃ |
| Molecular Weight | 146.18 g/mol [1] |
| Appearance | Clear, colorless liquid |
| Expected Yield | 75-85% |
| Boiling Point | ~95 °C @ 22 mmHg[7] |
| Density | ~1.077 g/mL @ 20 °C[7] |
Analytical Characterization:
-
¹H NMR (CDCl₃, 400 MHz): Peaks corresponding to the oxane ring protons, the ethoxy bridge protons, and the terminal alcohol proton.
-
¹³C NMR (CDCl₃, 100 MHz): Signals confirming the seven unique carbon atoms in the structure.
-
GC-MS: Purity assessment and confirmation of molecular weight (m/z = 146.1).
-
FT-IR (neat): Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and a prominent C-O-C ether stretch (~1100 cm⁻¹).
Safety and Hazard Management
All operations must be conducted in a well-ventilated fume hood or an appropriate process bay by trained personnel. Adherence to standard laboratory safety protocols is mandatory.
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere. Wear fire-retardant lab coat, safety glasses, and gloves.
-
Anhydrous THF: Highly flammable liquid. Peroxide formation is possible upon prolonged storage. Use from a freshly opened container or after testing for peroxides.
-
2-Bromoethanol: Toxic and corrosive. Causes skin and eye irritation. Handle with extreme care, wearing appropriate PPE including gloves and safety goggles.[8][9]
-
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a flame-resistant lab coat, and nitrile gloves.[9][10]
-
Ensure all glassware is dry before use.
-
Perform the reaction under an inert atmosphere to prevent contact of NaH with air and moisture.
-
The quenching step is highly exothermic and releases gas; it must be performed slowly and with adequate cooling.
-
Dispose of all chemical waste according to institutional and local regulations.
-
References
- Williamson ether synthesis. Grokipedia.
- This compound. MySkinRecipes.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- Williamson's synthesis. Oxford Reference.
- Alcohol to Ether using Williamson synthesis (O-Alkyl
- Williamson Ether Synthesis. Chemistry LibreTexts.
- 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol. Sigma-Aldrich.
- 2-(Oxan-2-yl)ethan-1-ol. PubChem.
- Safety D
- 2-(tetrahydro-2H-pyran-3-yl)
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Application Notes & Protocols: Strategic Incorporation of 2-(Oxan-4-yloxy)ethan-1-ol in the Synthesis of Next-Generation Kinase Inhibitors
Abstract
The strategic design of small molecule kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology.[1] The efficacy and safety of these therapeutics are critically dependent on their pharmacokinetic (PK) and pharmacodynamic (PD) profiles, which are dictated by their molecular architecture. The tetrahydropyran (THP) moiety has emerged as a privileged structural motif in medicinal chemistry for its ability to confer favorable absorption, distribution, metabolism, and excretion (ADME) properties.[2] This guide provides an in-depth analysis and detailed protocols for the utilization of 2-(Oxan-4-yloxy)ethan-1-ol , a versatile building block, in the synthesis of potent and selective kinase inhibitors. We will explore the mechanistic rationale for its use, provide a validated synthetic protocol, and discuss the critical experimental parameters that ensure success.
Introduction: The Quest for "Drug-Like" Properties
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a common driver of diseases like cancer.[1][3] While the discovery of molecules that inhibit kinase activity is a primary objective, a successful drug requires more than just potent target engagement. It must possess a finely tuned set of physicochemical properties that allow it to be effectively absorbed, distributed to the target tissue, metabolized at an appropriate rate, and cleared from the body.[3][4]
This is where the strategic use of specific chemical fragments becomes paramount. The tetrahydropyran (THP) ring, a saturated six-membered cyclic ether, is frequently incorporated into drug candidates to enhance their properties.[5][6] Unlike its carbocyclic counterpart, cyclohexane, the THP ring offers several distinct advantages:
-
Modulated Lipophilicity : The oxygen atom reduces the overall lipophilicity of the fragment, which can improve solubility and other ADME characteristics.[2]
-
Hydrogen Bond Acceptor : The ether oxygen can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in the kinase ATP-binding pocket to enhance potency and selectivity.[2][7]
-
Conformational Constraint : As a rigid ether, the THP ring has a lower entropic penalty upon binding compared to a more flexible linear ether, which can contribute to stronger binding affinity.[2]
The building block This compound (CAS 16695-57-3) expertly combines the benefits of the THP moiety with a flexible ethylene glycol linker and a reactive primary alcohol, making it an ideal intermediate for covalent attachment to various kinase inhibitor scaffolds.[8]
The Strategic Advantage of the THP-Ether Moiety
The diagram below illustrates the key contributions of the tetrahydropyran (THP) moiety, as delivered by this compound, to the overall profile of a drug candidate.
Caption: Key advantages conferred by the tetrahydropyran (THP) moiety.
Numerous approved drugs and clinical candidates leverage these benefits. For instance, Gilteritinib (Xospata®), an inhibitor of FLT3 and AXL kinases, features a THP substituent that contributes to its overall profile.[2] The incorporation of this compound provides a reliable and efficient route to introduce this valuable pharmacophore.
Synthetic Protocol: Williamson Ether Synthesis for Scaffold Elaboration
One of the most robust and widely used methods to incorporate this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the primary alcohol to form a potent nucleophile (an alkoxide), which then displaces a leaving group on the core kinase inhibitor scaffold. This is particularly effective for scaffolds containing an activated halide, such as a chloro- or fluoro-substituted pyrimidine or quinoline, which are common cores in kinase inhibitors.[9]
The workflow for this synthetic transformation is depicted below.
Caption: Workflow for Williamson ether synthesis.
Detailed Step-by-Step Protocol
Objective: To couple this compound with a generic chloro-pyrimidine kinase scaffold.
Materials and Reagents:
-
This compound (1.0 eq)
-
4-Chloro-pyrimidine Scaffold (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and dissolve in anhydrous DMF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes. The solution may become slightly cloudy as the sodium alkoxide forms.
-
Nucleophilic Substitution: Add the 4-Chloro-pyrimidine Scaffold (1.1 eq), dissolved in a minimum amount of anhydrous DMF, to the reaction mixture dropwise at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding deionized water dropwise to destroy any excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Data Summary: Representative Reaction Parameters
| Scaffold Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Chloro-pyrimidine | NaH | DMF | 0 to 25 | 6 | 75-90% |
| Fluoro-nitrobenzene | K₂CO₃ | Acetonitrile | 80 | 12 | 65-80% |
| Bromo-quinoline | NaH | THF | 0 to 25 | 8 | 70-85% |
| Mesyl-activated Heterocycle | Cs₂CO₃ | DMF | 50 | 5 | 80-95% |
Causality Behind Experimental Choices
-
Choice of Base (NaH): Sodium hydride is a strong, non-nucleophilic base. This is critical because it quantitatively deprotonates the primary alcohol to form the alkoxide without competing in the subsequent substitution reaction. For less activated scaffolds, a stronger base ensures the reaction proceeds to completion. For more sensitive substrates, milder bases like potassium carbonate (K₂CO₃) can be used, often requiring heat.
-
Choice of Solvent (DMF): A polar aprotic solvent like DMF is ideal. Its high polarity effectively solvates the sodium alkoxide intermediate, while its aprotic nature prevents it from interfering with the nucleophile (unlike protic solvents such as ethanol).
-
Temperature Control (0°C): The initial deprotonation with NaH is exothermic. Performing this step at 0°C ensures the reaction is well-controlled, preventing potential side reactions and degradation of starting materials. The subsequent substitution is often efficient at room temperature, but gentle heating can be applied if the scaffold's leaving group is not sufficiently activated.
-
Aqueous Work-up: The washing steps are crucial. Washing with water removes the DMF solvent, and the final brine wash helps to remove residual water from the organic layer, facilitating efficient drying with Na₂SO₄.
Conclusion
This compound is a high-value building block for the synthesis of kinase inhibitors. Its strategic incorporation provides a direct and reliable method for introducing the advantageous tetrahydropyran moiety. The protocol described herein, based on the Williamson ether synthesis, is a robust and scalable method applicable to a wide range of heterocyclic scaffolds. By carefully selecting the base, solvent, and temperature conditions, researchers can efficiently synthesize novel kinase inhibitors with potentially superior, "drug-like" pharmacokinetic profiles, thereby accelerating the journey from discovery to clinical evaluation.
References
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. Retrieved from Ningbo Inno Pharmchem Co.,Ltd. website. [Link]
-
Bentham Science. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines. Current Medicinal Chemistry, 12(5). [Link]
-
MDPI. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. Retrieved from MDPI website. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes website. [Link]
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PubMed. (2008). Ether-linked diglycerides inhibit vascular smooth muscle cell growth via decreased MAPK and PI3K/Akt signaling. American Journal of Physiology-Heart and Circulatory Physiology, 295(4), H1657-H1668. [Link]
-
PubMed Central. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Retrieved from PubMed Central website. [Link]
-
ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
PubMed. (2009, September 5). Clinical pharmacokinetics of tyrosine kinase inhibitors. Clinical Pharmacokinetics, 48(9), 569-84. [Link]
-
MDPI. (n.d.). Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. Retrieved from MDPI website. [Link]
-
ResearchGate. (2010). Synthesis of compounds 9 and 10. Reagents and conditions: a) EtONa, CH... [Image]. Retrieved from ResearchGate. [Link]
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- 3. Clinical pharmacokinetics of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Oxan-4-yloxy)ethan-1-ol
Welcome to the technical support center for 2-(Oxan-4-yloxy)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile chemical intermediate. Here, we provide troubleshooting advice, detailed protocols, and answers to frequently asked questions, all grounded in established scientific principles.
Introduction to this compound
This compound, also known as 2-(tetrahydro-2H-pyran-4-yloxy)ethanol, is a valuable building block in organic synthesis, particularly within the pharmaceutical industry.[1] Its bifunctional nature, possessing both an ether and a primary alcohol, allows for selective chemical transformations, making it a key component in the synthesis of complex molecules and active pharmaceutical ingredients.[1]
Chemical and Physical Properties
A thorough understanding of the physical properties of this compound is critical for developing effective purification strategies.
| Property | Value |
| Molecular Formula | C₇H₁₄O₃ |
| Molecular Weight | 146.18 g/mol [1] |
| Appearance | Liquid[2] |
| Boiling Point | 95 °C at 22 mmHg |
| Density | 1.077 g/mL at 20 °C |
| Refractive Index | n20/D 1.457 |
| CAS Number | 398487-56-4[2] |
Common Purification Challenges & Troubleshooting
This section addresses specific issues that may arise during the purification of this compound, providing both the underlying cause and actionable solutions.
FAQ 1: My final product is contaminated with unreacted starting materials. How can I remove them?
Common Cause: Incomplete reaction is a frequent issue in the synthesis of this compound, which is often prepared via a Williamson ether synthesis.[3][4][5] This SN2 reaction involves an alkoxide nucleophile and an alkyl halide.[3][5] In this case, it's typically the reaction between a deprotonated ethylene glycol and a 4-halo-tetrahydropyran. Incomplete deprotonation of the alcohol or insufficient reaction time can lead to residual starting materials.
Troubleshooting Steps:
-
Reaction Optimization:
-
Base Selection: Ensure a sufficiently strong base is used to completely deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice as it drives the reaction forward by releasing hydrogen gas.[3][6]
-
Stoichiometry: Use a slight excess of the alkyl halide to ensure the complete consumption of the more valuable alkoxide.
-
Temperature and Time: Williamson ether syntheses are typically conducted at elevated temperatures (50-100 °C) for 1-8 hours to ensure completion.[5] Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
-
Purification Strategy: Liquid-Liquid Extraction
-
If the starting materials have significantly different polarities than the product, a series of aqueous washes can be effective. For example, unreacted ethylene glycol is highly water-soluble and can be removed with aqueous washes.
-
-
Purification Strategy: Column Chromatography
-
Flash column chromatography is a highly effective method for separating the desired product from unreacted starting materials and other impurities. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point. The polarity of the solvent system can be adjusted based on TLC analysis.
-
FAQ 2: I'm observing a significant amount of an alkene byproduct. What is causing this and how can I prevent it?
Common Cause: The formation of an alkene byproduct is a strong indicator of a competing E2 elimination reaction.[4][6] This is particularly prevalent when using secondary or tertiary alkyl halides.[5][6][7] The alkoxide, being a strong base, can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.
Troubleshooting Steps:
-
Choice of Alkyl Halide: The most effective way to minimize elimination is to use a primary alkyl halide.[6][7] If the synthesis allows for two different disconnection pathways, always choose the route that utilizes the less sterically hindered alkyl halide.[6]
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over E2 elimination.[6] Elimination reactions tend to have a higher activation energy.[6]
-
Choice of Base: While a strong base is necessary, using a bulkier, non-nucleophilic base to form the alkoxide can sometimes mitigate the E2 side reaction.
Workflow for Minimizing Alkene Byproduct Formation
Caption: Strategic choices in reaction setup to favor SN2 over E2.
FAQ 3: My purified product has a persistent color. What could be the cause and how do I remove it?
Common Cause: Colored impurities can arise from the decomposition of starting materials or the product, or from residual catalysts or reagents. In some synthetic preparations, highly colored contaminants like iron compounds or materials formed by the oxidation of amino groups (if present in other synthetic steps) can be problematic. While not directly applicable to this specific Williamson ether synthesis, it's a general purification challenge.
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb many colored impurities. The carbon is then removed by filtration through celite.
-
Reductive Wash: For certain colored organic impurities, a wash with a mild reducing agent like sodium bisulfite or sodium dithionite can decolorize them, facilitating their removal.
-
Recrystallization/Distillation: If the product is a solid, recrystallization is an excellent final purification step. For liquids like this compound, vacuum distillation is the preferred method to separate it from non-volatile colored impurities.
FAQ 4: How do I choose the right solvent for purification?
Common Cause: The choice of solvent is critical for both the reaction and the purification. For the Williamson ether synthesis, polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the alkoxide, leading to a more reactive nucleophile.[6] Protic solvents can solvate the alkoxide, reducing its nucleophilicity.
Troubleshooting Steps:
-
For Extraction: Choose a water-immiscible organic solvent in which your product is highly soluble, while the impurities you want to remove are more soluble in the aqueous phase.
-
For Column Chromatography: The choice of the mobile phase is determined by the polarity of the product and impurities. A good starting point is a solvent system where the product has an Rf value of approximately 0.3 on a TLC plate.
-
For Recrystallization (if applicable to derivatives): An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Detailed Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). The mobile phase may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (as the molecule lacks a strong chromophore, a refractive index detector or derivatization might be necessary for accurate quantification).
-
Sample Preparation: Dissolve a precisely weighed sample (approx. 1 mg/mL) in the mobile phase.
-
Quantification: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Protocol 2: Purification by Vacuum Distillation
Given its boiling point, vacuum distillation is a highly effective method for purifying this compound.
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Crude Material: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask in an oil bath.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure (e.g., around 95 °C at 22 mmHg). Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities distill over.
Purification Workflow Diagram
Caption: A general workflow for the purification of this compound.
References
- This compound - Sigma-Aldrich. (n.d.).
- Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.).
- Williamson Ether Synthesis - ChemTalk. (n.d.).
- Common side reactions in the Williamson synthesis of ethers - Benchchem. (n.d.).
- This compound - MySkinRecipes. (n.d.).
- Williamson ether synthesis - Wikipedia. (n.d.).
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
- 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol - Sigma-Aldrich. (n.d.).
Sources
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- 2. This compound | 398487-56-4 [sigmaaldrich.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 2-(Oxan-4-yloxy)ethan-1-ol
Welcome to the technical support center for the synthesis of 2-(Oxan-4-yloxy)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate.[1] By understanding the causality behind potential issues, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
The most common and practical route to synthesize this compound is via the Williamson ether synthesis. This method involves the SN2 reaction between an alkoxide generated from an alcohol and an alkyl halide.[2][3][4][5] In this specific case, there are two viable pathways:
-
Pathway A: Reaction of deprotonated Tetrahydro-4H-pyran-4-ol (an alkoxide) with a 2-haloethanol (e.g., 2-chloroethanol).
-
Pathway B: Reaction of deprotonated ethylene glycol (a mono-alkoxide) with a 4-halotetrahydropyran (e.g., 4-bromotetrahydropyran).
This guide will focus on the intricacies of this SN2 reaction, addressing the most pressing questions that arise during the experimental process.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yield is a common issue and can typically be attributed to three main factors: incomplete conversion, competing side reactions, or mechanical loss during workup. Let's focus on the chemical causes.
A1.1: Competing E2 Elimination Reaction The Williamson ether synthesis is a classic SN2 reaction, which always competes with the E2 elimination pathway.[2][4][5][6] The alkoxide base used in the reaction can abstract a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of an alkene instead of the desired ether.
-
Causality: This is particularly problematic if using Pathway B (4-halotetrahydropyran), as the halide is on a secondary carbon. Secondary alkyl halides are more prone to elimination than primary halides.[2][4][5] The strong alkoxide base can easily promote the elimination of H-X to form 3,6-dihydro-2H-pyran.
-
Mitigation Strategy:
-
Temperature Control: Keep the reaction temperature as low as reasonably possible to favor the SN2 reaction, which has a lower activation energy than the E2 reaction.
-
Choice of Base: Use a less sterically hindered base if possible, although in this reaction the nucleophile itself is the base.
-
Reaction Pathway: Favor Pathway A, where the halide is on a primary carbon (2-chloroethanol), which is much less susceptible to elimination.[2][4]
-
A1.2: Formation of Bis-Ether Byproduct A significant side reaction is the formation of a symmetrical bis-ether, 1,2-bis(oxan-4-yloxy)ethane . This occurs when a second molecule of the tetrahydropyran alkoxide reacts with the already formed product, this compound, or when two molecules of the tetrahydropyran alkoxide react with a dihaloethane species if that is used. The most common cause, however, is the reaction of the desired product's alkoxide with another molecule of the alkyl halide. A more direct route to this byproduct involves the reaction of ethylene glycol with two equivalents of the 4-halotetrahydropyran.
-
Causality: Ethylene glycol is a diol. If both hydroxyl groups are deprotonated or if the initially formed product's alcohol is deprotonated and reacts further, this symmetrical diether will form. This is especially prevalent if the stoichiometry is not carefully controlled.
-
Mitigation Strategy:
-
Stoichiometry: Use a significant excess of the diol component (e.g., a 3 to 5-fold molar excess of ethylene glycol if using Pathway B). This statistically favors the mono-alkylation product over the bis-alkylation product.
-
Controlled Addition: Add the alkyl halide slowly (dropwise) to the solution containing the excess diol alkoxide. This maintains a low concentration of the alkylating agent, further reducing the chance of a second alkylation event.
-
Q2: I've detected a major impurity in my crude product via GC-MS. How can I identify it?
Identifying impurities is crucial for optimizing the reaction and purification. Based on the common side reactions, we can predict the likely culprits.
A2.1: Common Impurity Profile The table below summarizes the most probable side products. You should look for these masses in your GC-MS data.
| Compound Name | Molecular Weight ( g/mol ) | Origin Pathway | Rationale |
| 1,2-Bis(oxan-4-yloxy)ethane | 230.30 | Over-alkylation | Reaction of two moles of tetrahydropyran moiety with one mole of ethylene glycol moiety.[7] |
| 3,6-Dihydro-2H-pyran | 84.12 | E2 Elimination | Base-induced elimination of HX from a 4-halotetrahydropyran.[2] |
| Diethylene Glycol | 106.12 | Self-condensation | Reaction of two molecules of deprotonated ethylene glycol. |
| Unreacted Starting Materials | Varies | Incomplete Reaction | Tetrahydro-4H-pyran-4-ol (102.13), 2-Chloroethanol (80.51), Ethylene Glycol (62.07) |
A2.2: Characterization Strategy
-
GC-MS: Provides the molecular weight of the impurity, which is the primary tool for identification using the table above.
-
¹H NMR: In your crude product's NMR spectrum, look for signals that don't correspond to the desired product. For example, the bis-ether will lack a hydroxyl proton signal and will show symmetric ethylene bridge protons. The elimination product will have characteristic vinyl proton signals.
Q3: How can I effectively purify my final product and remove the key byproducts?
Purification is essential to achieve the desired product quality. The choice of method depends on the physical properties of the product and impurities.
A3.1: Purification Techniques
-
Fractional Distillation under Reduced Pressure: This is the most effective method for separating the desired product (Boiling Point ~95 °C / 22 mmHg) from the higher-boiling bis-ether byproduct and lower-boiling starting materials like unreacted 2-chloroethanol.[8]
-
Column Chromatography: For small-scale synthesis or when high purity is required, silica gel chromatography can be very effective. A solvent system such as ethyl acetate/hexanes can separate the more polar product from the less polar elimination byproduct and the much less polar bis-ether.
-
Aqueous Wash: A simple aqueous workup can help remove unreacted ethylene glycol, the base, and resulting salts before distillation or chromatography.
Visualizing Reaction Pathways
To better understand the chemical transformations, the following diagrams illustrate the desired synthesis and the major competing side reactions.
Caption: Recommended synthesis route via Williamson ether synthesis.
Caption: Major competing side reaction pathways.
Experimental Protocols
Protocol 1: Synthesis of this compound (Pathway A)
This protocol is optimized to minimize side reactions by using a primary halide.
-
Reagent Preparation:
-
Under an inert atmosphere (Nitrogen or Argon), add Tetrahydro-4H-pyran-4-ol (1.0 eq) to a suitable solvent (e.g., anhydrous THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
-
Reaction:
-
Cool the resulting alkoxide solution back to 0 °C.
-
Add 2-chloroethanol (1.05 eq) dropwise via a syringe or dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux (e.g., 50-60 °C) for 4-6 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes) or GC-MS by taking small aliquots. Look for the disappearance of the starting alcohol.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaH.
-
Add more water to dissolve the salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by vacuum distillation to yield the final product as a colorless liquid.
-
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Kovalev, V. V., et al. (2018). Synthesis of 2-Oxaadamantane Derivatives. Molecules, 23(9), 2297. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Analysis of Ethylene Glycol Methyl Ethyl Ether. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Oxetanes. Retrieved from [Link]
- Google Patents. (n.d.). CN104003850A - Preparation method of 2-chloroethoxy-2-ethyoxylethanol.
-
The Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis. YouTube. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Pearson+. (2024, June 5). The Williamson ether synthesis involves the displacement of an al.... Retrieved from [Link]...
-
Acta Crystallographica Section E. (2008). 1,2-Bis(4-aminophenoxy)ethane. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tetrahydro-4-pyranol: Properties and Synthesis. Retrieved from [Link]
-
Acta Crystallographica Section E. (2011). 1,2-Bis(4-methylphenoxy)ethane. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1,2-Bis((tetrahydro-2H-pyran-2-yl)oxy)ethane. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (≥98.0% (GC)). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2-bis(2-oxazolinyl-2)ethane and its application as chain extender for poly(ethylene terephthalate). Retrieved from [Link]
-
MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]
- Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
- Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.
-
Acta Crystallographica Section E. (2024). 1,2-Bis[di(benzofuran-2-yl)phosphanyl]ethane. Retrieved from [Link]
-
PubChem. (n.d.). Tetrahydro-4H-pyran-4-ol. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 2-(TETRAHYDRO-2H-PYRAN-2-YLOXY)ETHANOL | 2162-31-4 [chemicalbook.com]
Technical Support Center: Stability of 2-(Oxan-4-yloxy)ethan-1-ol
Document ID: TSC-CHEM-2401
Last Updated: January 19, 2026
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals utilizing 2-(Oxan-4-yloxy)ethan-1-ol in their experimental workflows. While this molecule offers valuable structural motifs for synthesis, its stability in solution can be a critical parameter influencing experimental reproducibility and the integrity of results.[1] This document provides a comprehensive resource for identifying, troubleshooting, and mitigating potential stability issues. Since specific stability data for this exact molecule is not extensively published, this guide is built upon established principles of organic chemistry concerning its constituent functional groups: a secondary ether (the oxane ring connected to an ethoxy group) and a primary alcohol.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that might cause stability issues?
A1: The molecule contains two key functional groups:
-
An Ether Linkage: The connection between the oxane (tetrahydropyran) ring and the ethanol side chain is an ether bond. Ethers are generally stable but can be susceptible to cleavage under strong acidic conditions.[2]
-
A Primary Alcohol (-CH₂OH): The terminal hydroxyl group is susceptible to oxidation, which can convert it first to an aldehyde and then to a carboxylic acid.
Q2: Under what pH conditions is this compound expected to be least stable?
A2: The compound is most vulnerable under strongly acidic conditions (pH < 3). The ether linkage, particularly the oxygen on the oxane ring, can be protonated by a strong acid. This makes the carbon atom adjacent to the oxygen susceptible to nucleophilic attack (e.g., by water or other nucleophiles in the solution), leading to ring-opening or cleavage of the ether bond.[2][3] While generally stable to bases, very high pH and temperature could potentially promote oxidation at the alcohol terminus if oxidizing agents are present.[4]
Q3: Can this compound degrade during storage? What are the ideal storage conditions?
A3: Yes, degradation during storage is possible, primarily through two pathways:
-
Hygroscopicity: The presence of a hydroxyl group makes the compound likely to be hygroscopic, meaning it can absorb moisture from the air.[5][6] Water can act as a nucleophile for slow, acid-catalyzed hydrolysis if any acidic impurities are present.
-
Oxidation: While less common for ethers without adjacent hydrogens activated by other groups, slow oxidation by atmospheric oxygen can occur over long periods, especially if exposed to light or trace metal catalysts.[7]
Recommended Storage: Store in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature of 2-8°C.[1][8] Minimize headspace in the container and use a desiccator for long-term storage to protect from moisture.[5]
Q4: I am seeing an unexpected peak in my HPLC analysis after leaving my sample in an acidic mobile phase. What could it be?
A4: An unexpected peak appearing in acidic conditions strongly suggests degradation. The most probable cause is the acid-catalyzed hydrolysis of the ether linkage. This would cleave the molecule, resulting in tetrahydro-2H-pyran-4-ol and ethylene glycol as the ultimate hydrolysis products. A more likely initial product, however, would be the ring-opened 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form.[3][9] You should confirm the identity of this new peak using a technique like Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter and provides a logical workflow for diagnosing and solving them.
Issue 1: Loss of Starting Material and Appearance of Unknown Impurities Over Time in Solution
-
Symptoms: You observe a decrease in the peak area of this compound and the growth of one or more new peaks in your chromatogram (e.g., HPLC, GC) when analyzing a solution that has been stored for several hours or days.
-
Probable Causes:
-
Hydrolytic Cleavage: The pH of your solution is too low (acidic).
-
Oxidative Degradation: Your solvent was not degassed, or the solution is exposed to air and/or light.
-
Solvent Reactivity: The solvent itself is reacting with the compound. This is less common with typical solvents like acetonitrile or water but could be an issue with reactive co-solvents.[12]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound degradation in solution.
Issue 2: Poor Mass Balance in Stability Studies
-
Symptoms: In your stability study, the decrease in the parent compound's concentration does not correspond to the increase in the concentration of known degradants. The total percentage of all observed compounds is significantly less than 100%.[13]
-
Probable Causes:
-
Formation of Non-UV Active Degradants: One of the degradation products (e.g., ethylene glycol) may lack a chromophore, making it invisible to UV-based HPLC detectors.
-
Formation of Volatile Degradants: A degradation product could be volatile and lost during sample preparation or analysis.
-
Adsorption to Container: The compound or its degradants may be adsorbing to the walls of the storage container (e.g., certain plastics).
-
Diagnostic Protocol:
-
Switch Detection Method: Re-analyze the samples using a universal detection method like Mass Spectrometry (MS), Charged Aerosol Detection (CAD), or Refractive Index (RI) detection, which does not rely on UV absorbance.[11]
-
Analyze Headspace: If volatility is suspected, perform a headspace Gas Chromatography (GC) analysis on a stressed sample to identify volatile compounds.
-
Container Study: Perform a short-term stability test in different container types (e.g., borosilicate glass vs. polypropylene) to check for adsorption.
Section 3: Protocols for Stability Assessment
To proactively understand the stability of this compound in your specific matrix, a forced degradation study is highly recommended.[14] This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways.[15][16]
Protocol: Forced Degradation Study
Objective: To identify the degradation products of this compound under hydrolytic, oxidative, and photolytic stress conditions.[13]
Materials:
-
This compound
-
HPLC-grade water, acetonitrile
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
pH meter, HPLC-UV/MS system, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in an amber vial. Prepare a control sample with 9 mL of water.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal: HPLC-grade water. Incubate at 60°C for 24 hours.
-
Photolytic: HPLC-grade water. Expose to light in a photostability chamber (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with mobile phase.
-
Analyze by a stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation of the active ingredient.[13][15]
-
-
Data Evaluation:
-
Identify and characterize any new peaks using their mass-to-charge ratio (m/z) from the MS data.
-
Calculate the percentage degradation and check for mass balance.
-
Potential Degradation Pathways Diagram:
Caption: Predicted degradation pathways for this compound.
Data Summary Table
| Stress Condition | Potential Degradant(s) | Expected m/z [M+H]⁺ | Analytical Considerations |
| Acid Hydrolysis | Tetrahydro-2H-pyran-4-ol | 103.07 | May require derivatization for GC. |
| Ethylene Glycol | 63.04 | Not UV active; requires MS, CAD, or RI detection. | |
| Oxidation | 2-(Oxan-4-yloxy)acetaldehyde | 145.08 | May be unstable and further oxidize. |
| 2-(Oxan-4-yloxy)acetic acid | 161.07 | Increased polarity will decrease HPLC retention time. | |
| Photolytic | Varies; could include oxidative or radical-based products. | Substrate-dependent | Requires broad-spectrum analysis. |
References
- Guide to Safe Chemical Storage: Best Practices for the Industry. (2024). Vertex AI Search.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
- Perkins, J. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio.
- Analytical Techniques In Stability Testing. (2025).
- Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology.
- Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal.
- Keeping moisture-sensitive chemicals dry. (2010). Physics Forums.
- Tetrahydropyran. (n.d.). Wikipedia.
- Hygroscopic material packing. (2023).
- What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? (2020). Chemistry Stack Exchange.
- Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis. (n.d.). Benchchem.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). LCGC North America.
- This compound. (n.d.). MySkinRecipes.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh.
- Protection of Light Sensitive Products. (2015). Pharmaguideline.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
- Forced Degradation to Develop Stability-indicating Methods. (2012). Pharmaceutical Outsourcing.
- HOW TO APPROACH A FORCED DEGRAD
- Forced Degradation Study as per ICH Guidelines | Wh
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. physicsforums.com [physicsforums.com]
- 6. researchgate.net [researchgate.net]
- 7. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
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- 9. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
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- 13. sgs.com [sgs.com]
- 14. pharmtech.com [pharmtech.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. youtube.com [youtube.com]
Technical Support Center: 2-(Oxan-4-yloxy)ethan-1-ol NMR Peak Assignments
Welcome to the technical support guide for troubleshooting NMR peak assignments of 2-(oxan-4-yloxy)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the spectral analysis of this bifunctional molecule. This guide provides in-depth, experience-based insights and validated protocols to ensure accurate and efficient structural elucidation.
Introduction: The Structural Complexity of this compound
This compound presents a unique set of challenges in NMR spectroscopy. Its structure combines a flexible aliphatic ether chain with a conformationally dynamic tetrahydropyran (oxane) ring. This combination can lead to overlapping signals, peak broadening, and complex splitting patterns that complicate straightforward spectral interpretation. This guide will systematically address these issues, moving from foundational knowledge to advanced troubleshooting techniques.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the NMR spectrum of this compound.
Q1: I see a broad singlet that I can't assign. What is it?
This is very likely the hydroxyl (-OH) proton. Protons on heteroatoms like oxygen are "exchangeable" and can participate in rapid chemical exchange with trace amounts of water or other labile protons in the sample or deuterated solvent.[1][2] This rapid exchange averages the magnetic environment, often resulting in a broad signal that does not show clear coupling to adjacent protons.[2] Its chemical shift can also be highly variable (typically 1-5 ppm for alcohols) depending on concentration, solvent, and temperature.[3]
Q2: How can I definitively confirm the hydroxyl (-OH) peak?
The most reliable method is a D₂O exchange experiment , often called a "D₂O shake".[1] Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the ¹H NMR spectrum. The labile -OH proton will exchange with a deuterium atom from the D₂O. Since deuterium is not observed in a standard proton NMR experiment, the -OH peak will disappear or significantly diminish in intensity.[1][2][4]
Q3: Why are the peaks for the oxane ring protons so complex and overlapping?
The complexity arises from two main factors:
-
Conformational Dynamics: The oxane ring is not static; it undergoes rapid chair-to-chair interconversion at room temperature. This means the axial and equatorial protons are constantly exchanging their environments.
-
Diastereotopic Protons: The methylene (-CH₂) groups on the oxane ring (positions 2, 3, 5, and 6) are diastereotopic. This means the two protons on each of these carbons are chemically non-equivalent and will have different chemical shifts and will couple to each other (geminal coupling) as well as to adjacent protons (vicinal coupling), leading to complex multiplets.
Q4: What are the expected chemical shift regions for the main proton and carbon signals?
Predicting precise shifts requires spectral data, but general ranges can be anticipated based on functional groups.
Table 1: Predicted ¹H and ¹³C Chemical Shift Ranges
| Group | Atom | Proton Label | Expected ¹H Shift (ppm) | Carbon Label | Expected ¹³C Shift (ppm) | Rationale |
| Hydroxyl | -OH | H₉ | 1.0 - 5.0 (Broad) | - | - | Exchangeable proton, shift is concentration and solvent dependent.[3] |
| Ethoxy Methylene | -CH₂-OH | H₈ | 3.4 - 4.0 | C₈ | 60 - 65 | Adjacent to electron-withdrawing -OH group.[3][5] |
| Ethoxy Methylene | -O-CH₂- | H₇ | 3.3 - 4.0 | C₇ | 65 - 75 | Adjacent to electron-withdrawing ether oxygen.[6][7] |
| Oxane Methine | -CH-O- | H₄ | 3.4 - 4.5 | C₄ | 70 - 80 | Carbon is deshielded by two ether oxygens. |
| Oxane Methylene | -O-CH₂- | H₂, H₆ | 3.4 - 4.5 | C₂, C₆ | 60 - 70 | Adjacent to ring oxygen, deshielded.[6][7] |
| Oxane Methylene | -C-CH₂-C- | H₃, H₅ | 1.3 - 1.8 | C₃, C₅ | 30 - 40 | Aliphatic protons, less deshielded.[3] |
Note: These are approximate ranges. Actual shifts can vary based on solvent and experimental conditions.
In-Depth Troubleshooting Guides
When simple inspection and D₂O exchange are insufficient, a more systematic approach is required.
Guide 1: Resolving Overlapping Signals with 2D NMR
For complex molecules, one-dimensional (1D) spectra often suffer from signal overlap, making definitive assignments impossible. Two-dimensional (2D) NMR experiments are essential for resolving these ambiguities by providing correlation data between nuclei.[8][9][10]
Recommended Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds.[9][11] It is invaluable for tracing out the proton connectivity within the ethoxy and oxane fragments. A cross-peak in a COSY spectrum indicates that the two protons at those respective chemical shifts are J-coupled.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[9][11][12] It is the most reliable way to assign carbon signals based on their known proton assignments. Each cross-peak links a proton signal on one axis to a carbon signal on the other.
The following diagram illustrates a logical workflow for using 2D NMR to assign the spectrum of this compound.
Sources
- 1. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 2. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. anuchem.weebly.com [anuchem.weebly.com]
- 11. emerypharma.com [emerypharma.com]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Optimizing Reaction Conditions for 2-(Oxan-4-yloxy)ethan-1-ol
Welcome to the technical support center for the synthesis and optimization of 2-(Oxan-4-yloxy)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding this important synthetic intermediate.[1] As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with this synthesis.
The primary synthetic route to this compound is a variation of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide.[2][3] In this specific case, it's the reaction between an activated form of tetrahydropyran-4-ol and ethylene glycol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key reactants?
The most prevalent method for synthesizing this compound is the Williamson ether synthesis.[2][3] This reaction proceeds via an S(_N)2 mechanism where an alkoxide acts as the nucleophile and attacks an electrophilic carbon, displacing a leaving group.[2][4]
There are two conceivable pathways for this synthesis:
-
Pathway A: Deprotonation of ethylene glycol to form a mono-alkoxide, which then reacts with a derivative of tetrahydropyran-4-ol possessing a good leaving group (e.g., a tosylate or halide).
-
Pathway B: Deprotonation of tetrahydropyran-4-ol to form an alkoxide, which then reacts with a halo-substituted ethanol (e.g., 2-chloroethanol).
Due to the S(_N)2 nature of the reaction, which is sensitive to steric hindrance, Pathway A is generally preferred.[4][5] Using a less sterically hindered electrophile minimizes the competing E2 elimination reaction.[4][5]
Q2: How do I choose the right base for the deprotonation step?
The selection of an appropriate base is critical for efficiently generating the alkoxide nucleophile. The base must be strong enough to deprotonate the alcohol but should not introduce competing side reactions.
| Base | Advantages | Disadvantages | Considerations |
| Sodium Hydride (NaH) | Strong, non-nucleophilic base that irreversibly deprotonates the alcohol.[5][6][7] The only byproduct is hydrogen gas, which escapes the reaction mixture.[6][8] | Highly reactive with water and protic solvents; requires anhydrous conditions. | This is often the preferred base for achieving high yields.[9] |
| Potassium tert-butoxide (KOtBu) | Strong, non-nucleophilic base.[10] | Can promote elimination reactions, especially at higher temperatures. | Useful when a very strong base is required and NaH is not suitable. |
| Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) | Inexpensive and readily available. | Weaker than NaH and can introduce water into the reaction, which can reduce yield. | Can be used with phase-transfer catalysis to improve efficacy. |
For optimal results, sodium hydride (NaH) in an anhydrous polar aprotic solvent is recommended.[5][9]
Q3: What is the best solvent for this reaction?
The choice of solvent significantly impacts the reaction rate and selectivity. Polar aprotic solvents are generally the best choice for Williamson ether synthesis.[5]
-
Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF).[4][5][11]
-
Why they work: These solvents effectively solvate the cation of the alkoxide, leaving a "naked" and highly reactive alkoxide anion, which increases its nucleophilicity.[5]
-
Solvents to Avoid: Protic solvents like water or alcohols can solvate the alkoxide, reducing its nucleophilicity and slowing down the reaction.[5]
Troubleshooting Guide
Issue 1: Low or No Product Formation
A lack of desired product is a common issue that can often be traced back to several key factors.
Possible Causes & Solutions:
-
Ineffective Deprotonation:
-
Poor Leaving Group:
-
Cause: The leaving group on the electrophile is not sufficiently reactive.
-
Solution: Convert the hydroxyl group of tetrahydropyran-4-ol into a better leaving group, such as a tosylate (OTs) or mesylate (OMs), which are excellent leaving groups for S(_N)2 reactions.[3]
-
-
Incorrect Stoichiometry:
-
Cause: Insufficient amounts of the limiting reagent.
-
Solution: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1-1.2 equivalents) of the electrophile can help drive the reaction to completion.
-
Issue 2: Formation of a Significant Amount of Alkene Byproduct (Elimination)
The formation of an alkene indicates that the E2 elimination pathway is competing with the desired S(_N)2 reaction.[5]
Possible Causes & Solutions:
-
High Reaction Temperature:
-
Cause: Elimination reactions often have a higher activation energy than substitution reactions and are favored at elevated temperatures.[5]
-
Solution: Lower the reaction temperature. Williamson ether synthesis is typically conducted between 50-100 °C.[2] Try running the reaction at the lower end of this range (e.g., 50-60 °C).
-
-
Sterically Hindered Substrates:
-
Cause: While tetrahydropyran-4-ol is a secondary alcohol, significant steric hindrance can favor elimination.
-
Solution: Ensure the reaction is set up to favor substitution. This includes using a less hindered electrophile and a non-bulky base.
-
Issue 3: Difficulty in Product Purification
The product, this compound, is a polar molecule with both ether and alcohol functional groups, which can make purification challenging.
Possible Causes & Solutions:
-
Co-elution with Starting Materials:
-
Cause: The product may have a similar polarity to the starting materials (ethylene glycol and tetrahydropyran-4-ol).
-
Solution:
-
Column Chromatography: Use a gradient elution method, starting with a less polar solvent system and gradually increasing the polarity. This will help to separate compounds with similar Rf values.
-
Aqueous Workup: A thorough aqueous workup can help remove excess ethylene glycol, which is highly water-soluble.
-
-
-
Presence of Multiple Byproducts:
-
Cause: Besides elimination, other side reactions can occur, such as the formation of bis-etherified products from ethylene glycol.
-
Solution:
-
Control Stoichiometry: Use a large excess of ethylene glycol to favor the formation of the mono-etherified product. The unreacted ethylene glycol can then be removed during the workup.
-
In-process monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and stop it once the starting material is consumed to minimize the formation of further byproducts.
-
-
Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound
This protocol describes a representative procedure for the synthesis of the target compound.
Step 1: Deprotonation of Ethylene Glycol
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).
-
Add a large excess of ethylene glycol (e.g., 10 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (NaH) (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.
Step 2: Etherification
-
In a separate flask, dissolve tetrahydropyran-4-yl tosylate (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the tosylate solution dropwise to the prepared alkoxide solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride (NH(_4)Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Diagrams
Caption: Troubleshooting workflow for common synthesis issues.
References
-
Ramasamy, K., Bandaru, R., & Averett, D. (1999). A Simple and Convenient Method for the Deprotection of Tetrahydropyranyl Ether Using Iodine in Methanol. Synthetic Communications, 29(16), 2881-2884. Available at: [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Available at: [Link]
-
ChemTalk. (2022). Williamson Ether Synthesis. Available at: [Link]
-
Ashenhurst, J. (2022). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Tutor. (2021). Williamson Ether Synthesis. Available at: [Link]
-
Organic Chemistry Portal. (2021). Tetrahydropyranyl Ethers. Available at: [Link]
-
Ghosal, S., & Jawalekar, A. M. (2004). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 69(5), 1694–1696. Available at: [Link]
-
Royal Society of Chemistry. (2014). Recent advances in the tetrahydropyranylation and deprotection of alcohols and phenols. RSC Advances. Available at: [Link]
-
V. Nimc. (2025). Williamson Ether Synthesis Explained. Available at: [Link]
-
Unb. (2025). Williamson Ether Synthesis: A Step-by-Step Guide. Available at: [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]
-
ACS Publications. (2020). Direct Synthesis of Polyesterether from Ethylene Glycol. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
ResearchGate. (2014). Esterification of Ethylene Glycol with Acetic Acid Catalyzed by Amberlyst 36. Available at: [Link]
-
ResearchGate. (2002). Etherification of Glycerol and Ethylene Glycol by Isobutylene. Available at: [Link]
-
ResearchGate. (2015). Synthesis and Analysis of Ethylene Glycol Methyl Ethyl Ether. Available at: [Link]
-
ResearchGate. (2020). Optimization of reaction conditions for ethylene glycol reforming. Available at: [Link]
-
Chemistry Steps. (2023). The Williamson Ether Synthesis. Available at: [Link]
-
Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
-
Lumen Learning. 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Available at: [Link]
-
Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Available at: [Link]
-
YouTube. (2018). Williamson Ether Synthesis. Professor Dave Explains. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Unb Error 404 [selecaoppge.unb.br]
- 8. m.youtube.com [m.youtube.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Williamson Ether Synthesis Explained [vault.nimc.gov.ng]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-(Oxan-4-yloxy)ethan-1-ol
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(Oxan-4-yloxy)ethan-1-ol. As a key intermediate in organic and medicinal chemistry, its purity is paramount for downstream applications.[1] This document provides in-depth troubleshooting advice and validated protocols to address common challenges encountered during its purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the purification of this compound.
Q1: What are the most probable impurities in my crude reaction mixture?
A1: The impurity profile of crude this compound is largely dependent on the synthetic route. Assuming a Williamson ether synthesis from 4-hydroxytetrahydropyran and a 2-haloethanol[2][3][4], you can anticipate the following impurities:
-
Unreacted Starting Materials: 4-hydroxytetrahydropyran and the 2-haloethanol (e.g., 2-chloroethanol).
-
Inorganic Salts: Halide salts (e.g., NaCl, NaBr) formed as a byproduct of the SN2 reaction.
-
Residual Base: Unreacted base used for deprotonation, such as sodium hydride (NaH) or its quenched form, sodium hydroxide.[5]
-
Reaction Byproducts: Small amounts of an alkene may form via an E2 elimination side reaction, particularly if the reaction temperature is too high.[3][5] Oligomeric species formed by the reaction of the product with another molecule of the starting electrophile can also be present.[6]
-
Solvent Residues: High-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used and can be difficult to remove.[5]
Q2: My product appears to have significant water solubility. How can I perform an effective liquid-liquid extraction without substantial product loss?
A2: The presence of both an ether and a hydroxyl group gives this compound a hydrophilic character, complicating extraction.[7] To maximize recovery:
-
Use Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the polarity of the aqueous phase, decreasing the solubility of your organic product and "salting it out" into the organic layer.[8]
-
Choose the Right Solvent: While highly polar, the compound is more soluble in organic solvents like ethyl acetate or dichloromethane than in hexane. Use one of these for the initial extraction.
-
Back-Extraction: After the initial separation, re-extract the aqueous layer 2-3 times with fresh portions of the organic solvent to recover any dissolved product.[8] Combine all organic extracts for drying and concentration.
Q3: What is the most reliable method for purifying the crude product after work-up?
A3: Flash column chromatography is the gold standard for purifying polar, non-crystalline compounds like this compound.[9]
-
Stationary Phase: Silica gel is the most common and effective choice. Its polar surface interacts with the hydroxyl group of your product, allowing for separation based on polarity.[10]
-
Mobile Phase: A solvent gradient is typically required. Start with a less polar system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity to elute your product. A common starting point is a 70:30 mixture of hexane and ethyl acetate, progressing to 100% ethyl acetate or even adding a small percentage of methanol for highly retained impurities.
Q4: How can I efficiently monitor the progress of my column chromatography?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.
-
Before the Column: Develop a TLC staining method and determine an appropriate solvent system that gives good separation between your product and major impurities. The ideal Rf (retention factor) for your product should be between 0.3 and 0.7 in the solvent system you plan to use for the column.[9]
-
During the Column: Collect fractions and spot them on a TLC plate. Run the plate in your chosen eluent system and visualize the spots to identify which fractions contain your pure product. Combine the pure fractions for solvent evaporation.
Part 2: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the purification workflow.
| Problem | Probable Cause | Recommended Solution |
| Low Yield After Aqueous Work-up | High water solubility of the product leading to loss in the aqueous phase. | 1. Ensure all aqueous washes are performed with cold brine to minimize product solubility.2. Perform multiple back-extractions (at least 3x) of the combined aqueous layers with ethyl acetate or dichloromethane.[8]3. For persistent issues, consider using a continuous liquid-liquid extraction apparatus. |
| Persistent High-Boiling Solvent (DMF/DMSO) in Final Product | Incomplete removal by standard rotary evaporation due to high boiling points. | 1. During work-up, wash the organic extract thoroughly with water (3-4 times) to partition the majority of the water-miscible solvent into the aqueous phase.2. After initial concentration, add toluene to the flask and re-evaporate. This forms a lower-boiling azeotrope with residual DMF/DMSO.3. For trace amounts, drying the product under high vacuum (e.g., <1 mbar) for several hours is effective. |
| Co-elution of Impurity During Column Chromatography | The impurity has a polarity very similar to the desired product. A common culprit is unreacted 4-hydroxytetrahydropyran. | 1. Optimize Mobile Phase: Switch to a different solvent system. For example, if Hexane/Ethyl Acetate fails, try a Dichloromethane/Methanol gradient. Different solvent systems can alter selectivity and improve separation.[9]2. Change Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Alumina (neutral or basic) or a bonded-phase silica (like Diol) can offer different separation mechanisms.[9][11]3. Run a Slower, Shallower Gradient: Decrease the rate of polarity increase during elution to improve resolution between closely eluting spots. |
| Product Fails Purity Analysis (NMR/GC) Despite a Single Spot on TLC | 1. The impurity is not UV-active or does not stain with the chosen TLC stain.2. The impurity has an identical Rf to the product in the TLC solvent system. | 1. Use multiple TLC visualization techniques (UV light, permanganate stain, iodine chamber) to screen for hidden impurities.2. Analyze a crude sample by GC-MS or LC-MS to identify the mass of the impurity. This can help determine its identity.3. Develop an alternative TLC solvent system to attempt to resolve the co-eluting species before repeating column chromatography. |
Part 3: Experimental Protocols & Visual Guides
Protocol 1: Standard Aqueous Work-up and Extraction
-
Cool the crude reaction mixture to room temperature.
-
Slowly quench the reaction by adding deionized water, paying attention to any gas evolution if residual NaH is present.
-
Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with:
-
1M HCl (to neutralize any remaining base)
-
Saturated aqueous NaHCO₃ (to neutralize the acid)
-
Brine (to reduce the solubility of the product in the aqueous layer)[8]
-
-
Separate the organic layer. Back-extract the combined aqueous layers twice with fresh ethyl acetate.
-
Combine all organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Select an appropriately sized column (a good rule of thumb is to use 20-50 times the weight of the crude material as the weight of the silica gel).[10] Pack the column using the "slurry method" with your initial, low-polarity eluent (e.g., 90:10 Hexane/Ethyl Acetate).
-
Load the Sample: Dissolve the crude oil from Protocol 1 in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elute: Begin elution with the low-polarity solvent mixture, collecting fractions.
-
Increase Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. A typical gradient might be:
-
90:10 Hexane/EtOAc (2 column volumes)
-
80:20 Hexane/EtOAc (4 column volumes)
-
70:30 Hexane/EtOAc (4 column volumes)
-
50:50 Hexane/EtOAc (until product elutes)
-
-
Monitor and Combine: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent via rotary evaporation to yield the purified oil.
Visual Workflow: Purification of this compound
Caption: General workflow for the purification and analysis of this compound.
Visual Guide: Troubleshooting Chromatography
Caption: Decision tree for troubleshooting common column chromatography issues.
References
-
Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC. (n.d.). National Institutes of Health (NIH). [Link]
-
Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. [Link]
- Methods for extraction and concentration of hydrophilic compounds from hydrophobic liquid matrices. (n.d.).
-
Williamson Ether Synthesis - ChemTalk. (n.d.). ChemTalk. [Link]
-
Column chromatography. (n.d.). University of Calgary. [Link]
-
Column chromatography - Columbia University. (n.d.). Columbia University. [Link]
-
Chapter 12: Isolation and Purification of Natural Products. (2022). Royal Society of Chemistry. [Link]
-
Purification of natural compounds can come this naturally to you. Here is how. (n.d.). Buchi.com. [Link]
-
Extraction of lipophilic compounds::Core Facility Analysis of Lignocellulosics. (n.d.). BOKU. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]
-
Separation alcohols - Chromatography Forum. (2009). Chromatography Forum. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]
-
This compound - MySkinRecipes. (n.d.). MySkinRecipes. [Link]
- Selective preparation of some 2-alkoxy-ethanol derivatives. (n.d.).
-
Validation protocol of analytical methods. (n.d.). OIV. [Link]
- Method for removing unreacted electrophiles from a reaction mixture. (n.d.).
-
How to Carry Out a Recrystallization. (2013). YouTube. [Link]
-
2-(Oxan-2-yl)ethan-1-ol - PubChem. (n.d.). PubChem. [Link]
-
Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC. (n.d.). National Institutes of Health (NIH). [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020). National Institutes of Health (NIH). [Link]
- Purification of p, p'-oxydianiline. (n.d.).
-
Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (2006). ResearchGate. [Link]
-
Recrystallization of Acetanilide. (2020). YouTube. [Link]
-
2-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethan-1-ol. (n.d.). Pharmaffiliates. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20100197973A1 - Selective preparation of some 2-alkoxy-ethanol derivatives - Google Patents [patents.google.com]
- 7. EP1656192A1 - Methods for extraction and concentration of hydrophilic compounds from hydrophobic liquid matrices - Google Patents [patents.google.com]
- 8. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
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- 10. web.uvic.ca [web.uvic.ca]
- 11. biotage.com [biotage.com]
common pitfalls in handling 2-(Oxan-4-yloxy)ethan-1-ol
Welcome to the technical support guide for 2-(Oxan-4-yloxy)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the handling and application of this versatile intermediate. By understanding the "why" behind experimental choices, you can ensure the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a valuable building block in organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, possessing both an ether and a primary alcohol, allows for selective chemical modifications. This makes it a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), prodrugs, and biodegradable polymers. The o[1]xane (tetrahydropyran) ring provides a stable scaffold, while the hydroxyethoxy side chain offers a reactive site for further derivatization.
Q2: What are the key physical and chemical properties I should be aware of?
A2: Understanding the fundamental properties of this compound is crucial for its proper handling and use in reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₃ | |
| [1]Molecular Weight | 146.18 g/mol | |
| [1]Appearance | Liquid | |
| Storage Temperature | 2-8°C | |
| [1]Purity (Typical) | 95% |
T[1]his table summarizes key physical and chemical properties.
Q3: What are the main safety hazards associated with this compound?
A3: According to safety data sheets, this compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE). The primary hazards include:
-
Skin Irritation (H315): Causes skin irritation.
-
[2]Serious Eye Irritation (H319): Causes serious eye irritation.
-
[2]Respiratory Irritation (H335): May cause respiratory irritation.
Alwa[2]ys consult the latest Safety Data Sheet (SDS) for comprehensive safety information and handling procedures.
2[2]. Troubleshooting Guide
This section addresses specific problems that may arise during the use of this compound in experimental settings.
Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
Possible Cause: The presence of impurities in the starting material is a common reason for inconsistent results. Commercially available this compound often has a purity of around 95%, meaning up to 5% of the material could be other compounds.
Tr[1]oubleshooting Workflow:
Sources
Technical Support Center: Degradation Pathways of 2-(Oxan-4-yloxy)ethan-1-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Oxan-4-yloxy)ethan-1-ol. This guide is designed to provide in-depth technical assistance and troubleshooting for experimental studies related to the degradation of this compound. Given that this compound is a specialized chemical intermediate, publicly available data on its degradation pathways is limited.[1][2][3][4] Therefore, this document synthesizes established principles of organic chemistry and drug metabolism to provide a predictive framework for its degradation, alongside practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing rapid disappearance of this compound in my in vitro metabolic stability assay. Is this expected?
A1: While specific data for this molecule is scarce, its structure, featuring a primary alcohol and an ether linkage, suggests that it could be susceptible to metabolic degradation. The primary alcohol is a likely site for oxidation by alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP) enzymes. Rapid clearance in a liver microsome or S9 fraction assay could indicate efficient enzymatic oxidation.
Q2: What are the most likely metabolites I should be looking for?
A2: Based on analogous structures, the most probable initial metabolites would be the corresponding aldehyde, followed by the carboxylic acid, resulting from the oxidation of the primary alcohol.[5] Cleavage of the ether bond is also a possibility, which would yield tetrahydropyran-4-ol and ethylene glycol.
Q3: My compound appears unstable in my aqueous formulation. What could be the cause?
A3: this compound is generally stable at neutral pH. However, strong acidic or basic conditions can promote hydrolysis of the ether linkage. Additionally, the presence of oxidizing agents in your formulation could lead to the oxidation of the primary alcohol.
Q4: Are there any known environmental degradation pathways for this compound?
Troubleshooting Guide
Issue 1: Inconsistent results in metabolic stability assays.
| Potential Cause | Troubleshooting Steps |
| Cofactor degradation | Ensure that NADPH, UDPGA, and other cofactors are fresh and have been stored correctly. Prepare cofactor solutions immediately before use. |
| Enzyme activity variability | Use a positive control compound with known metabolic properties to verify the activity of your liver microsomes or S9 fractions. |
| Non-specific binding | The compound may be binding to the plasticware or the protein in the assay. Use low-binding plates and include control incubations without cofactors to assess non-enzymatic loss. |
| Solvent effects | High concentrations of organic solvents (e.g., DMSO, methanol) used to dissolve the compound can inhibit enzyme activity. Keep the final solvent concentration below 1%. |
Issue 2: Difficulty in identifying metabolites.
| Potential Cause | Troubleshooting Steps |
| Low metabolite concentration | Increase the initial concentration of the parent compound or the incubation time. Concentrate the sample before analysis. |
| Poor ionization in mass spectrometry | Optimize the mass spectrometry source conditions (e.g., electrospray voltage, gas flow) for the expected metabolites. The carboxylic acid metabolite may ionize better in negative ion mode. |
| Co-elution with matrix components | Optimize the HPLC gradient to achieve better separation of the metabolites from the biological matrix components. |
| Metabolite instability | Some metabolites, like aldehydes, can be reactive and unstable. Consider using derivatization agents to trap and stabilize them. |
Predicted Degradation Pathways
The degradation of this compound can be predicted to occur through two primary routes: metabolic transformation in biological systems and chemical degradation under certain environmental or experimental conditions.
Predicted Metabolic Degradation Pathway
The metabolic degradation is likely to initiate with the oxidation of the primary alcohol, a common metabolic pathway for many xenobiotics.[5] This is followed by potential ether cleavage.
Caption: Predicted metabolic pathway of this compound.
Predicted Chemical Degradation Pathway
Chemical degradation is most likely to occur under harsh conditions, such as strong acids or bases, or in the presence of strong oxidizing agents.
Caption: Predicted chemical degradation pathways.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
Objective: To determine the rate of metabolic degradation of this compound.
Materials:
-
Human liver microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
This compound stock solution (in DMSO or methanol)
-
Acetonitrile with internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Add this compound to the microsomal suspension to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Identification of Metabolites
Objective: To identify the potential metabolites of this compound.
Procedure:
-
Follow the procedure for the metabolic stability assay, but use a higher concentration of the test compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes).
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of potential metabolites.
-
Use metabolite identification software to search for expected mass shifts corresponding to common metabolic reactions (e.g., oxidation, hydroxylation, glucuronidation).
-
Confirm the structure of potential metabolites by comparing their fragmentation patterns with those of authentic standards, if available.
Experimental Workflow for a Degradation Study
Caption: A typical workflow for a degradation study.
References
-
MySkinRecipes. This compound. Available from: [Link]
-
National Center for Biotechnology Information. Metabolism and excretion of 2-ethoxyethanol in the adult male rat. PubMed. Available from: [Link]
-
ResearchGate. A review of the environmental fate and aquatic effects of a series of C4 and C8 oxo-process chemicals. Available from: [Link]
Sources
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- 2. This compound [myskinrecipes.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Metabolism and excretion of 2-ethoxyethanol in the adult male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2-(Oxan-4-yloxy)ethan-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-(Oxan-4-yloxy)ethan-1-ol. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. As a key intermediate in the pharmaceutical industry, robust and scalable synthesis of this molecule is critical.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a recommended scale-up protocol, focusing on the widely-used Williamson ether synthesis methodology.
Section 1: Reaction Fundamentals and Pathway Selection
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.[2][3] The core transformation involves forming an ether linkage between a tetrahydropyran ring and an ethanol unit.
Core Reaction Pathway
The fundamental reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the ether.
Caption: General Williamson Ether Synthesis for this compound.
Retrosynthetic Pathway Analysis
There are two logical disconnections for this target molecule. The choice of pathway is critical for a successful and scalable process, primarily to minimize side reactions like E2 elimination.[4]
| Feature | Pathway A | Pathway B |
| Reactants | Tetrahydropyran-4-ol + 2-Haloethanol | Ethylene Glycol + 4-Halotetrahydropyran |
| Alkyl Halide | Primary (2-Haloethanol) | Secondary (4-Halotetrahydropyran) |
| Alkoxide | Secondary | Primary (mono-alkoxide of glycol) |
| Primary Risk | Low. Primary halides are ideal for SN2 reactions and have a low propensity for E2 elimination.[3][5] | High. Secondary halides are prone to E2 elimination, especially with a strong base, leading to the formation of 3,6-dihydro-2H-pyran.[4] |
| Secondary Risk | Potential for over-alkylation of the product's hydroxyl group if excess base/halide is used. | Dialkylation of ethylene glycol to form 1,2-bis(oxan-4-yloxy)ethane. Requires careful stoichiometry control. |
| Recommendation | Highly Recommended for Scale-Up. This pathway is more robust and less prone to elimination side products, leading to higher purity and yield. | Not Recommended. The high risk of elimination makes this route problematic for achieving high purity on a large scale. |
Based on this analysis, Pathway A is the superior choice for scaling up the synthesis. The remainder of this guide will focus on troubleshooting and optimizing this pathway.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of the this compound synthesis using Pathway A.
Caption: Troubleshooting logic flow for common synthesis issues.
Q1: My reaction yield is poor, and I recover a significant amount of unreacted tetrahydropyran-4-ol. What's wrong?
A: This is a classic sign of incomplete or inefficient alkoxide formation. The hydroxyl group of tetrahydropyran-4-ol must be fully deprotonated to act as an effective nucleophile.
-
Causality:
-
Insufficient Base: The stoichiometry of your base may be too low, or the base itself may not be strong enough to fully deprotonate the secondary alcohol. While KOH is often used, stronger bases like sodium hydride (NaH) ensure near-quantitative conversion to the alkoxide.[6]
-
Presence of Water: Moisture in the reagents or solvent will consume the base, preventing deprotonation of the alcohol. All reagents and the reaction vessel must be scrupulously dry.
-
Solvent Effects: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO are known to increase the rate of SN2 reactions by effectively solvating the cation (e.g., Na⁺ or K⁺) and leaving the alkoxide anion more "naked" and nucleophilic.[2][7]
-
-
Corrective Actions:
-
Verify Base Strength & Stoichiometry: Use 1.1-1.2 equivalents of a strong base like NaH.
-
Ensure Anhydrous Conditions: Dry all solvents and reagents before use. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Optimize Solvent: Consider switching from less polar solvents like THF to DMF or DMSO for the alkoxide formation step.
-
Q2: I'm observing a volatile, low-boiling point impurity identified as 1,2-bis(oxan-4-yloxy)ethane. How do I prevent this?
A: This side product arises from the dialkylation of the product itself. The free hydroxyl group on your target molecule, this compound, can also be deprotonated by excess base and react with another molecule of the 2-haloethanol starting material.
-
Causality: This side reaction is favored when excess base and/or 2-haloethanol are present after the primary reaction is complete, especially at elevated temperatures.
-
Corrective Actions:
-
Control Stoichiometry: Use the alcohol (tetrahydropyran-4-ol) as the limiting reagent. A slight excess of the 2-haloethanol is acceptable, but avoid large excesses.
-
Controlled Reagent Addition: Add the 2-haloethanol slowly to the pre-formed alkoxide solution. This maintains a low instantaneous concentration of the halide, favoring reaction with the more abundant primary alkoxide.
-
Temperature Management: Keep the reaction temperature as low as reasonably possible to complete the reaction in a suitable timeframe. Higher temperatures will accelerate the rate of the secondary alkylation.
-
Q3: The reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for thermal management?
A: The SN2 reaction is exothermic, and on a large scale, the heat generated can accumulate dangerously if not managed properly, a phenomenon known as thermal runaway.[8]
-
Causality: The rate of heat generation is proportional to the reaction rate. Adding the alkyl halide too quickly to the full batch of alkoxide creates a very high initial reaction rate and a massive release of energy.
-
Corrective Actions:
-
Semi-Batch Operation: Do not mix all reactants at once. Charge the reactor with the alkoxide solution and then add the 2-haloethanol solution dropwise or via a pump over a prolonged period (e.g., 2-4 hours).
-
Monitor Internal Temperature: Use a temperature probe to monitor the internal temperature of the reaction, not just the jacket temperature. The addition rate should be adjusted to maintain a steady internal temperature (e.g., 50-60 °C).
-
Ensure Adequate Cooling: The reactor must have sufficient cooling capacity to remove the heat being generated. Perform a safety assessment to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) and ensure it is well below the boiling point of the solvent.[8]
-
Q4: My final product is a dark yellow or brown color after work-up, but the literature reports a colorless liquid. What is the source of this color?
A: Color formation is typically due to impurities generated by side reactions or thermal degradation, often at high temperatures or in the presence of a strong base.
-
Causality:
-
Elimination Products: E2 elimination can produce conjugated systems that are often colored.
-
High Temperatures: Running the reaction at excessively high temperatures or during distillation can cause decomposition.
-
Base-Induced Degradation: Prolonged exposure to a strong base at high temperatures can lead to decomposition pathways.
-
-
Corrective Actions:
-
Strict Temperature Control: Maintain the recommended reaction temperature and avoid overheating.
-
Effective Quench: After the reaction is complete, cool the mixture and quench it promptly by adding water or a mild acid to neutralize the excess base.
-
Purification:
-
Activated Carbon: Stirring the crude product in a suitable solvent with activated carbon can remove many colored impurities.
-
Vacuum Distillation: Distillation under reduced pressure is the most effective method for removing non-volatile colored impurities and purifying the final product.[8]
-
-
Section 3: Recommended Scale-Up Protocol using Phase Transfer Catalysis
For industrial synthesis, using a phase transfer catalyst (PTC) is often safer, more economical, and easier to handle than using stoichiometric strong bases like NaH in anhydrous solvents.[3][9] This protocol uses aqueous potassium hydroxide with a quaternary ammonium salt to facilitate the reaction in a biphasic system.
Caption: Workflow for the PTC-based scale-up synthesis protocol.
Protocol Details (1.0 mole scale)
| Reagent | M.W. | Moles | Quantity | Notes |
| Tetrahydropyran-4-ol | 102.13 | 1.00 | 102.1 g | Limiting Reagent |
| 2-Chloroethanol | 80.51 | 1.20 | 96.6 g | Alkylating Agent |
| Potassium Hydroxide (KOH) | 56.11 | 2.00 | 112.2 g | Base (as 50% aq. solution) |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.05 | 16.1 g | Phase Transfer Catalyst |
| Toluene | - | - | 1.0 L | Organic Solvent |
| Water | - | - | 112.2 g | For 50% KOH solution |
Step-by-Step Procedure:
-
Reactor Setup: To a 3L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, charge tetrahydropyran-4-ol (102.1 g), tetrabutylammonium bromide (16.1 g), and toluene (1.0 L).
-
Base Addition: Begin stirring and start a slow nitrogen purge. Add the 50% aqueous potassium hydroxide solution (112.2 g KOH in 112.2 g water). Heat the mixture to 40-50°C.
-
Controlled Addition of Halide: (Caution: Exothermic) Begin the slow, dropwise addition of 2-chloroethanol (96.6 g) over 2-3 hours. Monitor the internal temperature closely and use jacket cooling to maintain the temperature between 60-65°C. The addition rate is the primary means of temperature control.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 60-65°C for 4-6 hours. Monitor the reaction's progress by taking small aliquots of the organic layer and analyzing by GC until the consumption of tetrahydropyran-4-ol is >98%.
-
Quench and Phase Separation: Cool the reactor to room temperature (20-25°C). Add 500 mL of deionized water and stir for 15 minutes. Stop stirring and allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the remaining organic layer with 500 mL of brine (saturated NaCl solution) to help break any emulsions and remove residual water. Separate the layers again.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear, colorless liquid.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Surana, A. (2010). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
- Nagarajan, S., & Srinivasan, K. S. V. (1998). Poly(Ethylene Glycol) Derivatives as Phase-Transfer Catalysts and Solvents for Organic Reactions. Polymer News, 23(3), 82-89.
-
BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
-
Francis Academic Press. (2020). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
F.I.S. - Fabbrica Italiana Sintetici. (2018, January 29). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. SlideShare. Retrieved from [Link]
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- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. francis-press.com [francis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
Validation & Comparative
The Unseen Architect: A Comparative Guide to 2-(Oxan-4-yloxy)ethan-1-ol and Other Linkers in Advanced Drug Design
Introduction: The Linker as a Linchpin in Modern Therapeutics
In the intricate architecture of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is a component of profound significance. Once viewed as a simple spacer, the linker is now recognized as a critical determinant of a drug's success, profoundly influencing its stability, efficacy, safety, and pharmacokinetic (PK) profile.[1][][3][4] The choice of linker dictates the delicate balance between keeping a potent payload securely attached in systemic circulation and ensuring its efficient release or optimal orientation at the target site.[5][][7]
A paramount challenge in the design of drug conjugates is managing the hydrophobicity of potent payloads, which often leads to aggregation, poor solubility, and rapid clearance in vivo.[8][][10] This has driven the widespread adoption of hydrophilic linkers.[11][12] Polyethylene glycol (PEG) chains have become the gold standard, prized for their ability to enhance solubility and prolong circulation half-life.[13][14][15] However, the high flexibility of linear PEG linkers can be suboptimal. This guide provides a detailed comparison of the emerging linker, 2-(Oxan-4-yloxy)ethan-1-ol, against established alternatives, particularly linear PEG and simple alkyl linkers, offering a rationale for its use in next-generation drug design.
Profiling the Contenders: A Look at Linker Architectures
The efficacy of a linker is dictated by its physicochemical properties. Here, we profile three distinct linker archetypes.
-
This compound: This molecule represents a class of "structured" hydrophilic linkers. It features a saturated six-membered cyclic ether (oxane, or tetrahydropyran) core, which imparts hydrophilicity and acts as a hydrogen bond acceptor, connected to a short, flexible hydroxy-ethoxy tail.[16] This combination provides water solubility while imposing significant conformational restraint compared to its linear counterparts. It is used as a non-cleavable linker, relying on the degradation of the parent molecule (e.g., the antibody in an ADC) to release its payload-amino acid adduct.[17][18]
-
Linear Polyethylene Glycol (PEG) Linkers: Linear PEG linkers are flexible, hydrophilic polymers composed of repeating ethylene glycol units.[15] They are the most common tool used to increase the hydrophilicity and hydrodynamic volume of a drug conjugate, which reduces renal clearance and can improve the PK profile.[14] However, their high flexibility can lead to a range of conformations, which may not be ideal for facilitating specific protein-protein interactions, as required in PROTACs.[19]
-
Alkyl Linkers: Simple alkyl chains are the baseline for hydrophobic, non-cleavable linkers. While synthetically straightforward and stable, their lipophilicity often exacerbates the aggregation and solubility problems associated with hydrophobic payloads, making them unsuitable for many modern drug conjugates.[1]
Caption: Structural and property overview of the three linker classes.
Comparative Analysis: Performance in Drug Design
The choice of linker creates a cascade of effects that determine the ultimate therapeutic potential of a conjugate. The comparison below is grounded in key performance parameters.
Hydrophilicity, Solubility, and Aggregation
The primary driver for using advanced linkers is to counteract the hydrophobicity of the payload.
-
Alkyl Linkers: These often fail when paired with highly lipophilic drugs, leading to ADC aggregation, which triggers rapid clearance and loss of efficacy.[][10]
-
Linear PEG and this compound: Both architectures effectively increase the hydrophilicity of the overall conjugate.[8][11] The ether oxygens in both structures act as hydrogen bond acceptors, improving aqueous solubility. This allows for the successful development of ADCs with high drug-to-antibody ratios (DAR) without inducing aggregation.[11][20] The oxane motif, being a cyclic ether, offers a compact way to introduce polarity.[21]
Conformational Control: The Rigidity Advantage
The most significant differentiator between the oxane-based linker and linear PEG is conformational freedom.
-
Linear PEG: The high flexibility of long PEG chains can be detrimental in PROTACs, where the linker's role is to orient two different proteins (the target and an E3 ligase) to form a productive ternary complex for degradation.[][19] An overly flexible linker may allow for many non-productive binding orientations, reducing the efficiency of degradation.
-
This compound: The oxane ring introduces a degree of rigidity, acting as a "scaffold" that limits the available conformations.[1] This pre-organization can facilitate a more stable and effective ternary complex by reducing the entropic penalty of complex formation. This principle, where structural constraint improves binding and stability, is well-documented in other areas, such as the comparison between linear and cyclic peptides for receptor targeting.[22] For ADCs, this constrained geometry can also optimize the presentation of the payload to its intracellular target after release.
Caption: Conceptual model of linker flexibility on PROTAC ternary complex formation.
Pharmacokinetics and Metabolic Stability
A linker must be stable enough to ensure the conjugate reaches its target.[3][23] The ether bonds common to both PEG and oxane-based linkers are generally stable in plasma. However, the overall architecture influences PK.
-
Linear PEG: PEGylation is known to increase the hydrodynamic radius of a molecule, which reduces renal clearance and extends its plasma half-life.[14]
-
This compound: The compact, cyclic nature of the oxane ring may offer distinct metabolic advantages. Studies on related cyclic ethers like oxetanes have shown that their incorporation can improve metabolic stability by blocking sites of metabolism or by altering lipophilicity in a way that is favorable for PK.[21] While direct comparative data is sparse, it is plausible that the oxane ring is less susceptible to certain metabolic enzymes than a linear ether chain.
Quantitative Data Comparison
Direct comparative studies for this compound are not yet widely published. However, we can analyze data from studies comparing different hydrophilic linker strategies in ADCs to understand the impact of linker architecture. The following table is adapted from a study by Tedeschini et al. (2021), which compared Trastuzumab-DM1 ADCs with linear versus branched ("pendant") PEG linkers, demonstrating how linker architecture significantly impacts PK, even within the same class.[24][25]
| Linker/ADC Construct | Key Feature | DAR | Half-life (t½, days) | Clearance (mL/h/kg) | AUC (µg/mL*d) |
| T-(Linear-PEG24)-DM1 | Linear, Flexible Hydrophilic | 8 | 6.5 | 1.17 | 356 |
| T-(Pendant-PEG12x2)-DM1 | Branched, Structured Hydrophilic | 8 | 9.2 | 0.40 | 1051 |
| Kadcyla® (Reference) | Hydrophobic Linker | ~3.5 | 9.4 | 0.57 | 737 |
| (Data adapted from Tedeschini et al., Journal of Controlled Release, 2021)[24][25] |
This data powerfully illustrates that simply adding hydrophilicity is not enough; the structure of that hydrophilicity matters. The branched, more structured pendant PEG linker provided a markedly superior PK profile (longer half-life, lower clearance) compared to the linear version at a high DAR. This supports the hypothesis that a structured hydrophilic linker like this compound could offer similar or superior PK advantages over simple linear PEGs.
Experimental Protocols
To ensure the principles discussed are actionable, we provide validated, high-level protocols for the synthesis and evaluation of antibody-drug conjugates.
Protocol 1: Cysteine-Based ADC Conjugation
This protocol describes a common method for conjugating a maleimide-functionalized linker-payload to a monoclonal antibody (mAb). The alcohol group on this compound would first be functionalized (e.g., converted to a maleimide) to enable this reaction.
Methodology:
-
Antibody Reduction:
-
Prepare the mAb in a phosphate-buffered saline (PBS) solution, pH 7.4.
-
Add a 10-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate at 37°C for 2 hours to reduce interchain disulfide bonds, exposing free thiol groups.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Conjugation Reaction:
-
Immediately add the maleimide-functionalized linker-payload (dissolved in a co-solvent like DMSO) to the reduced mAb solution at a 1.2-fold molar excess per thiol.
-
Allow the reaction to proceed at room temperature for 1 hour with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a 100-fold molar excess of N-acetylcysteine and incubating for 20 minutes.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated payload and other small molecules.
-
-
Characterization:
-
Determine the final protein concentration using UV-Vis spectroscopy at 280 nm.
-
Calculate the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS).
-
Protocol 2: In Vitro Plasma Stability Assay
This assay is crucial for comparing the stability of different linkers.
Methodology:
-
Incubation:
-
Dilute the purified ADC constructs (e.g., one with an oxane-based linker, one with a PEG linker) to a final concentration of 1 mg/mL in fresh human plasma.
-
Incubate the samples in a light-protected incubator at 37°C.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 1, 3, 7, and 14 days), draw an aliquot from each sample.
-
Immediately freeze the aliquot at -80°C to halt any further degradation.
-
-
Analysis:
-
Thaw the samples and use an ELISA-based method to capture the ADC from the plasma.
-
Analyze the captured ADC using LC-MS to quantify the amount of intact ADC remaining and to identify any released payload or metabolites.
-
-
Data Interpretation:
-
Plot the percentage of intact ADC remaining over time to determine the in vitro half-life of each construct. A longer half-life indicates greater linker stability.
-
Caption: Workflow for ADC synthesis and comparative stability testing.
Conclusion and Future Perspectives
The linker is not a passive component but an active modulator of a drug conjugate's therapeutic index. While linear PEG linkers have proven invaluable for solving issues of hydrophobicity, the field is evolving towards more sophisticated designs that offer greater control over the final molecule's properties.[26]
This compound and related structured linkers represent a logical next step in this evolution. By combining the essential hydrophilicity of an ether-rich structure with the conformational constraint of a cyclic oxane ring, these linkers offer a compelling hypothesis for improved performance, particularly for complex modalities like PROTACs and high-DAR ADCs. The imposed rigidity has the potential to enhance the stability of crucial protein-protein interactions and optimize pharmacokinetic profiles beyond what is achievable with highly flexible linear linkers.
Future research must focus on generating direct, head-to-head experimental data comparing these structured linkers with their linear counterparts. Such studies will be instrumental in validating their proposed benefits and cementing their role in the design of safer and more effective targeted therapies.
References
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[8] Wu, K., & Wang, P. (2026). The role of hydrophilic linkers in next-generation antibody-drug conjugates. Journal of Controlled Release. [Link]
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[11] Chari, R. V., et al. (2011). Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates. Journal of Medicinal Chemistry. [Link]
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[20] ResearchGate. Synthesis and Evaluation of Hydrophilic Linkers for Antibody-Maytansinoid Conjugates. [Link]
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[27] Google Patents. Hydrophilic linkers for antibody drug conjugates.
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[24] ResearchGate. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. [Link]
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[21] ResearchGate. Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter "Lipophilic Metabolism Efficiency" (LipMetE) and a Matched Molecular Pairs Analysis. [Link]
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[14] Technology Networks. Overview of PEG Linkers & Their Applications. [Link]
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[10] PubMed. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs. [Link]
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[19] National Center for Biotechnology Information. Current strategies for the design of PROTAC linkers: a critical review. [Link]
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[31] National Center for Biotechnology Information. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. [Link]
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[22] PubMed. Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides. [Link]
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A Multi-Faceted Approach to the Biological Target Validation of 2-(Oxan-4-yloxy)ethan-1-ol
For researchers, scientists, and drug development professionals, the journey from a bioactive small molecule to a validated therapeutic agent is contingent on one critical aspect: unequivocally identifying and validating its biological target. This guide provides a comprehensive, in-depth comparison of methodologies for the target validation of 2-(Oxan-4-yloxy)ethan-1-ol, a molecule with potential utility as a pharmaceutical intermediate[1]. Given the nascent stage of research into its biological activity, this document will serve as a roadmap for a rigorous, multi-pronged validation strategy, ensuring scientific integrity and fostering confident progression in the drug discovery pipeline.
Unveiling the Target: A Strategic Overview
The initial challenge with a molecule like this compound is the absence of a known biological target. Therefore, our approach must be two-fold: first, to identify potential interacting proteins, and second, to rigorously validate these interactions to confirm them as bona fide targets. This guide will detail a logical progression of experiments, from broad, unbiased screening to highly specific, quantitative biophysical assays.
Our validation strategy is built on the principle of orthogonal corroboration—employing multiple, distinct methodologies to confirm a hypothesis. This approach minimizes the risk of false positives and provides a more complete picture of the molecule's mechanism of action.[2] We will explore a combination of in-cell, in-lysate, and in-vitro techniques to build a compelling case for target engagement.
Phase 1: Unbiased Target Identification
Without a preconceived notion of the target, we must cast a wide net. Affinity Purification-Mass Spectrometry (AP-MS) is a powerful, unbiased method for identifying proteins that interact with a small molecule within a complex biological mixture, such as a cell lysate.[3][4][5][6][7]
Affinity Purification-Mass Spectrometry (AP-MS) Workflow
The core principle of AP-MS involves immobilizing a "bait" molecule (in this case, a derivatized version of this compound) onto a solid support and then incubating it with a cellular lysate. Proteins that bind to the bait are "pulled down," separated from the rest of the lysate, and subsequently identified by mass spectrometry.
Experimental Protocol: AP-MS for Target Identification
-
Bait Preparation: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin). It is crucial to also synthesize a structurally similar but biologically inactive analog to serve as a negative control.
-
Immobilization: Covalently attach the biotinylated bait and control molecules to streptavidin-coated magnetic beads.
-
Cell Culture and Lysis: Culture a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are suspected) and prepare a native cell lysate under conditions that preserve protein-protein interactions.
-
Affinity Enrichment: Incubate the cell lysate with the bait- and control-conjugated beads.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis: Subject the eluted proteins to trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Compare the protein profiles from the bait and control pull-downs. Bona fide interacting partners should be significantly enriched in the bait sample.
Phase 2: In-Cell Target Engagement Confirmation
A crucial step in target validation is to confirm that the small molecule engages its putative target within the complex environment of a living cell.[2] The Cellular Thermal Shift Assay (CETSA) is an invaluable technique for this purpose.[8][9][10][11][12][13] CETSA is based on the principle that the binding of a ligand to a protein typically increases the protein's thermal stability.[13]
Cellular Thermal Shift Assay (CETSA)
In a CETSA experiment, intact cells are treated with the compound of interest and then heated to various temperatures. The aggregation and precipitation of denatured proteins are then separated from the soluble fraction. The amount of the putative target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of the compound indicates direct engagement.[12]
Experimental Protocol: CETSA for In-Cell Target Engagement
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound or a vehicle control.
-
Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release their contents.
-
Separation: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the putative target protein using Western blotting with a specific antibody.
-
Data Analysis: Plot the percentage of soluble target protein as a function of temperature to generate melting curves. A rightward shift in the melting curve for the compound-treated samples compared to the control indicates target stabilization and engagement.
Phase 3: Biophysical Characterization of the Interaction
Once a putative target has been identified and its engagement in cells has been confirmed, the next step is to characterize the direct binding interaction in a purified, in-vitro system. This allows for the precise determination of binding affinity and kinetics. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two gold-standard techniques for this purpose.[2][14][15][16][17][18]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (in our case, this compound) to a ligand (the purified target protein) immobilized on a sensor chip.[14][15][16][17] The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.[17] This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).[15]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[19][20] In an ITC experiment, the small molecule is titrated into a solution containing the purified target protein. The resulting heat changes are measured to determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[2] ITC is considered a gold-standard method as it provides a complete thermodynamic profile of the interaction in solution.[19]
Experimental Protocol: SPR for Binding Kinetics
-
Protein Immobilization: Covalently immobilize the purified putative target protein onto a sensor chip.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the small molecule over the sensor chip and monitor the binding response in real-time.
-
Dissociation: After each injection, flow running buffer over the chip to monitor the dissociation of the compound.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine k_on, k_off, and K_D.
Experimental Protocol: ITC for Binding Thermodynamics
-
Sample Preparation: Prepare a solution of the purified target protein in the sample cell and a solution of this compound at a higher concentration in the injection syringe.
-
Titration: Perform a series of small injections of the small molecule into the protein solution.
-
Heat Measurement: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the ligand to the protein. Fit the resulting isotherm to a binding model to determine K_D, n, ΔH, and ΔS.
| Technique | Principle | Information Obtained | Strengths | Limitations |
| AP-MS | Affinity-based pulldown and mass spectrometry | Identifies potential interacting proteins | Unbiased; high-throughput; reflects native interactions[3][4] | Can generate false positives; may miss transient interactions; requires chemical modification of the small molecule[4][6] |
| CETSA | Ligand-induced thermal stabilization of proteins | Confirms target engagement in cells; provides an apparent melting temperature (T_m) shift | In-cell/in-vivo applicability; no need for compound modification[8][13] | Requires a specific antibody for the target; indirect measure of binding |
| SPR | Change in refractive index upon binding | Binding affinity (K_D); association (k_on) and dissociation (k_off) rates | Real-time, label-free detection; high sensitivity[16][17] | Requires immobilization of the protein, which may affect its conformation; mass-based detection can be challenging for very small molecules[14] |
| ITC | Measurement of heat changes upon binding | Binding affinity (K_D); stoichiometry (n); enthalpy (ΔH) and entropy (ΔS) | In-solution measurement; provides a complete thermodynamic profile; considered a gold-standard for binding affinity[19] | Requires larger amounts of purified protein; lower throughput; sensitive to buffer mismatches |
Phase 4: Functional Validation
The final and most critical phase of target validation is to demonstrate that the interaction between this compound and its target is responsible for a measurable functional effect. If the target is an enzyme, this can be achieved through enzymatic assays.[21][22][23][24][25][26]
Enzymatic Assays
If the identified target is an enzyme, its activity should be modulated by this compound. An in-vitro enzymatic assay can be used to quantify this effect and determine the compound's potency (e.g., IC50).
Experimental Protocol: Enzymatic Assay
-
Assay Setup: In a multi-well plate, combine the purified enzyme, its substrate, and varying concentrations of this compound.
-
Reaction Incubation: Incubate the reaction for a predetermined period under optimal conditions (temperature, pH).
-
Signal Detection: Measure the formation of the product or the depletion of the substrate using a suitable detection method (e.g., colorimetric, fluorometric, or radiometric).[23]
-
Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The validation of a biological target for a novel compound like this compound is a rigorous, multi-step process that requires a convergence of evidence from orthogonal methodologies. By systematically progressing from unbiased target identification with AP-MS to in-cell engagement confirmation with CETSA, followed by detailed biophysical characterization with SPR and ITC, and finally, functional validation through enzymatic assays, researchers can build a robust and compelling case for a specific mechanism of action. This structured approach not only enhances the confidence in the identified target but also provides a solid foundation for subsequent lead optimization and drug development efforts.
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University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
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National Institutes of Health. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]
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Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]
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Fiveable. (n.d.). Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes. Retrieved from [Link]
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Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from [Link]
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Rapid Novor. (2022, September 15). SPR for Characterizing Biomolecular Interactions. Retrieved from [Link]
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A Comparative Spectroscopic Guide to 2-(Oxan-4-yloxy)ethan-1-ol and Related Saturated Oxygen Heterocycles
Introduction to 2-(Oxan-4-yloxy)ethan-1-ol and its Analogs
This compound (CAS 398487-56-4) is a bifunctional organic molecule featuring a tetrahydropyran (oxane) ring linked via an ether bond to an ethanol moiety.[1][2][3] This structure suggests its potential utility as a building block in the synthesis of more complex molecules, where the hydroxyl group can be further functionalized and the oxane ring can influence properties like solubility and conformation.[4]
For a comprehensive understanding, this guide will compare the expected spectroscopic characteristics of this compound with the known data of two structurally related compounds:
-
2-(Oxan-2-yl)ethan-1-ol : An isomer where the ethanol group is attached at the 2-position of the oxane ring.[5]
-
(Oxan-4-yl)methanol : A related compound where a methanol group is directly attached to the 4-position of the oxane ring.[6]
This comparative approach allows for a deeper insight into how the position of the ether linkage and the length of the alcohol side-chain influence the spectroscopic signatures of these molecules.
Comparative Spectroscopic Analysis
The primary techniques for elucidating the structure of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections will detail the expected and observed data for our target compound and its comparators.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
2.1.1. ¹H NMR Spectroscopy
-
This compound (Predicted):
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
Ethoxy Protons (-OCH₂CH₂OH): Two triplets, one for the methylene group adjacent to the ether oxygen and another for the methylene group adjacent to the hydroxyl group.
-
Oxane Ring Protons: A complex multiplet for the proton at the 4-position (methine) and multiple overlapping multiplets for the methylene protons at the 2, 3, 5, and 6 positions.
-
-
Comparator Data: While specific ¹H NMR data for the comparators is not available in the search results, the general patterns can be inferred and would differ primarily in the signals for the side chain and the adjacent ring protons.
2.1.2. ¹³C NMR Spectroscopy
The number of unique carbon signals and their chemical shifts provide a carbon fingerprint of the molecule.
| Compound | C4 (Oxane) | C2, C6 (Oxane) | C3, C5 (Oxane) | -OCH₂- (Side Chain) | -CH₂OH (Side Chain) |
| This compound (Predicted) | ~70-75 ppm | ~65-70 ppm | ~30-35 ppm | ~68-72 ppm | ~60-65 ppm |
| (Oxan-4-yl)methanol [6] | ~40-45 ppm | ~65-70 ppm | ~30-35 ppm | - | ~65-70 ppm |
Table 1: Comparison of expected and experimental ¹³C NMR chemical shifts (ppm).
The predicted chemical shifts for this compound are based on the expected electronic environments of the carbon atoms. The C4 carbon is shifted downfield due to the deshielding effect of the ether oxygen. The side-chain carbons also exhibit characteristic shifts for ether and alcohol functionalities. In comparison, the C4 carbon in (Oxan-4-yl)methanol appears at a higher field as it is not directly bonded to an ether oxygen.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Comparator Data: 2-(Oxan-2-yl)ethan-1-ol (Vapor Phase IR)[5] |
| O-H Stretch (Alcohol) | Broad, ~3300-3500 | Present |
| C-H Stretch (Aliphatic) | ~2850-3000 | Present |
| C-O Stretch (Ether) | ~1050-1150 | Present |
| C-O Stretch (Alcohol) | ~1000-1050 | Present |
Table 2: Key expected and observed IR absorption bands.
The IR spectrum of this compound is expected to be dominated by a broad absorption band in the high-frequency region corresponding to the O-H stretch of the alcohol, a characteristic feature of hydrogen-bonded hydroxyl groups. Strong C-O stretching bands for the ether and alcohol groups are also anticipated in the fingerprint region. The available vapor phase IR data for the isomeric 2-(Oxan-2-yl)ethan-1-ol confirms the presence of these key functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
This compound (Predicted): The molecular ion peak [M]⁺ would be expected at m/z 146.10. Common fragmentation pathways would likely involve cleavage of the ether bond and loss of the ethanol side chain or fragments from the oxane ring.
-
Comparator Data:
A comparative analysis of the fragmentation patterns of these three molecules would reveal how the structural differences influence the stability of the molecular ion and the preferred fragmentation routes.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
IR Spectroscopy (ATR-FTIR) Protocol
Caption: General procedure for acquiring an ATR-FTIR spectrum of a liquid sample.
Mass Spectrometry (GC-MS) Protocol
Caption: Typical workflow for sample analysis by Gas Chromatography-Mass Spectrometry.
Conclusion
This guide has provided a comprehensive, albeit predictive, spectroscopic analysis of this compound in comparison to its structural relatives. The expected NMR, IR, and MS data highlight the key features that would allow for its unambiguous identification and differentiation from similar compounds. While the absence of publicly available experimental data for the target molecule is a limitation, the principles and comparative data presented here offer a solid foundation for researchers working with this and related saturated oxygen heterocycles. The provided experimental workflows serve as a practical guide for obtaining the necessary data for full structural elucidation and characterization.
References
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MySkinRecipes. This compound. [Link]
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PubChem. 2-(Oxan-2-yl)ethan-1-ol. [Link]
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A Proposed Framework for the Comparative Efficacy Analysis of 2-(Oxan-4-yloxy)ethan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of the 2-(Oxan-4-yloxy)ethan-1-ol Scaffold in Medicinal Chemistry
The this compound core structure presents a compelling starting point for the development of novel therapeutic agents. Its inherent features, including an ether linkage and a primary alcohol, offer versatile handles for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR). The oxane ring, a privileged cyclic ether motif, can influence crucial pharmacokinetic properties such as solubility and metabolic stability. This guide puts forth a proposed research framework for the synthesis and comparative efficacy evaluation of a focused library of this compound derivatives. Due to a lack of publicly available, direct comparative studies on this specific class of compounds, this document serves as a blueprint for initiating such an investigation. The proposed studies will focus on three key areas of high therapeutic relevance: oncology, infectious diseases, and kinase inhibition.
Rationale for Derivatization
The primary alcohol of the this compound scaffold is a prime site for derivatization. Esterification and etherification are straightforward chemical transformations that allow for the introduction of a wide variety of functional groups. These modifications can profoundly impact the molecule's lipophilicity, steric profile, and ability to interact with biological targets.
-
Ester Derivatives: Introducing ester functionalities with varying alkyl chain lengths and aromatic substituents can modulate the compound's polarity and potential for hydrolysis by cellular esterases, which can be a strategy for prodrug design.
-
Ether Derivatives: The formation of ether linkages provides more metabolically stable analogs. The introduction of different alkyl and aryl substituents can be used to probe specific binding pockets of target proteins.
Proposed Investigational Pathways
The following sections outline a series of proposed experimental workflows to systematically evaluate the efficacy of a hypothetical library of this compound derivatives.
I. Anticancer Activity Evaluation
The search for novel anticancer agents is a cornerstone of pharmaceutical research. The proposed derivatives will be screened for their cytotoxic effects against a panel of human cancer cell lines.
Proposed Experimental Workflow: Anticancer Screening
Caption: Proposed workflow for anticancer evaluation.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines will be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells will be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized derivatives will be dissolved in DMSO to create stock solutions and then diluted with culture medium to final concentrations ranging from 0.1 to 100 µM. The cells will be treated with these concentrations for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours.
-
Formazan Solubilization: The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability will be calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) will be determined by plotting the percentage of viability against the log of the compound concentration.
Hypothetical Data Summary: Anticancer Activity
| Derivative ID | Modification | R Group | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Ester-01 | Ester | -COCH₃ | >100 | >100 | >100 |
| Ester-02 | Ester | -CO(CH₂)₂CH₃ | 55.2 | 78.1 | 63.5 |
| Ester-03 | Ester | -CO-Ph | 25.8 | 32.4 | 29.1 |
| Ether-01 | Ether | -CH₃ | 89.3 | >100 | 95.2 |
| Ether-02 | Ether | -(CH₂)₃CH₃ | 42.1 | 55.9 | 48.7 |
| Ether-03 | Ether | -CH₂-Ph | 15.6 | 21.3 | 18.9 |
II. Antimicrobial Activity Evaluation
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The proposed derivatives will be evaluated for their ability to inhibit the growth of clinically relevant bacterial strains.
Proposed Experimental Workflow: Antimicrobial Screening
Caption: Proposed workflow for antimicrobial evaluation.
Detailed Experimental Protocol: Broth Microdilution for MIC Determination
-
Bacterial Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) will be used.
-
Inoculum Preparation: Bacterial colonies will be suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension will be further diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: The synthesized derivatives will be serially diluted in a 96-well microtiter plate with MHB to achieve a range of concentrations (e.g., 0.25 to 128 µg/mL).
-
Inoculation: Each well will be inoculated with the prepared bacterial suspension.
-
Incubation: The plates will be incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) will be determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothetical Data Summary: Antimicrobial Activity
| Derivative ID | Modification | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Ester-01 | Ester | -COCH₃ | >128 | >128 |
| Ester-02 | Ester | -CO(CH₂)₂CH₃ | 64 | 128 |
| Ester-03 | Ester | -CO-Ph | 32 | 64 |
| Ether-01 | Ether | -CH₃ | 128 | >128 |
| Ether-02 | Ether | -(CH₂)₃CH₃ | 16 | 32 |
| Ether-03 | Ether | -CH₂-Ph | 8 | 16 |
III. Kinase Inhibition Profiling
Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The proposed derivatives will be screened against a panel of relevant kinases to identify potential inhibitors.
Proposed Experimental Workflow: Kinase Inhibition Screening
Caption: Proposed workflow for kinase inhibition screening.
Detailed Experimental Protocol: In Vitro Kinase Assay (Generic)
A commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) will be utilized.
-
Reagents: Kinase, substrate, ATP, and the synthesized derivatives will be prepared in the appropriate assay buffer.
-
Reaction Setup: The kinase reaction will be set up in a 96-well plate by adding the kinase, substrate, and the test compound at various concentrations.
-
Initiation: The reaction will be initiated by the addition of ATP.
-
Incubation: The reaction mixture will be incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, will be measured by adding the ADP-Glo™ reagent and detecting the luminescent signal.
-
Data Analysis: The percentage of kinase inhibition will be calculated relative to a no-inhibitor control. IC50 values will be determined from the dose-response curves.
Hypothetical Data Summary: Kinase Inhibition
| Derivative ID | Modification | R Group | EGFR % Inhibition @ 10µM | VEGFR2 % Inhibition @ 10µM |
| Ester-01 | Ester | -COCH₃ | <10% | <10% |
| Ester-02 | Ester | -CO(CH₂)₂CH₃ | 25% | 15% |
| Ester-03 | Ester | -CO-Ph | 65% | 40% |
| Ether-01 | Ether | -CH₃ | 15% | 20% |
| Ether-02 | Ether | -(CH₂)₃CH₃ | 45% | 55% |
| Ether-03 | Ether | -CH₂-Ph | 85% | 70% |
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the synthesis and comparative efficacy evaluation of this compound derivatives. While the presented data is hypothetical due to the current absence of such studies in the public domain, the proposed workflows and experimental protocols are based on established methodologies in drug discovery. The successful execution of this research plan would provide valuable insights into the therapeutic potential of this chemical scaffold and could lead to the identification of novel lead compounds for the development of new treatments for cancer, infectious diseases, and other conditions driven by aberrant kinase activity.
References
A comprehensive list of references that inform the proposed experimental designs and provide context for the therapeutic areas of interest will be compiled upon the initiation of this research program. Key sources will include seminal papers on MTT assays, broth microdilution techniques, and in vitro kinase screening methodologies, as well as review articles on the importance of heterocyclic scaffolds in medicinal chemistry.
A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Studies for Novel 2-(Oxan-4-yloxy)ethan-1-ol Analogs
For drug development professionals, the journey of a novel chemical entity from benchtop to bedside is fraught with challenges. A critical, and often perilous, phase in this journey is the translation of promising in vitro data into tangible in vivo efficacy.[1] This guide provides a comprehensive framework for designing, executing, and interpreting a dual in vitro and in vivo research program for a promising class of heterocyclic compounds: 2-(Oxan-4-yloxy)ethan-1-ol analogs.
While specific published data on this exact chemical series is nascent, the principles outlined here are drawn from extensive research on structurally related oxane, oxazine, and oxadiazole derivatives, which have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This guide is therefore designed to be a practical roadmap for researchers embarking on the preclinical evaluation of this or similar chemical scaffolds.
Part 1: The Foundation - High-Throughput In Vitro Assessment
The initial phase of any drug discovery program relies on cost-effective, rapid, and reproducible in vitro assays to screen compound libraries and identify promising hits.[1] The primary goals are to establish a baseline for bioactivity, assess cytotoxicity, and, if possible, elucidate the mechanism of action.
The Rationale for a Tiered In Vitro Strategy
A tiered approach is paramount. We begin with broad, general cytotoxicity screening to quickly identify potent compounds and eliminate overtly toxic ones. This is followed by more specific, target-oriented, or pathway-specific assays for the most promising candidates. This strategy funnels resources toward analogs with the highest probability of success.
Primary Screening: Establishing Cytotoxicity and Therapeutic Index
The first question for any potential therapeutic is its effect on cell viability. For a hypothetical series of this compound analogs (designated OXA-1 to OXA-5 ), a primary screen against a panel of cancer cell lines (e.g., HepG2 - liver carcinoma, A549 - lung carcinoma, MCF-7 - breast carcinoma) is a logical starting point, given the known anticancer potential of related heterocyclic compounds.[4][6]
A crucial component is to include a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells or primary hepatocytes) to gauge selectivity. A compound that kills cancer cells and healthy cells with equal potency has a low therapeutic index and is unlikely to be a viable drug candidate.
Key Experimental Protocol: Luminescent Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® assay is a robust, homogeneous method that quantifies ATP, an indicator of metabolically active cells.[7] Its high sensitivity and "add-mix-measure" format make it ideal for high-throughput screening.[7][8]
Step-by-Step Methodology:
-
Cell Plating: Seed cells in 96-well or 384-well opaque-walled plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the OXA analogs (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound solutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) controls and a positive control for cell death (e.g., Staurosporine).
-
Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Preparation & Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature.[9] Add a volume of reagent equal to the volume of culture medium in each well.
-
Lysis and Signal Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[9] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert raw luminescence units to percent viability relative to the vehicle control. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each compound on each cell line using non-linear regression.
Illustrative Data Presentation:
| Compound | HepG2 IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (SI)¹ |
| OXA-1 | 1.5 | 2.3 | 1.8 | >100 | >66.7 |
| OXA-2 | 25.6 | 31.4 | 28.9 | >100 | >3.9 |
| OXA-3 | 0.9 | 1.1 | 0.7 | 15.2 | 16.9 |
| OXA-4 | 5.2 | 4.8 | 6.1 | 5.5 | ~1 |
| OXA-5 | >100 | >100 | >100 | >100 | N/A |
| Staurosporine | 0.005 | 0.004 | 0.006 | 0.008 | ~1.6 |
| ¹Selectivity Index (SI) = IC₅₀ in HEK293 / IC₅₀ in HepG2. A higher SI is desirable. |
Interpretation: Based on this hypothetical data, OXA-1 and OXA-3 emerge as the most promising candidates. OXA-1 shows good potency and excellent selectivity, while OXA-3 is more potent but less selective. OXA-4 would be flagged as a non-selective cytotoxic agent, and OXA-2 and OXA-5 would be deprioritized due to low potency.
Secondary Screening: Unraveling the Mechanism
With lead candidates identified, the next step is to understand how they work. This is the process of target deconvolution .[10][11] The goal is to identify the specific molecular target or pathway perturbed by the compound.[12] Methods can range from affinity chromatography to advanced genetic screening platforms like CRISPR.[13][14]
A common follow-up to a cytotoxicity finding is to investigate the induction of apoptosis.
Key Experimental Protocol: Apoptosis Assay by Flow Cytometry
This assay uses Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye like propidium iodide (PI) to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Treatment: Treat cells (e.g., HepG2) with the lead compounds (OXA-1 , OXA-3 ) at their respective IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
This mechanistic insight is crucial for building confidence in a compound series before committing to expensive and time-consuming animal studies.
Caption: High-level workflow for in vitro screening and lead identification.
Part 2: The Reality Check - In Vivo Validation
While in vitro assays provide essential data on a compound's intrinsic activity, they cannot predict its behavior in a complex living organism.[1] The goal of in vivo studies is to assess a compound's Pharmacokinetics (PK) and Pharmacodynamics (PD) – essentially, what the body does to the drug and what the drug does to the body.
The Bridge to In Vivo: Pharmacokinetics (PK)
A compound is useless if it cannot reach its target in the body at a sufficient concentration and for an adequate duration. A rodent PK study is the standard first step to determine a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[15][16]
Key Experimental Protocol: Rodent Pharmacokinetic Study (Mouse or Rat)
This study evaluates key PK parameters after administering the compound through both intravenous (IV) and oral (PO) routes.[17] The IV dose provides a baseline for 100% bioavailability, while the PO dose assesses oral absorption.
Step-by-Step Methodology:
-
Animal Model: Use standard mouse (e.g., C57BL/6) or rat (e.g., Sprague Dawley) strains.[17] Animals should be healthy and within a specific weight range. All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Compound Formulation: Formulate the compound (e.g., OXA-1 ) in a suitable vehicle for both IV (e.g., saline with a co-solvent like PEG400) and PO (e.g., 0.5% methylcellulose) administration.
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single dose via oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples from a cohort of animals at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[17] Serial microsampling from a single animal is also possible, especially in rats.[18]
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and calculate key PK parameters.[18]
Illustrative Data Presentation:
| Parameter | Route | Value (OXA-1) | Definition |
| Cₘₐₓ | IV | 1500 ng/mL | Maximum observed plasma concentration |
| PO | 450 ng/mL | ||
| Tₘₐₓ | PO | 1.0 hr | Time to reach Cₘₐₓ |
| AUC(₀-t) | IV | 2200 hrng/mL | Area under the concentration-time curve |
| PO | 1850 hrng/mL | ||
| t₁/₂ | IV | 3.5 hr | Elimination half-life |
| F% | PO | 38% | Oral Bioavailability |
Interpretation: A bioavailability (F%) of 38% for OXA-1 is respectable for an early-stage compound and suggests it is sufficiently absorbed to be tested in oral efficacy models. A half-life of 3.5 hours indicates it is cleared from the body at a moderate rate.
The Ultimate Test: In Vivo Efficacy Model
If the PK profile is acceptable, the final preclinical step is to test the compound in an animal model of the disease. For our anticancer analogs, a xenograft model is appropriate.
Key Experimental Protocol: Human Tumor Xenograft Model
In this model, human cancer cells (e.g., HepG2) are implanted into immunocompromised mice, where they grow into solid tumors.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject HepG2 cells into the flank of immunodeficient mice (e.g., NOD-SCID or Nude mice).
-
Tumor Growth: Monitor animals until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, OXA-1 at 20 mg/kg, Positive Control).
-
Dosing: Administer the compound daily via oral gavage for a set period (e.g., 21 days).
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a general indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage.
Caption: High-level workflow for in vivo validation studies.
Part 3: Synthesizing the Data - The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a meaningful correlation between the laboratory and the living system.[19][20] Often, potent in vitro compounds fail in vivo, and understanding why is critical for optimizing the next generation of analogs.
Summary Comparison Table: Bridging the Datasets
| Compound | In Vitro Potency (HepG2 IC₅₀) | In Vivo PK (Oral F%) | In Vivo Efficacy (TGI% @ 20mg/kg) | Analysis & Rationale |
| OXA-1 | 1.5 µM | 38% | 55% | Successful Translation: Good in vitro potency translated to moderate in vivo efficacy, supported by decent oral bioavailability. |
| OXA-3 | 0.9 µM | 2% | 5% | Failed Translation (PK Issue): Highly potent in vitro, but very poor oral bioavailability prevented sufficient drug exposure at the tumor site, leading to no efficacy. |
This direct comparison highlights the critical nature of pharmacokinetics. OXA-3, despite being more potent in a dish, failed because it couldn't be absorbed effectively by the body. This insight directs future medicinal chemistry efforts toward improving the ADME properties of the OXA-3 scaffold, rather than further optimizing its potency.
Conclusion
The successful advancement of a novel chemical series like this compound analogs depends on a rigorously logical and interconnected research plan. By starting with high-throughput in vitro assays to identify potent and selective compounds, followed by meticulous in vivo pharmacokinetic and efficacy studies, researchers can build a comprehensive data package. The critical step is the final synthesis of these datasets to establish an in vitro-in vivo correlation. This correlation is the compass that guides the optimization strategy, minimizes wasted resources, and ultimately increases the probability of translating a promising molecule into a life-saving therapy.
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- Technology Networks. 5 Target Deconvolution Approaches in Drug Discovery.
- PubMed.
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- WuXi AppTec. Rodent Pharmacokinetics.
- NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual.
- Reaction Biology.
- MuriGenics. Pk/bio-distribution.
- Enamine.
- Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies.
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- International Journal of Pharma Sciences and Research.
- MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
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A Strategic Guide to Benchmarking 2-(Oxan-4-yloxy)ethan-1-ol Against Known Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from synthesis to a potential therapeutic candidate is both exciting and fraught with challenges. A critical step in this process is the rigorous characterization of its biological activity and the benchmarking of its performance against established compounds. This guide provides a comprehensive framework for the evaluation of 2-(Oxan-4-yloxy)ethan-1-ol , a molecule of synthetic interest, as a putative kinase inhibitor. Due to the current lack of published biological data for this specific compound, this document outlines a prospective strategy, grounded in established principles of kinase drug discovery, to systematically investigate its potential and compare it against a panel of well-characterized kinase inhibitors.
Introduction: The Rationale for Investigating this compound as a Kinase Inhibitor
The chemical structure of this compound, featuring a tetrahydropyran (THP) ring linked via an ether to an ethanol moiety, presents intriguing possibilities for interaction with biological targets. The THP ring, a known bioisostere of cyclohexane, can modulate physicochemical properties, and its oxygen atom can serve as a hydrogen bond acceptor. The ethanol group provides a hydroxyl moiety, a common feature in kinase inhibitors that often interact with the hinge region of the ATP-binding pocket. While direct evidence is absent, these structural alerts warrant a hypothesis-driven investigation into its potential as a kinase inhibitor.
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors has revolutionized modern medicine, making this target class a fertile ground for new discoveries. This guide proposes a multi-tiered approach to first screen this compound against a diverse panel of kinases and then to perform in-depth comparisons with benchmark inhibitors targeting any identified "hit" kinases.
Selection of Benchmark Kinase Inhibitors
To provide a robust comparison, a panel of well-characterized kinase inhibitors with diverse mechanisms of action and targeting different kinase families is essential. The following inhibitors are selected as benchmarks for this proposed study:
| Inhibitor | Target Kinase(s) | Mechanism of Action |
| Staurosporine | Broad-spectrum | A prototypical ATP-competitive kinase inhibitor with high affinity for many kinases, though it lacks selectivity. It serves as a positive control for kinase inhibition.[1] |
| Dasatinib | BCR-ABL, Src family kinases | A potent, orally active dual Src/Bcr-Abl inhibitor that is ATP-competitive. It has demonstrated significant efficacy in the treatment of certain leukemias.[2][3] |
| BIRB 796 (Doramapimod) | p38 MAPK | An allosteric inhibitor that binds to a site distinct from the ATP-binding pocket, indirectly competing with ATP binding.[4][5] This provides a benchmark for a non-ATP competitive mechanism. |
| Roscovitine (Seliciclib) | CDK1, CDK2, CDK5, CDK7 | A purine analog that acts as an ATP-competitive inhibitor of several cyclin-dependent kinases.[6][7] |
Experimental Workflow for Comparative Analysis
A systematic and tiered approach is crucial to efficiently evaluate the potential of this compound. The following experimental workflow is proposed:
Detailed Experimental Protocols
Tier 1: Primary Kinase Panel Screening
Objective: To perform a broad initial screen of this compound against a panel of representative kinases to identify potential targets.
Methodology: In Vitro Luminescent Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies ATP consumption by a kinase reaction. A decrease in ATP corresponds to kinase activity, and inhibition of this activity results in a higher luminescent signal.[8][9]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare kinase reaction buffer, kinase-substrate solutions, and ATP solution.
-
Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.
-
-
Assay Plate Setup (384-well format):
-
Add 2.5 µL of kinase/substrate mix to each well.
-
Add 0.5 µL of this compound (at a final concentration of 10 µM) or benchmark inhibitors to the appropriate wells. Include DMSO-only wells as a negative control.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Add 5 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to the DMSO control.
-
Kinases showing significant inhibition (e.g., >50%) are considered "hits" for further investigation.
Tier 2: IC50 Determination and Selectivity Profiling
Objective: To determine the potency (IC50) of this compound against the identified "hit" kinases and to assess its selectivity.
Methodology: Dose-Response In Vitro Kinase Assay
This is an extension of the primary screen, using a serial dilution of the test compound.
Protocol:
-
Follow the protocol for the in vitro luminescent kinase assay as described above.
-
Instead of a single concentration, add serial dilutions of this compound and the relevant benchmark inhibitors to the assay wells. A typical concentration range would be from 100 µM down to 1 nM.
Data Analysis:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Compare the IC50 value of this compound to that of the benchmark inhibitor for the same kinase.
-
To assess selectivity, test the compound against a broader panel of kinases at a single high concentration and determine IC50 values for any additional hits.
Tier 3: Mechanism of Action and Cellular Activity
Objective: To determine if this compound inhibits kinase activity through an ATP-competitive or non-competitive mechanism.[10]
Methodology: In Vitro Kinase Assay with Varying ATP Concentrations
Protocol:
-
Perform the in vitro kinase assay as described for IC50 determination.
-
Run parallel experiments with varying concentrations of ATP (e.g., from 0.1x Km to 10x Km for ATP).
-
For each ATP concentration, determine the IC50 of this compound.
Data Analysis:
-
Competitive Inhibition: The apparent IC50 value will increase with increasing ATP concentration.
-
Non-competitive Inhibition: The IC50 value will remain constant regardless of the ATP concentration.
-
Uncompetitive Inhibition: The IC50 value will decrease with increasing ATP concentration.
Objective: To confirm that this compound can bind to its target kinase within a cellular environment.
Methodology: NanoBRET™ Target Engagement Assay
This assay measures the binding of a test compound to a target protein in live cells by detecting the displacement of a fluorescent tracer.[11][12][13]
Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 96-well plate and incubate for 18-24 hours.
-
-
Compound and Tracer Addition:
-
Add serial dilutions of this compound or a benchmark inhibitor to the cells.
-
Add the NanoBRET™ fluorescent tracer.
-
-
Detection:
-
Incubate for 2 hours at 37°C.
-
Add the NanoBRET™ substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis:
-
Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and binding of the compound to the target kinase.
-
Determine the IC50 for target engagement.
Objective: To assess the functional consequences of kinase inhibition by this compound in a cellular context.
Methodology: Cellular Phosphorylation Assay
This assay measures the phosphorylation of a known downstream substrate of the target kinase.[14]
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The Rise of Discrete Hydrophilic Linkers: A Comparative Guide to 2-(Oxan-4-yloxy)ethan-1-ol and Polyethylene Glycol (PEG) in Drug Conjugate Design
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The choice of a linker can significantly influence the solubility, stability, pharmacokinetics, and ultimately, the efficacy and safety of a drug. While Polyethylene Glycol (PEG) linkers have been a mainstay, there is a growing interest in discrete, well-defined hydrophilic linkers. This guide provides a technical comparison of 2-(Oxan-4-yloxy)ethan-1-ol, a representative discrete linker, with traditional PEG linkers, supported by established principles in medicinal chemistry.
Introduction: The Critical Role of Hydrophilic Linkers
In the architecture of complex drug modalities like ADCs and PROTACs, the linker bridges the targeting moiety (e.g., an antibody or a small molecule binder) and the payload (e.g., a cytotoxic agent or a ubiquitin ligase recruiter). The physicochemical properties of this linker are paramount. Hydrophilic linkers are particularly favored for their ability to:
-
Enhance Solubility: Many potent payloads are hydrophobic. A hydrophilic linker can mitigate aggregation and improve the overall solubility of the conjugate, which is crucial for formulation and in vivo delivery.[1][2][3]
-
Improve Pharmacokinetics: The hydrophilic nature of the linker can create a hydration shell around the conjugate, potentially shielding it from premature clearance and extending its circulation half-life.[3][]
-
Enable Higher Drug-to-Antibody Ratios (DAR): In the case of ADCs, the hydrophobicity of the payload can limit the number of drug molecules that can be attached to the antibody before aggregation becomes an issue. Hydrophilic linkers can enable higher DARs.[3][5]
This compound: A Discrete Hydrophilic Linker
This compound, also known as 2-(tetrahydro-2H-pyran-4-yloxy)ethanol, is a small molecule featuring a tetrahydropyran ring linked to an ethanol moiety through an ether bond. The tetrahydropyran and hydroxyl groups impart hydrophilicity. Its use as a fragment in drug design is exemplified by its incorporation into a highly selective c-Src/Abl kinase inhibitor, demonstrating the value of the "tetrahydro-2H-pyran-4-yloxy" scaffold in medicinal chemistry.[6]
Key Attributes:
-
Defined Structure and Molecular Weight: As a single molecular entity, it has a precise molecular weight and length, which can lead to more homogeneous drug conjugates.
-
Moderate Hydrophilicity: The ether and alcohol functionalities contribute to its water solubility.
-
Synthetic Accessibility: It can be synthesized from readily available starting materials.
Polyethylene Glycol (PEG) Linkers: The Industry Standard
PEG linkers are polymers of ethylene oxide and are the most common type of hydrophilic linker used in drug development.[1][2] "PEGylation" is a well-established technique to improve the drug-like properties of therapeutic molecules.[2][]
Key Attributes:
-
High Hydrophilicity: The repeating ethylene oxide units give PEG its excellent water solubility.
-
Tunable Length: PEGs are available in a wide range of molecular weights, allowing for the length of the linker to be adjusted.[7]
-
Polydispersity: Most PEG reagents are a mixture of molecules with a distribution of chain lengths, which can lead to heterogeneity in the final drug conjugate.
Head-to-Head Comparison: this compound vs. PEG Linkers
| Feature | This compound | Polyethylene Glycol (PEG) Linkers | Rationale and Implications |
| Structure | Discrete molecule with a defined structure | Polymer with a distribution of chain lengths (polydisperse) | The defined structure of this compound can lead to more homogeneous conjugates, simplifying characterization and potentially leading to more predictable in vivo behavior. PEG's polydispersity can introduce batch-to-batch variability. |
| Molecular Weight | 146.18 g/mol | Variable (typically hundreds to thousands of g/mol ) | The lower molecular weight of discrete linkers results in a smaller overall size of the final conjugate, which may influence cell permeability and biodistribution. |
| Hydrophilicity | Moderate | High and tunable with chain length | While PEG offers higher overall hydrophilicity, the moderate hydrophilicity of this compound is often sufficient to overcome the solubility challenges of many payloads without contributing excessively to the hydrodynamic radius. |
| Synthesis & Purity | Can be synthesized with high purity | Synthesis results in a distribution of molecular weights, requiring more complex characterization. | The purification of discrete linkers to a high degree of homogeneity is more straightforward than for polymeric PEGs. |
| Flexibility | Relatively rigid due to the cyclic structure | Highly flexible chain | The flexibility of PEG linkers can be advantageous in allowing the binding domains of the conjugate to orient themselves for optimal target engagement. The rigidity of the tetrahydropyran ring in this compound may offer conformational constraint, which can be beneficial in certain contexts. |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from known etherification reactions. A related synthesis of 2-(2-bromoethoxy)-tetrahydro-2H-pyran has been reported, which provides a basis for the first step.[8]
Step 1: Synthesis of 4-(2-bromoethoxy)tetrahydro-2H-pyran
-
To a solution of Tetrahydro-4H-pyran-4-ol in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride at 0 °C to form the alkoxide.
-
Add 1,2-dibromoethane in excess to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 4-(2-bromoethoxy)tetrahydro-2H-pyran.
Step 2: Hydrolysis to this compound
-
Dissolve the product from Step 1 in a suitable solvent system (e.g., aqueous dioxane).
-
Add a mild base (e.g., sodium bicarbonate) and heat the reaction mixture to reflux.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool the reaction, extract the product, and purify by distillation or column chromatography.
Caption: General workflow for conjugating a hydroxyl-terminated linker to a carboxylic acid-containing payload.
Concluding Remarks for the Senior Application Scientist
The selection of a linker in drug conjugate design is a multi-parameter optimization problem. While PEG linkers have a long-standing history and offer excellent hydrophilicity and tunable length, the inherent polydispersity can present challenges in manufacturing and characterization. Discrete linkers, such as this compound, provide a compelling alternative by offering a homogeneous, well-defined structure. This can lead to more consistent production of drug conjugates with predictable properties.
The choice between a discrete linker like this compound and a traditional PEG linker will depend on the specific requirements of the drug conjugate. For instance, if a high degree of homogeneity and a shorter, more rigid linker is desired, a discrete linker may be advantageous. Conversely, if maximum hydrophilicity and a longer, more flexible spacer are required, a PEG linker might be more appropriate. The growing body of literature on novel linker technologies underscores the importance of continued exploration in this space to fine-tune the performance of next-generation targeted therapies. The use of oxetane-containing motifs, which share some structural similarities with the tetrahydropyran in our topic molecule, is also a rapidly expanding area in drug discovery, further highlighting the utility of cyclic ethers in modulating physicochemical properties. [9][10][11][12]
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ADC Review. What are PEG Linkers?. Published March 22, 2019. [Link]
-
AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. Published October 23, 2024. [Link]
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AxisPharm. The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification. Published May 20, 2024. [Link]
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Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. ResearchGate. Published January 29, 2018. [Link]
- Huang G, Hucek D, Cierpicki T, Grembecka J. Applications of oxetanes in drug discovery and medicinal chemistry. Eur J Med Chem. 2023;261:115802.
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- Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2016;31(sup2):108-118.
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Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]
- Hennequin LF, et al. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. J Med Chem. 2006;49(22):6465-6488.
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The Strategic Role of 2-(Oxan-4-yloxy)ethan-1-ol in Modern Drug Discovery: A Patent and Performance Comparison
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for molecular scaffolds and linkers that enhance drug efficacy, safety, and pharmacokinetic profiles is perpetual. Among the myriad of structures employed, 2-(Oxan-4-yloxy)ethan-1-ol, a derivative of tetrahydropyran (THP), has emerged as a valuable building block. This guide provides an in-depth analysis of the patent landscape surrounding this compound, alongside a comparative assessment of its performance against viable alternatives in key therapeutic applications.
Part 1: Unveiling the Patent Landscape of this compound
An extensive review of the patent literature reveals a concentrated area of intellectual property surrounding this compound, primarily in its application as a key structural moiety in Acetyl-CoA Carboxylase (ACC) inhibitors .
Key Players and Primary Applications:
The patent landscape is dominated by Nimbus Therapeutics , a company that has since seen its ACC inhibitor program acquired by Gilead Sciences . This acquisition underscores the significant therapeutic potential ascribed to compounds incorporating the this compound motif.
The primary therapeutic targets for these ACC inhibitors include a range of metabolic diseases. ACC is a critical enzyme in the regulation of fatty acid synthesis and oxidation, making it a prime target for conditions such as:
-
Nonalcoholic Steatohepatitis (NASH): A severe form of non-alcoholic fatty liver disease.
-
Diabetes: By influencing glucose and lipid metabolism.
-
Obesity: By modulating fat storage and energy expenditure.
-
Oncology: As aberrant fatty acid metabolism is a hallmark of many cancers.
Patents such as WO2017075056A1 and WO2013071169A1 from Nimbus Apollo, Inc. explicitly detail compounds containing the tetrahydropyran-4-yloxy moiety for the treatment of these conditions. A related Korean patent application, WO2019066467A1, further describes the synthesis of a closely related compound, (2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethan-1-ol, for use as an ACC inhibitor.
The strategic inclusion of the this compound moiety is driven by its favorable physicochemical properties. The tetrahydropyran ring, a saturated heterocyclic ether, is often employed in drug design to enhance aqueous solubility, reduce metabolic clearance, and improve oral bioavailability—collectively known as the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
Part 2: Performance in Focus: A Comparative Analysis
The utility of this compound extends beyond its role in ACC inhibitors. The underlying tetrahydropyran (THP) scaffold is increasingly utilized as a hydrophilic linker in the burgeoning field of Antibody-Drug Conjugates (ADCs) . In this context, it faces competition from a diverse array of alternative linker technologies.
This compound Moiety in ACC Inhibitors: A Structural Advantage
The tetrahydropyran ring in ACC inhibitors serves as a key structural element that contributes to the overall efficacy and druggability of the molecule. Its inherent polarity and capacity for hydrogen bonding can lead to improved interactions with the target enzyme and a more favorable pharmacokinetic profile compared to more lipophilic carbocyclic analogues like cyclohexane.
While direct head-to-head public data comparing ACC inhibitors with and without the this compound moiety is limited, the extensive patenting and clinical progression of these compounds by industry leaders like Nimbus and Gilead strongly suggest a best-in-class or highly competitive profile. Preclinical studies on Nimbus's ACC inhibitors, such as ND-654 and ND-630, have demonstrated potent and selective inhibition of ACC with favorable drug-like properties.[1]
The Tetrahydropyran Scaffold in ADC Linkers: A Hydrophilic Contender
In the realm of ADCs, the linker connecting the antibody to the cytotoxic payload is a critical determinant of the therapeutic's success. The choice of linker impacts stability in circulation, the efficiency of payload release at the tumor site, and the overall therapeutic index. The hydrophilicity imparted by THP-based linkers can be a significant advantage.
Comparative Analysis of Linker Technologies:
| Linker Type | Mechanism of Action & Key Features | Advantages | Disadvantages |
| Tetrahydropyran (THP)-Based (Hydrophilic) | Generally non-cleavable, relying on lysosomal degradation of the antibody. The hydrophilic nature of the THP moiety helps to counteract the hydrophobicity of the payload. | - Improved aqueous solubility and reduced aggregation.[2] - Can lead to a longer circulation half-life and increased tumor accumulation.[2] - May enable higher drug-to-antibody ratios (DARs). | - Drug release is dependent on antibody catabolism, which can be slow. - The released payload is an amino acid-linker-drug catabolite, which must retain activity. |
| Protease-Cleavable (e.g., Valine-Citrulline) | Cleaved by lysosomal proteases (e.g., Cathepsin B) that are often overexpressed in tumor cells. | - Efficient and specific payload release within the target cell. - Well-established and widely used in approved ADCs. | - Potential for premature cleavage in circulation, leading to off-target toxicity. - Stability can be species-dependent (e.g., less stable in mouse plasma). |
| pH-Sensitive (e.g., Hydrazone) | Hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.5). | - Leverages the lower pH of intracellular compartments for drug release. | - Can exhibit instability in systemic circulation, leading to premature drug release. |
| Glutathione-Sensitive (e.g., Disulfide) | Cleaved by the high intracellular concentration of glutathione in the cytoplasm. | - Exploits the reducing environment of the cell for payload release. | - Can be unstable in circulation due to the presence of reducing agents in the blood. |
| Non-Cleavable (e.g., Thioether - SMCC) | Relies on complete degradation of the antibody in the lysosome to release the drug-linker-amino acid complex. | - High plasma stability, minimizing off-target toxicity.[3] - Reduced "bystander effect" (killing of neighboring antigen-negative cells). | - The released catabolite may have reduced cell permeability and potency. - Can be more hydrophobic, potentially leading to aggregation issues.[3] |
Experimental Data Insights:
Studies have shown a clear correlation between linker hydrophilicity and improved pharmacokinetic profiles of ADCs. For instance, the incorporation of hydrophilic linkers, such as those containing polyethylene glycol (PEG) which shares physicochemical properties with THP-based structures, can significantly reduce plasma clearance and improve the stability of ADCs.[4][5] This allows for a longer circulation time and greater accumulation in the tumor.
Part 3: Methodologies and Visualizations
Experimental Protocol: Comparative In Vitro Plasma Stability of ADC Linkers
This protocol outlines a general method for comparing the stability of different ADC linkers in plasma.
Objective: To determine the rate of premature payload release from an ADC in plasma.
Materials:
-
ADCs with different linkers (e.g., THP-based, Val-Cit, Hydrazone)
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS/MS system
Procedure:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.
-
Stop the reaction by placing the aliquots on ice or by adding a quenching solution.
-
Isolate the ADC from the plasma proteins using immunoaffinity capture beads.
-
Elute the captured ADC and analyze the eluate using LC-MS/MS to quantify the amount of intact ADC and any released payload.
-
Calculate the percentage of intact ADC remaining at each time point to determine the linker stability.
Caption: Workflow for assessing the in vitro plasma stability of ADC linkers.
Conceptual Pathway: The Role of ACC Inhibition in Metabolic Disease
This diagram illustrates the mechanism of action of ACC inhibitors containing the this compound moiety.
Caption: Mechanism of ACC inhibitors in regulating fatty acid metabolism.
Conclusion
The intellectual property landscape for this compound is firmly rooted in its application within a new generation of ACC inhibitors, with Nimbus Therapeutics and its acquirer Gilead Sciences leading the charge. The adoption of this moiety is a testament to the advantageous physicochemical properties conferred by the tetrahydropyran scaffold, which are crucial for developing effective oral medications for metabolic diseases.
In the broader context of medicinal chemistry, particularly in the design of linkers for ADCs, the principles of hydrophilicity and stability embodied by the tetrahydropyran structure are of paramount importance. While facing competition from a variety of cleavable and other non-cleavable linker technologies, the ability of hydrophilic linkers to improve the overall pharmacokinetic profile of an ADC is a significant advantage.
For researchers and drug development professionals, the strategic incorporation of moieties like this compound represents a powerful tool to optimize the properties of drug candidates. The choice of a particular scaffold or linker will always be a multifactorial decision, balancing stability, solubility, cell permeability, and the specific mechanism of action required for the therapeutic agent. The continued exploration and patenting of compounds containing this versatile building block highlight its enduring value in the pursuit of novel and improved therapies.
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Liu, H., et al. (2021). Abstract P196: Novel hydrophilic drug linkers enable exatecan-based antibody-drug conjugates with promising physiochemical properties and in vivo activity. R Discovery. [Link]
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Sygnature Discovery. (n.d.). Linker Technologies in ADCs: How They Impact Efficacy & Stability. [Link]
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Nimbus Therapeutics. (2013). ACC Inhibitors for Potential Diabetes, Nash and Liver Cancer Treatment. [Link]
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Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. [Link]
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Dal-Pra, I., et al. (2025). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ResearchGate. [Link]
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Gilead Sciences. (2016). Gilead Sciences Announces Acquisition of Nimbus Therapeutics' Acetyl-CoA Carboxylase (ACC) Program for NASH and Other Liver Diseases. [Link]
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Tong, L. (2005). Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. PubMed Central. [Link]
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Lally, J. M., et al. (2019). Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs. European Journal of Medicinal Chemistry. [Link]
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Yan, B., et al. (2020). Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors. European Journal of Medicinal Chemistry. [Link]
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Jin, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]
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Safety Operating Guide
Mastering Chemical Lifecycle Management: A Comprehensive Guide to the Proper Disposal of 2-(Oxan-4-yloxy)ethan-1-ol
Introduction: Understanding the Compound
2-(Oxan-4-yloxy)ethan-1-ol, also known as 2-(tetrahydro-2H-pyran-4-yloxy)ethanol, is a bifunctional organic molecule featuring both an ether and a primary alcohol. Its utility as an intermediate in organic synthesis, particularly within the pharmaceutical industry, is well-established. However, its safe handling and disposal are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive protocol for the proper disposal of this compound, grounded in regulatory compliance and best laboratory practices.
Hazard Profile and Regulatory Classification
A thorough understanding of the hazard profile of this compound is the foundation of its safe management. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
A critical step in the disposal of any chemical is to determine if it qualifies as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), as regulated by the U.S. Environmental Protection Agency (EPA). Hazardous wastes are categorized as either "listed" wastes or "characteristic" wastes.[1]
Listed Wastes: this compound is not explicitly found on the F, K, P, or U lists of hazardous wastes.[2][3][4] The F-list pertains to wastes from non-specific sources, such as spent solvents. While this compound is an organic solvent, it is not one of the specifically listed solvents (e.g., xylene, acetone, ethyl ether) that would automatically confer an F003 hazardous waste code.[2][4]
Characteristic Wastes: A waste is considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6]
-
Corrosivity (D002): This characteristic applies to aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5.[5] this compound is a neutral organic compound and is not expected to be corrosive.
-
Reactivity (D003): This applies to wastes that are unstable, react violently with water, or can generate toxic gases.[5] There is no indication that this compound exhibits these properties. Ethers can form explosive peroxides over time, but this is a hazard of the stored chemical rather than a characteristic of the waste itself under normal disposal conditions.
-
Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[8] There is no information to suggest that this compound would leach any of the 40 regulated toxic constituents at concentrations at or above their regulatory levels.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to final handover to environmental health and safety (EHS) personnel.
Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Non-Halogenated Organic Solvent Waste: this compound waste should be collected in a designated container for non-halogenated organic solvents.
-
Avoid Mixing: Do not mix this waste stream with halogenated solvents (e.g., dichloromethane, chloroform), strong acids, strong bases, or oxidizers.
Waste Container Selection and Labeling
The integrity of the waste container and accurate labeling are essential for safe storage and transport.
-
Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.
-
Labeling: Immediately upon adding the first drop of waste, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents of the waste mixture.
-
The approximate percentages of each component.
-
The date the first waste was added.
-
The name and contact information of the generating researcher or lab.
-
Accumulation and Storage
Safe temporary storage of the waste container within the laboratory is crucial.
-
Closed Container: Keep the waste container closed at all times, except when adding waste.
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Location: Store the container in a well-ventilated area, away from sources of ignition, and segregated from incompatible chemicals.
Disposal Request and Handover
-
Request Pickup: Once the container is full or is no longer needed, submit a chemical waste pickup request to your institution's EHS department.
-
Finalize Label: Complete the hazardous waste label with the date the container was filled.
-
Safe Handover: Ensure the exterior of the container is clean and free of contamination before it is collected by EHS personnel.
Decontamination of Reusable Glassware
Thorough decontamination of laboratory glassware that has been in contact with this compound is necessary to prevent cross-contamination of future experiments.
-
Initial Rinse: Triple rinse the glassware with a suitable solvent, such as acetone or ethanol, to remove the bulk of the chemical residue.[9] Collect these rinses in the designated non-halogenated organic solvent waste container.
-
Detergent Wash: Wash the glassware with a laboratory-grade detergent and warm water. Use a brush to scrub all surfaces.[9][10]
-
Tap Water Rinse: Rinse the glassware thoroughly with tap water to remove all traces of the detergent.
-
Deionized Water Rinse: Perform a final rinse with deionized water to remove any remaining inorganic ions.
-
Drying: Allow the glassware to air dry on a drying rack or in a drying oven.
Emergency Procedures: Spill Management
In the event of a spill, a prompt and appropriate response is critical to minimize hazards.
Initial Response
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate dangers.
Spill Cleanup
For small, manageable spills:
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a suitable option).
-
Containment: Confine the spill to a small area using absorbent materials like spill pads or sand.[11]
-
Absorption: Cover the spill with an inert absorbent material.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealable, labeled container.[11]
-
Decontamination: Clean the spill area with a detergent and water solution.
-
Waste Disposal: The collected spill debris is considered hazardous waste and must be disposed of through your institution's EHS department. Label the container as "Spill Debris containing this compound."
For large spills, or if you are unsure how to proceed, contact your institution's EHS department or emergency response team immediately.[12][13]
Data and Workflow Visualization
Table 1: Summary of Disposal and Safety Information for this compound
| Parameter | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| RCRA Hazardous Waste Status | Not a listed waste. Unlikely to be a characteristic waste. Final determination by the generator is required. | [2][3][4][5][6] |
| Primary Disposal Route | Collect as non-halogenated organic solvent waste for incineration. | Institutional EHS Guidelines |
| Prohibited Disposal | Do not dispose of down the drain. | General Chemical Safety Principles |
| Recommended PPE | Safety goggles, lab coat, chemical-resistant gloves. | General Chemical Safety Principles |
| Spill Cleanup Material | Inert absorbent material (e.g., spill pads, sand). | [11] |
Diagram 1: Disposal Workflow for this compound
Caption: Step-by-step workflow for the proper disposal of this compound.
Diagram 2: Decision-Making Process for Spill Response
Caption: Decision-making flowchart for responding to a spill of this compound.
References
-
Nebraska Department of Environment and Energy. F-Listed Spent Solvent Hazardous Waste Determinations. [Link]
-
University of Rochester Department of Chemistry. How To: Clean Glassware. [Link]
-
Lab Manager. How to Clean Laboratory Glassware: A Comprehensive Guide. [Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
University of Maryland, Baltimore Environmental Health and Safety. F-Listed Hazardous Waste. [Link]
-
Environmental Health & Safety Office, The University of Oklahoma. Spill Control/Emergency Response. [Link]
-
Northrop, Brian H. Cleaning Glassware. [Link]
-
Waste Management Solutions. F List - Hazardous Wastes From Non-Specific Sources. [Link]
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
-
American Chemical Society. Guide for Chemical Spill Response. [Link]
-
Broward County. TECHNICAL BULLETIN NO. 93-2. [Link]
-
Vanderbilt University Medical Center Office of Clinical and Research Safety. RCRA Characteristic Waste. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Characteristics: A User-Friendly Reference Document, October 2009. [Link]
-
Practice Greenhealth. Hazardous waste characterization. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Characteristics. [Link]
-
U.S. Environmental Protection Agency. F-List. [Link]
Sources
- 1. practicegreenhealth.org [practicegreenhealth.org]
- 2. memphis.edu [memphis.edu]
- 3. epa.gov [epa.gov]
- 4. F-Listed Hazardous Waste - Environmental Health and Safety [umaryland.edu]
- 5. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. broward.org [broward.org]
- 9. How To [chem.rochester.edu]
- 10. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
A Researcher's Guide to the Safe Handling of 2-(Oxan-4-yloxy)ethan-1-ol
Welcome to your essential guide for the safe handling and disposal of 2-(Oxan-4-yloxy)ethan-1-ol. In the fast-paced environment of drug discovery and development, a deep understanding of the chemical reagents we work with is paramount to ensuring both experimental success and, more importantly, the safety of all laboratory personnel. This guide moves beyond generic safety protocols to provide you with field-tested insights and a practical framework for integrating this compound into your workflows with confidence and precision. As an intermediate in organic synthesis, particularly within the pharmaceutical industry, its unique molecular structure offers versatile applications in creating complex molecules.[1]
Understanding the Hazard Profile
Before any work commences, a thorough understanding of the hazard profile of this compound is critical. This chemical is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The signal word for this compound is "Warning," and it is represented by the GHS07 pictogram, indicating that it is an irritant.
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |
| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |
| Respiratory Irritation | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |
Personal Protective Equipment: Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is a critical control measure to mitigate the risks associated with handling this compound. The following PPE is mandatory when working with this substance:
-
Eye and Face Protection : Chemical safety goggles are the minimum requirement.[2] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles to provide comprehensive protection.[2]
-
Hand Protection : Chemical-resistant gloves are essential. While specific glove material recommendations for this compound are not universally specified, nitrile or neoprene gloves are generally preferred for handling a wide range of organic chemicals.[2] It is imperative to inspect gloves for any signs of degradation or perforation before each use and to employ proper glove removal techniques to avoid skin contact.
-
Skin and Body Protection : A laboratory coat is standard for all laboratory work. For procedures involving larger quantities or a higher risk of splashes, consider the use of chemical-resistant aprons or coveralls.
-
Respiratory Protection : Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[3][4] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[2]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiments.
Preparation and Precautionary Measures
-
Designated Work Area : All work with this compound should be performed in a designated area, such as a chemical fume hood, to control vapor exposure.
-
Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3][4]
-
Review Safety Data Sheet (SDS) : Before beginning any new procedure, thoroughly review the SDS for this compound.
Handling Procedure
-
Donning PPE : Put on all required PPE before entering the designated work area.
-
Dispensing : When transferring the chemical, use a funnel or other appropriate dispensing aid to prevent splashes and spills. Avoid generating mists or vapors.
-
Heating : If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.
-
Post-Handling : After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[3][4]
Caption: A streamlined workflow for the safe handling of this compound.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Waste Container : All waste containing this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Compatibility : Ensure that the waste container is compatible with the chemical and that it is not mixed with incompatible waste streams.
Disposal Procedure
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage : Store the sealed waste container in a designated satellite accumulation area away from general laboratory traffic.
-
Professional Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Do not dispose of this chemical down the drain or in the regular trash.
In Case of an Emergency
Spills : In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team.
Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][4] Seek medical attention.
-
Inhalation : Move the affected person to fresh air.[3][4] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring a secure environment for yourself and your colleagues while advancing your critical research.
References
-
Perna. (2019-11-14). Safety Data Sheet. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019-10-30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Oregon OSHA. (2018-12). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
